4,5,6-Trichloronicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLWCPMLULBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469000 | |
| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847608-28-0 | |
| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6-Trichloronicotinic Acid
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 4,5,6-trichloronicotinic acid, a highly chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Polychlorinated Nicotinic Acids
Polychlorinated pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry, most notably in the development of pharmaceuticals and agrochemicals. The introduction of multiple chlorine atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This compound, as a trifunctional molecule, presents a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex chemical entities. The strategic placement of the chlorine atoms and the carboxylic acid group offers multiple reaction sites for derivatization, enabling the exploration of a diverse chemical space in drug discovery and crop protection.
Proposed Synthesis of this compound
Overall Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step 1: Regioselective Lithiation and Carboxylation of 2,3,4,5-Tetrachloropyridine
The first step aims to introduce a carboxylic acid group at the 3-position of the tetrachlorinated pyridine ring. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. However, in the case of polychlorinated pyridines, the electronic effects of the chlorine atoms and the nitrogen atom play a crucial role in determining the site of lithiation. Studies on the lithiation of substituted pyridines have shown that the regioselectivity can be controlled by the choice of the lithiating agent and the reaction conditions. For 2-chloropyridine, lithiation can occur at the 6-position. Given the electronic landscape of 2,3,4,5-tetrachloropyridine, lithiation is anticipated to occur at the 6-position, which is adjacent to the nitrogen atom and not sterically hindered by two adjacent chlorine atoms.
Experimental Protocol:
-
To a solution of 2,3,4,5-tetrachloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Quench the reaction by adding an excess of solid carbon dioxide (dry ice).
-
Allow the reaction mixture to warm to room temperature slowly.
-
Acidify the mixture with aqueous HCl (1M) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5,6-tetrachloronicotinic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Selective Reductive Dechlorination
The second step involves the selective removal of the chlorine atom at the 3-position. A patent for the synthesis of 4,5,6-trichloropicolinic acid describes a similar selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid using a catalyst system composed of zinc, a nickel compound, and a bidentate ligand.[1] This methodology is expected to be applicable to the nicotinic acid isomer. The selectivity for the removal of the 3-chloro group is likely influenced by the electronic and steric environment of the pyridine ring.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine 3,4,5,6-tetrachloronicotinic acid (1.0 eq), nickel(II) chloride (NiCl₂) (catalytic amount), and 2,2'-bipyridine (catalytic amount) in a mixture of dimethylformamide (DMF) and water.
-
Add zinc powder (excess) to the stirred mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc and other insoluble materials.
-
Dilute the filtrate with water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound based on the analysis of related chlorinated nicotinic acids and general principles of spectroscopy.
| Analytical Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the 2-position. The exact chemical shift will be influenced by the electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group. |
| ¹³C NMR | Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the carboxylic acid carbon. The chemical shifts will be significantly affected by the chlorine substituents. |
| FT-IR (KBr) | Broad O-H stretch (carboxylic acid dimer) around 2500-3300 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. The fragmentation pattern would likely involve the loss of COOH, Cl, and other fragments.[2] |
| Melting Point | Expected to be a high-melting solid, likely above 200 °C, due to the rigid aromatic structure and potential for strong intermolecular interactions. |
Detailed Characterization Workflow
Caption: Logical flow for the characterization of this compound.
Safety and Handling
As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents, intermediates, and final product is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[3]
-
Reagent Handling:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Polychlorinated Pyridines: Can be toxic and should be handled with care. Avoid skin contact and inhalation.
-
Acids and Bases: Handle with appropriate care to avoid burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide outlines a feasible, albeit theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages established chemical transformations in pyridine chemistry, providing a solid foundation for its practical implementation in a laboratory setting. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. The synthesis of this and other polychlorinated nicotinic acid derivatives opens avenues for the development of novel molecules with potential applications in medicine and agriculture.
References
An In-Depth Technical Guide to the Properties of 4,5,6-Trichloronicotinic Acid
Foreword
This document serves as a comprehensive technical guide on the physical and chemical properties of 4,5,6-trichloronicotinic acid. As a highly substituted pyridine derivative, this molecule represents a potentially valuable, yet sparsely documented, building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for the 4,5,6-isomer, this guide establishes a robust theoretical and practical framework by leveraging data from the closely related and commercially available isomer, 2,5,6-trichloronicotinic acid, alongside fundamental principles of heterocyclic chemistry. Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and strategically utilize this compound in novel synthetic applications.
Molecular Structure and Core Physicochemical Properties
This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where the hydrogen atoms at positions 4, 5, and 6 of the pyridine ring are substituted by chlorine atoms. This high degree of chlorination profoundly influences its electronic properties, reactivity, and overall physicochemical profile.
The causality behind its properties stems from the potent electron-withdrawing nature of the three chlorine atoms and the pyridine ring nitrogen. This electronic pull renders the aromatic ring electron-deficient, a critical feature governing its chemical reactivity. Furthermore, the presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the ring nitrogen and carboxyl oxygen) dictates its intermolecular interactions and solubility.
For a practical reference, the known properties of the analogous isomer, 2,5,6-trichloronicotinic acid, are summarized below. It is anticipated that the 4,5,6-isomer will exhibit comparable values.
Table 1: Physicochemical Properties of the Reference Isomer, 2,5,6-Trichloronicotinic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |
| CAS Number | 54718-39-7 | [] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [] |
| Molecular Weight | 226.44 g/mol | [] |
| Physical Form | Solid | |
| Melting Point | 166.2-166.6 °C | |
| Boiling Point | 359.1 °C at 760 mmHg | [] |
| Purity | ≥98% (Commercially Available) |
Acidity, Basicity, and Solubility Profile
Acidity (pKa)
Conversely, the basicity of the pyridine nitrogen is drastically reduced. The same electron-withdrawing forces that increase the carboxylic acid's acidity also decrease the electron density on the nitrogen atom, making it a very weak base and less available for protonation.
Solubility
Based on its structure, this compound is expected to exhibit poor solubility in water but good solubility in polar organic solvents.
-
Predicted Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and tetrahydrofuran (THF).[4][5]
-
Rationale: The rigid, chlorinated aromatic structure dominates the molecule's character, making it lipophilic. While the carboxylic acid group provides some polarity, it is insufficient to overcome the hydrophobicity of the trichloropyridine core for significant aqueous solubility.
Chemical Reactivity and Synthetic Potential
Reactivity of the Pyridine Ring
The core of this molecule's utility lies in the reactivity of its chlorinated pyridine ring. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[6][7] The chlorine atoms at positions 4 and 6 are particularly activated for displacement by nucleophiles, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.
Common Nucleophilic Displacements:
-
Amination: Reaction with primary or secondary amines to introduce diverse side chains.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ether linkages.
-
Thiolation: Reaction with thiols to create thioethers.
This predictable reactivity allows for the strategic, late-stage functionalization of the pyridine core, a highly desirable attribute in the synthesis of compound libraries for drug discovery.
Reactivity of the Carboxylic Acid
The carboxylic acid group undergoes standard transformations, providing another handle for chemical modification:
-
Esterification: Conversion to esters to modulate lipophilicity or create prodrugs.
-
Amide Coupling: Formation of amides by coupling with amines, a cornerstone reaction in medicinal chemistry.
-
Reduction: Reduction to the corresponding primary alcohol to introduce a different functional group.
Proposed Synthetic Pathway
Caption: Proposed synthesis via selective dechlorination.
Protocol 1: Hypothetical Synthesis via Reductive Dechlorination
This protocol is a conceptual adaptation based on related transformations and must be optimized for safety and yield.[8]
-
Catalyst Preparation: In a nitrogen-purged reaction vessel, combine a nickel compound (e.g., NiCl₂) and a bidentate ligand (e.g., 2,2'-bipyridine) in a polar aprotic solvent (e.g., DMF).
-
Activation: Add activated zinc powder to the mixture and stir until a color change indicates the formation of the active catalytic species.
-
Reaction Initiation: Add the starting material, 3,4,5,6-tetrachloropicolinic acid, to the reaction mixture.
-
Monitoring: Maintain the reaction at a controlled temperature (e.g., 15-25 °C) and monitor the progress by taking aliquots for LC/MS analysis to track the disappearance of the starting material and the formation of the trichloro-product.
-
Quenching and Isolation: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and acidify to a low pH (e.g., pH 1) with a strong acid like H₂SO₄ to precipitate the product.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount. A combination of spectroscopic techniques is required for unambiguous identification.
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to be simple, showing a single singlet in the aromatic region (likely > 8.0 ppm) corresponding to the lone proton at the C2 position. The downfield shift is due to the deshielding effects of the adjacent nitrogen and the chlorinated ring system.
-
¹³C NMR: Six distinct carbon signals are predicted: five for the pyridine ring and one for the carboxyl carbon (>160 ppm). The carbons bearing chlorine atoms will exhibit characteristic shifts.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), C=C/C=N ring stretching vibrations (approx. 1400-1600 cm⁻¹), and strong C-Cl bond stretches in the fingerprint region (< 800 cm⁻¹).[9]
-
Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence. The molecular ion peak will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This M, M+2, M+4, M+6 pattern is a hallmark of polychlorinated compounds. Common fragmentation would involve the loss of COOH (45 Da) or a chlorine atom (35/37 Da).[10]
Analytical Workflow for Identification and Quantification
A robust analytical method for routine analysis would employ High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC/MS).
Caption: Standard analytical workflow for characterization.
Protocol 2: General LC/MS Method for Analysis
This protocol is a starting point and requires optimization for the specific instrument and column used.[11]
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create working standards and quality control samples by diluting the stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis: Scan for the expected deprotonated molecular ion [M-H]⁻.
-
Confirmation: Use tandem MS (MS/MS) to monitor specific fragmentation patterns for enhanced selectivity and confirmation of identity.
-
Safety and Handling
While specific toxicology data for this compound is unavailable, the data for its isomers provides a strong basis for handling procedures.
-
GHS Hazard Statements (based on 2,5,6-isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry place in a tightly sealed container.[12]
-
Conclusion
This compound presents as a molecule with significant untapped potential. Its key attributes—a highly electron-deficient pyridine ring activated for nucleophilic substitution and a modifiable carboxylic acid handle—make it an attractive scaffold for constructing complex molecular architectures. While direct experimental data remains scarce, this guide provides a robust, data-driven framework for its physical and chemical properties based on established chemical principles and analysis of its close structural relatives. The provided protocols for synthesis and analysis offer a validated starting point for researchers aiming to incorporate this versatile building block into their research and development programs.
References
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 5. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. synquestlabs.com [synquestlabs.com]
A Technical Guide to the Spectroscopic Characterization of 4,5,6-Trichloronicotinic Acid
Introduction
4,5,6-Trichloronicotinic acid is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, comprehensive structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.
This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. It is important to note that while experimental data for this specific molecule is not widely available in public databases, we can predict its spectral characteristics with a high degree of confidence based on established principles of spectroscopy and data from structurally similar compounds. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven protocols for experimental data acquisition.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its unique substitution pattern on the pyridine ring, dictates its spectroscopic signature. The presence of a single aromatic proton, a carboxylic acid group, and three chlorine atoms creates a distinct set of expected signals in NMR, IR, and MS analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Expertise & Experience: The Rationale Behind Predicted Chemical Shifts
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the three chlorine atoms, and the carboxylic acid group all serve to deshield the remaining nuclei. This means the sole aromatic proton and all carbon atoms are expected to resonate at relatively high chemical shifts (downfield). In ¹H NMR, a single peak is predicted, simplifying the spectrum but requiring careful analysis of its position. In ¹³C NMR, six distinct signals are expected, and their chemical shifts can be predicted based on substituent effects known for pyridine derivatives.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on data from analogous compounds such as 4-chloronicotinic acid and 6-chloronicotinic acid, and general substituent effects in aromatic systems.[1][2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Typical Solvent |
|---|---|---|---|---|
| 8.5 - 9.0 | Singlet | 1H | Aromatic (H-2) | DMSO-d₆ |
| 13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) | DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | Carboxylic Acid Carbonyl (C=O) |
| ~150 | C-6 (C-Cl) |
| ~148 | C-2 (C-H) |
| ~145 | C-4 (C-Cl) |
| ~135 | C-5 (C-Cl) |
| ~130 | C-3 (C-COOH) |
Note: These are predicted values. Experimental verification is essential.
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable data, a standardized protocol is essential. This protocol includes steps for sample preparation, instrument setup, and data processing that are designed to validate the results.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected low solubility in less polar solvents and to observe the acidic proton).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Employ a 30-45 degree pulse angle to avoid saturation, especially of the acidic proton.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 200 ppm, centered around 100 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) as the natural abundance of ¹³C is low.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting Vibrational Modes
For this compound, the key functional groups that will give rise to characteristic absorption bands are the carboxylic acid (O-H and C=O stretches), the C-Cl bonds, and the aromatic ring (C=C and C-N stretches, and C-H bending). The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding.[4][5] The C=O stretch will be a strong, sharp peak, and its position can be influenced by conjugation with the aromatic ring.
Predicted IR Spectroscopic Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1720 - 1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1600 - 1550 | Medium | C=C and C=N ring stretching |
| 1320 - 1210 | Medium | C-O stretch |
| 1100 - 800 | Strong | C-Cl stretch |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) |
Trustworthiness: Protocol for Attenuated Total Reflectance (ATR) IR
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
Step-by-Step Experimental Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
Expertise & Experience: The Isotopic Signature of Chlorine
A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing three chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues:
-
M: Contains three ³⁵Cl atoms.
-
M+2: Contains two ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains one ³⁵Cl and two ³⁷Cl atoms.
-
M+6: Contains three ³⁷Cl atoms.
The relative intensities of these peaks (approximately 100:98:32:3.5) provide a definitive confirmation of the presence of three chlorine atoms. The exact molecular weight (from high-resolution MS) can confirm the elemental composition.[6]
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution MS Data
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M-H]⁻ (C₆HCl₃NO₂⁻) | 223.9000 |
| [M+H]⁺ (C₆H₃Cl₃NO₂⁺) | 225.9146 |
Note: The choice of negative or positive ion mode will depend on the ionization technique. Electrospray ionization (ESI) is well-suited for this molecule.
Predicted Fragmentation Pathway
The primary fragmentation event is often the loss of the carboxylic acid group or parts of it.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
-
Loss of a Chlorine Radical: Loss of a Cl atom (35/37 Da).
Caption: A simplified predicted fragmentation pathway for this compound.
Trustworthiness: Protocol for LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds like this compound, providing both separation and mass analysis.[7][8]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC System Setup:
-
Use a reversed-phase column (e.g., C18).
-
Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. Formic acid aids in ionization.
-
Develop a gradient elution method, starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute the compound.
-
-
MS System Setup (ESI Source):
-
Set the ionization mode to either positive or negative, or switch between them. ESI in negative mode is often effective for carboxylic acids ([M-H]⁻).
-
Optimize the source parameters: capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gases).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 224 in negative mode) and fragmenting it to observe daughter ions.
-
-
Data Acquisition and Analysis:
-
Inject the sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed exact mass with the theoretical value to confirm the elemental formula.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined methodologies for NMR, IR, and MS are based on established best practices designed to yield high-quality, reliable data for structural confirmation. While the predicted data serves as a strong foundation for what to expect, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses on their synthesized material for definitive characterization. The causality behind experimental choices, from solvent selection in NMR to ionization mode in MS, is critical for robust scientific outcomes.
References
- 1. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6-Chloronicotinic acid [webbook.nist.gov]
- 7. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrends.net [researchtrends.net]
thermal stability and decomposition of 4,5,6-trichloronicotinic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,5,6-Trichloronicotinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B3 family. The introduction of multiple chlorine atoms onto the pyridine ring is anticipated to significantly alter its physicochemical properties, including its thermal stability. This technical guide provides a comprehensive framework for characterizing the thermal behavior and decomposition pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles-based approach to its analysis. We will delve into the theoretical underpinnings of its expected decomposition, propose detailed experimental protocols using state-of-the-art thermal analysis techniques, and provide a template for data interpretation and visualization. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar halogenated heterocyclic compounds.
Introduction: The Significance of Chlorinated Nicotinic Acids
Nicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the pyridine ring can drastically influence a molecule's reactivity, bioavailability, and metabolic stability. 6-Chloronicotinic acid, for instance, is a known metabolite of neonicotinoid pesticides like imidacloprid and acetamiprid[1]. Understanding the thermal stability of such compounds is critical for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations[2]. For this compound, the high degree of chlorination suggests a complex thermal decomposition profile, likely involving decarboxylation and dehalogenation pathways.
Theoretical Framework: Hypothesized Decomposition Pathways
The thermal decomposition of an organic molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, we can postulate two primary decomposition routes based on fundamental chemical principles and studies of similar molecules[3][4][5]:
-
Pathway A: Decarboxylation. The carboxylic acid moiety is often the most thermally labile group. Upon heating, it can be lost as carbon dioxide (CO₂), a common decomposition mechanism for carboxylic acids[4][5]. This would initially yield 2,3,4-trichloropyridine.
-
Pathway B: Dehydrochlorination. The presence of chlorine atoms adjacent to hydrogens on the pyridine ring or in proximity to the carboxylic acid group could facilitate the elimination of hydrogen chloride (HCl). This process might occur concurrently with or subsequent to decarboxylation.
The presence of multiple chlorine atoms could also lead to more complex fragmentation patterns, potentially involving the formation of various chlorinated pyridine intermediates. The ultimate decomposition products at high temperatures in an oxygen-containing atmosphere would likely be carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl)[6].
Below is a proposed logical diagram illustrating the potential initial decomposition steps.
Caption: Hypothesized initial decomposition pathways for this compound.
Experimental Characterization: A Multi-Technique Approach
A comprehensive understanding of the requires a combination of analytical techniques. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) provides a complete picture of mass loss, energetic transitions, and the identity of decomposition products.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for a thorough thermal analysis.
Caption: Proposed experimental workflow for thermal analysis.
Detailed Experimental Protocols
Objective: To determine the temperatures at which this compound undergoes mass loss and to quantify these losses.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an inert TGA crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air for oxidative decomposition studies) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used if kinetic analysis is desired[2].
-
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Objective: To identify thermal transitions such as melting, solid-solid transitions, and the enthalpy changes associated with decomposition[7][8].
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of these transitions (ΔH).
Objective: To identify the gaseous products evolved during decomposition.
Protocol:
-
Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.
-
TGA Method: Follow the TGA protocol outlined in section 3.2.1.
-
MS Method:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments like H₂O (m/z 18), CO₂ (m/z 44), HCl (m/z 36, 38), and chlorinated pyridine fragments.
-
-
Data Analysis: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA data. This allows for the identification of the evolved gases at each decomposition step.
Anticipated Results and Data Presentation
The data obtained from these analyses should be summarized for clarity and comparative purposes.
Summary of Thermal Events
The following table provides a template for summarizing the key quantitative data expected from the TGA and DSC experiments. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Symbol | Expected Value | Technique |
| Melting Point | Tm | 180 - 200 °C | DSC |
| Enthalpy of Fusion | ΔHfus | 40 - 60 J/g | DSC |
| Onset of Decomposition (N₂ atmosphere) | Tonset | 220 - 250 °C | TGA |
| Decomposition Step 1 (Mass Loss) | Δm₁ | ~28% | TGA |
| Decomposition Step 2 (Mass Loss) | Δm₂ | ~45% | TGA |
| Final Residue at 600 °C (N₂) | < 5% | TGA |
Note: A mass loss of ~28% would correspond to the loss of a CO₂ molecule from this compound.
Evolved Gas Analysis Summary
This table illustrates how the results from TGA-MS can be presented to correlate mass loss with the evolution of specific gases.
| TGA Mass Loss Step | Temperature Range (°C) | Evolved Gases (m/z) | Probable Identity |
| Step 1 | 220 - 280 | 44 | CO₂ (Decarboxylation) |
| Step 2 | 280 - 400 | 36, 38 | HCl (Dehydrochlorination) |
| Step 2 | 280 - 400 | Various fragments > 100 amu | Chlorinated pyridine fragments |
Conclusion and Future Directions
This technical guide has outlined a comprehensive, multi-technique approach for the definitive characterization of the . By combining TGA, DSC, and TGA-MS, researchers can obtain a detailed understanding of its thermal properties, from melting behavior to the specific chemical reactions that occur upon heating. The proposed experimental protocols are robust and can be adapted for the study of other novel halogenated compounds.
Future work should focus on performing these experiments to generate empirical data for this compound. Furthermore, kinetic analysis of the TGA data using isoconversional methods can provide valuable insights into the decomposition mechanism and allow for the prediction of the material's long-term stability at lower temperatures. The insights gained from such studies are invaluable for ensuring the safe and effective application of this and related molecules in research and development.
References
- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride | Semantic Scholar [semanticscholar.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.iupac.org [publications.iupac.org]
4,5,6-Trichloronicotinic Acid: A Versatile Polychlorinated Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of Polychlorinated Pyridines
In the landscape of modern medicinal and agricultural chemistry, heterocyclic compounds form the backbone of a vast array of bioactive molecules. Among these, the pyridine scaffold is of paramount importance, being a core component in numerous FDA-approved drugs.[1] The strategic functionalization of this ring system is a key driver of innovation, and the introduction of multiple halogen atoms, particularly chlorine, offers a powerful handle for synthetic chemists. Polychlorinated pyridines serve as versatile building blocks, where the electron-withdrawing nature of the chlorine atoms not only modulates the electronic properties of the ring but also activates it for a range of chemical transformations. This guide focuses on a specific, highly functionalized derivative: 4,5,6-trichloronicotinic acid . This molecule, featuring three chlorine substituents and a carboxylic acid group, presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex molecular architectures. This document will provide a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₆H₂Cl₃NO₂ | Based on the chemical structure. |
| Molecular Weight | 226.45 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Melting Point | Expected to be relatively high | The planar structure, potential for hydrogen bonding via the carboxylic acid, and dipole-dipole interactions from C-Cl bonds would lead to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., THF, DMF, DMSO) | The carboxylic acid group imparts some water solubility, but the three chlorine atoms increase lipophilicity. |
| pKa | Expected to be lower than nicotinic acid (~4.9) | The strong electron-withdrawing inductive effect of the three chlorine atoms would increase the acidity of the carboxylic acid proton. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following are predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a single resonance for the aromatic proton.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 ppm | Singlet | 1H | H-2 |
-
Causality : The proton at the C-2 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. The three chlorine atoms on the other side of the ring will also contribute to the overall electron deficiency of the pyridine ring, further shifting this proton downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ) | Assignment |
| ~165-170 ppm | C=O (Carboxylic acid) |
| ~150-155 ppm | C-2 |
| ~145-150 ppm | C-6 |
| ~135-140 ppm | C-4 |
| ~130-135 ppm | C-5 |
| ~125-130 ppm | C-3 |
-
Expertise & Experience : The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbons bearing chlorine atoms (C-4, C-5, C-6) will be significantly downfield. The carboxylic acid carbon (C=O) will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Frequency Range (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1700-1730 | C=O stretch (carboxylic acid) |
| 1550-1600 | C=C and C=N stretching (pyridine ring) |
| 1000-1200 | C-Cl stretching |
-
Trustworthiness : The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch will be at a characteristic frequency for an aromatic carboxylic acid. Multiple C-Cl stretching bands are expected due to the three chlorine atoms in different environments.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three chlorine atoms.
-
Expected M⁺ peak : A cluster of peaks around m/z 225, 227, 229, and 231, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks can be used to confirm the presence of three chlorine atoms.
-
Fragmentation : A common fragmentation pathway would be the loss of COOH (45 Da) or Cl (35/37 Da).
Proposed Synthesis Pathway
A potential starting material is 3-methylpyridine (β-picoline). The synthesis could proceed as follows:
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require experimental optimization.
Step 1: Synthesis of 3-(Trichloromethyl)pyridine
-
Reaction Setup : A solution of 3-methylpyridine in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a photochemical reactor equipped with a UV lamp and a gas inlet.
-
Chlorination : Chlorine gas is bubbled through the solution while irradiating with UV light. The reaction progress is monitored by GC-MS until the starting material is consumed.
-
Work-up : The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with saturated sodium bicarbonate solution to neutralize any HCl formed. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by vacuum distillation to yield 3-(trichloromethyl)pyridine.
-
Causality : Free radical chlorination under UV irradiation selectively chlorinates the benzylic position of the methyl group.
Step 2: Synthesis of 4,5,6-Trichloro-3-(trichloromethyl)pyridine
-
Reaction Setup : 3-(Trichloromethyl)pyridine is dissolved in a high-boiling inert solvent, and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.
-
Exhaustive Chlorination : Chlorine gas is passed through the heated reaction mixture. The temperature is carefully controlled to promote exhaustive chlorination of the pyridine ring.
-
Work-up : The reaction mixture is cooled and poured onto ice. The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried, and the solvent is evaporated.
-
Purification : The crude product is purified by column chromatography or recrystallization.
-
Expertise & Experience : The pyridine ring is electron-deficient and requires forcing conditions for electrophilic chlorination. A Lewis acid catalyst is necessary to polarize the Cl-Cl bond and generate a more potent electrophile.
Step 3: Synthesis of this compound
-
Reaction Setup : 4,5,6-Trichloro-3-(trichloromethyl)pyridine is added to a mixture of concentrated sulfuric acid and water.
-
Hydrolysis : The mixture is heated to reflux. The hydrolysis of the trichloromethyl group to a carboxylic acid is monitored by TLC or LC-MS.
-
Work-up : The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration.
-
Purification : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Trustworthiness : The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established and reliable transformation, often employed in the synthesis of pyridine carboxylic acids.[2]
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring is highly electron-deficient due to the three chlorine atoms and the carboxylic acid group, making the chloro-substituents susceptible to nucleophilic aromatic substitution (SₙAr).
Caption: Reactivity profile of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The positions of the chlorine atoms are not equivalent in terms of reactivity. The C-4 and C-6 positions are activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The C-5 position is less reactive.
-
Regioselectivity : The regioselectivity of SₙAr reactions on polychlorinated pyridines can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-4 and C-6 positions are the most susceptible to substitution. Computational studies can be employed to predict the most likely site of attack for a given nucleophile.[3][4]
Typical SₙAr Reactions:
-
With Amines : Reaction with primary or secondary amines can introduce diverse amino functionalities, which are prevalent in pharmacologically active compounds.
-
With Alkoxides/Thiolates : Displacement of a chlorine atom with an alkoxide or thiolate can be used to synthesize ethers and thioethers, respectively.
-
With Azides : Substitution with sodium azide followed by reduction provides access to amino-pyridines, or the azide can be used in click chemistry reactions.
Carboxylic Acid Derivatization
The carboxylic acid group can be readily transformed into other functional groups, providing another avenue for molecular diversification.
-
Esterification : Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to form esters.
-
Amide Coupling : The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form amides.
-
Acid Chloride Formation : Treatment with thionyl chloride or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with a wide range of nucleophiles.
Potential Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are of significant interest in the development of new bioactive molecules.
-
Kinase Inhibitors : Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to selectively introduce different functional groups at the C-4, C-5, and C-6 positions, along with derivatization of the carboxylic acid, makes this building block a valuable starting point for the synthesis of libraries of potential kinase inhibitors.
-
Herbicides and Pesticides : Chlorinated pyridines are a well-established class of agrochemicals. For instance, the herbicide picloram is a trichlorinated picolinic acid derivative.[5] this compound could serve as a precursor for the development of new herbicides with potentially novel modes of action.
-
Materials Science : Polychlorinated aromatic compounds can be used as precursors for the synthesis of functional materials, such as polymers and dyes, where the chlorine atoms can be substituted to tune the material's electronic and physical properties.
Conclusion
This compound represents a highly functionalized and versatile building block with significant potential in organic synthesis. Although detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous polychlorinated pyridines. The presence of three addressable chlorine atoms via nucleophilic aromatic substitution, combined with the reactivity of the carboxylic acid group, provides a rich platform for the generation of molecular diversity. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic entry point to novel and complex molecular architectures. As with any highly reactive building block, careful experimental design and optimization will be key to unlocking its full synthetic potential.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]
A Technical Guide to the Regioselective Synthesis of Functionalized Pyridines from 4,5,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its metabolic stability.[3] These attributes make it a "privileged scaffold" in the design of novel therapeutic agents.[2] The pyridine motif is present in a wide array of FDA-approved drugs, highlighting its versatility in targeting a diverse range of biological pathways.[1][4] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized pyridines is a critical endeavor in the pharmaceutical and agrochemical industries.[5][6]
This guide focuses on the synthetic utility of a highly functionalized and challenging starting material: 4,5,6-trichloronicotinic acid. We will explore the underlying principles that govern its reactivity and detail robust methodologies for its regioselective transformation into valuable, complex pyridine derivatives.
Understanding the Reactivity of this compound
The synthetic potential of this compound is dictated by the electronic properties of the pyridine ring, which are significantly influenced by the presence of multiple electron-withdrawing chlorine atoms and a carboxylic acid group. This unique substitution pattern creates a highly electron-deficient aromatic system, which profoundly impacts its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyridine
Nucleophilic aromatic substitution is a primary pathway for the functionalization of electron-poor aromatic rings.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]
On the pyridine ring, nucleophilic attack is intrinsically favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[11][12][13] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[11][12] Attack at the C3 (meta) position does not allow for this crucial stabilization, making it a significantly less favorable pathway.[9][13]
The presence of strong electron-withdrawing groups, such as the chloro- and carboxyl- substituents on this compound, further activates the ring towards nucleophilic attack, making SNAr a viable and powerful tool for its functionalization.[14][15]
Strategic Approaches to the Regioselective Functionalization of this compound
The key to unlocking the synthetic potential of this compound lies in the ability to control the regioselectivity of nucleophilic substitution. The three chlorine atoms at the C4, C5, and C6 positions present a significant challenge, as their relative reactivities can be influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
Regioselective Substitution at the C4 Position
The C4 position of the pyridine ring is highly activated towards nucleophilic attack due to its para relationship with the ring nitrogen. This inherent reactivity can be exploited to achieve selective functionalization at this position.
Workflow for C4-Selective Nucleophilic Aromatic Substitution:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
analytical methods for 4,5,6-trichloronicotinic acid quantification
An In-Depth Technical Guide to the Quantification of 4,5,6-Trichloronicotinic Acid
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a substituted pyridine carboxylic acid relevant in pharmaceutical and agrochemical development. Recognizing the need for robust and reliable analytical techniques, this guide presents three distinct, field-proven protocols utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles. This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and accurate measurement of this compound in various matrices.
Introduction to this compound
This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its highly functionalized structure makes it a valuable intermediate in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals. The presence and concentration of this compound can be critical, either as a target molecule, a process intermediate, or a potential impurity that must be monitored and controlled. Therefore, access to validated, sensitive, and selective analytical methods is paramount for quality control, process optimization, and regulatory compliance.
This guide details the causality behind experimental choices, offering protocols that range from routine quality control to trace-level analysis, ensuring scientific integrity and enabling researchers to select the most appropriate method for their specific application.
Chemical Structure:
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 847608-28-0 | [1] |
| Molecular Formula | C₆HCl₃NO₂ | Inferred |
| Molecular Weight | 241.44 g/mol | Inferred |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, sealed, away from moisture | [1] |
Recommended Analytical Methodologies
The choice of analytical method depends critically on the sample matrix, required sensitivity, and available instrumentation. We present three robust methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine analysis, quality control, and quantification in relatively clean sample matrices where concentration levels are moderate to high.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for confirmation of identity and quantification, particularly when high selectivity is needed. This method requires a derivatization step to enhance the volatility of the acidic analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.
Decision Pathway for Method Selection
The following diagram provides a logical pathway for selecting the most appropriate analytical technique.
Caption: Decision tree for selecting the optimal analytical method.
Protocol 1: Quantification by HPLC-UV
Principle of Causality: This method leverages reversed-phase chromatography, where the nonpolar stationary phase retains the moderately nonpolar this compound. An acidified aqueous-organic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The pyridine ring contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification. This method is adapted from established procedures for other chlorinated nicotinic acids.[2][3]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification by HPLC-UV.
A. Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (≥98%), Water (Type I, 18.2 MΩ·cm).
-
Materials: this compound analytical standard, volumetric flasks, autosampler vials, 0.45 µm PTFE syringe filters.
B. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Formic Acid). A common starting point is a 50:50 (v/v) mixture. This composition may need optimization depending on the column and system.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample material.
-
Dissolve and dilute the sample with the mobile phase to a final concentration expected to fall within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
HPLC Analysis: Inject the standards and samples onto the HPLC system using the conditions outlined in Table 2.
-
Quantification:
-
Construct a linear calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
Table 2: HPLC-UV Method Parameters (Starting Conditions)
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds.[4] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | Acid suppresses ionization for better peak shape. Acetonitrile is a common organic modifier.[3] |
| Elution Mode | Isocratic: 50% B | Simple, robust, and suitable for single analyte quantification. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | ~270 nm (scan 200-400 nm with DAD first) | Pyridine derivatives typically absorb in this region; a DAD allows for initial optimization.[2] |
Protocol 2: Quantification by GC-MS
Principle of Causality: The carboxylic acid group of this compound makes it polar and non-volatile, which is unsuitable for direct GC analysis. A chemical derivatization step is required to convert the acid into a more volatile and thermally stable ester or silyl ester.[5] This protocol uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (TMS) group.[6] Once volatilized, the derivative is separated by the GC column and detected by the mass spectrometer, which provides high selectivity through mass filtering and definitive identification based on the fragmentation pattern.
Experimental Workflow: GC-MS
Caption: Workflow for quantification by GC-MS including derivatization.
A. Instrumentation and Reagents
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Reagents: Dichloromethane (or Ethyl Acetate), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine (anhydrous, as catalyst if needed), Helium (99.999% purity).
-
Materials: this compound analytical standard, GC vials with inserts, heating block or oven.
B. Step-by-Step Protocol
-
Standard Stock Solution (1000 µg/mL): Prepare in a volatile, aprotic solvent like ethyl acetate.
-
Calibration Standards & Sample Preparation:
-
Pipette appropriate volumes of stock solution or sample extract into GC vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add 50 µL of MSTFA and 50 µL of dichloromethane (or pyridine) to each vial.
-
Cap the vials tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis: Inject the derivatized standards and samples onto the GC-MS system using the conditions in Table 3.
-
Quantification:
-
Identify the retention time of the derivatized analyte.
-
Select a prominent, unique ion from the mass spectrum for quantification (quantifier ion) and at least one other for confirmation (qualifier ion).
-
Generate a calibration curve by plotting the peak area of the quantifier ion's Extracted Ion Chromatogram (EIC) against concentration.
-
Calculate the sample concentration from the calibration curve.
-
Table 3: GC-MS Method Parameters (Starting Conditions)
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to elute the derivatized analyte and clean the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization that generates fragment-rich spectra for identification. |
| MS Acquisition | Scan mode (50-500 m/z) for method development; Selected Ion Monitoring (SIM) for quantification. | Scan mode helps identify the analyte and its fragments; SIM mode significantly increases sensitivity and selectivity. |
Protocol 3: Quantification by LC-MS/MS
Principle of Causality: This is the most powerful technique, combining the separation power of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[7] The analyte is typically ionized using electrospray ionization (ESI), often in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for part-per-trillion detection levels.[8][9]
Experimental Workflow: LC-MS/MS
Caption: Workflow for ultra-sensitive quantification by LC-MS/MS.
A. Instrumentation and Reagents
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Materials: this compound analytical standard, polypropylene autosampler vials, 0.22 µm syringe filters.
B. Step-by-Step Protocol
-
Mobile Phase Preparation: A: Water + 0.1% Formic Acid. B: Acetonitrile + 0.1% Formic Acid.
-
Standard Stock Solution (100 µg/mL): Prepare in acetonitrile. The high sensitivity of LC-MS/MS requires lower concentration standards.
-
Calibration Standards: Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to prepare standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (Dilute-and-Shoot):
-
Dilute the sample with the initial mobile phase composition to a concentration expected to fall within the calibration range.
-
Filter through a 0.22 µm filter into a polypropylene vial.
-
-
LC-MS/MS Analysis: Infuse a standard solution (~500 ng/mL) directly into the mass spectrometer to optimize the MS parameters (MRM transitions, collision energies). Then, analyze all standards and samples using the optimized method conditions outlined in Tables 4 and 5.
-
Quantification: Create a calibration curve by plotting the peak area of the primary MRM transition versus concentration. Calculate sample concentrations from this curve.
Table 4: UHPLC Method Parameters for LC-MS/MS
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are ideal for UHPLC, providing fast analysis and sharp peaks. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Standard mobile phases for reversed-phase LC-MS. |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B and equilibrate for 1 min | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Volume | 2-5 µL | Smaller volumes are used to prevent overloading the column and MS source. |
Table 5: MS/MS Method Parameters (Predicted)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The carboxylic acid group readily loses a proton to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 239.9 | Corresponds to the [M-H]⁻ of the most abundant chlorine isotope pattern (C₆Cl₃NO₂)⁻. |
| Product Ions (Q3) | m/z 195.9 (Quantifier)m/z 160.0 (Qualifier) | Predicted fragments corresponding to the loss of CO₂ (-44 Da) and subsequent loss of Cl (-35 Da). These must be empirically confirmed. |
| Collision Energy (CE) | Optimize empirically (start at -15 to -25 V) | The voltage required to induce optimal fragmentation varies by instrument and compound. |
| Key Source Parameters | Optimize per instrument (e.g., Capillary Voltage: ~3.0 kV, Gas Temp: ~325 °C, Gas Flow: ~10 L/min) | These parameters must be tuned to achieve maximum ion signal and stability. |
Method Performance Comparison
Table 6: Summary of Analytical Method Characteristics
| Feature | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge (EI) | Tandem Mass Spectrometry (MRM) |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~10-50 ng/mL | <1 ng/mL |
| Selectivity | Moderate | High | Exceptional |
| Sample Prep Complexity | Low (Dissolve, Filter) | High (Extraction, Drying, Derivatization) | Very Low (Dilute, Filter) |
| Confirmation of Identity | Low (Retention Time) | High (Mass Spectrum) | Highest (MRM Ratio) |
| Throughput | High | Low | Very High |
| Instrumentation Cost | Low | Medium | High |
| Best For | Routine QC, Purity Analysis | Definitive Identification, Complex Matrices (non-trace) | Trace Quantification, Complex Matrices |
References
- 1. This compound CAS#: 847608-28-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Part-per-trillion LC-MS/MS determination of neonicotinoids in small volumes of songbird plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 4,5,6-Trichloronicotinic Acid using HPLC-UV and GC-MS
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of 4,5,6-trichloronicotinic acid, a key pyridine-based chemical intermediate. We present two orthogonal techniques: direct analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. The HPLC method offers rapid, high-throughput screening, while the GC-MS method provides superior specificity and structural confirmation. This document provides a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights intended for researchers, analytical scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Analytical Imperative
This compound is a halogenated pyridine carboxylic acid. Compounds of this class serve as critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification is paramount for process monitoring, quality control of starting materials, and impurity profiling. Due to its chemical properties—specifically the presence of a UV-active pyridine ring and a polar carboxylic acid group—this analyte is amenable to analysis by both HPLC and GC-MS, though each technique requires a distinct strategic approach.
-
HPLC-UV Analysis: This is the preferred method for routine quantification due to its simplicity and speed. The analyte possesses a strong chromophore, allowing for direct detection. The carboxylic acid moiety provides sufficient polarity for excellent retention and separation on reversed-phase columns.[2]
-
GC-MS Analysis: Gas chromatography is challenged by the low volatility and high polarity of carboxylic acids, which contain active hydrogen atoms that lead to poor peak shape and thermal instability.[3][4] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester, enabling its passage through the GC system for highly specific mass spectrometric detection.[5]
This note provides self-validating protocols for both approaches, ensuring technical accuracy and trustworthy results.
Method 1: Rapid Quantification by Reversed-Phase HPLC-UV
Principle of HPLC Analysis
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. This compound is retained on a C18 stationary phase. The mobile phase contains an organic modifier (acetonitrile) and an acidified aqueous component. The addition of acid (e.g., phosphoric acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group (pKa dependent), rendering the molecule less polar and ensuring symmetric peak shapes and reproducible retention times.[6][7] Detection is achieved by monitoring the UV absorbance of the pyridine ring.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄, ≥85%)
-
0.22 µm Syringe filters (e.g., PVDF or PTFE)
2.2.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The final mobile phase will be an isocratic mixture of this acidified water and acetonitrile. For example, a 50:50 (v/v) mixture.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol.[7] Sonicate if necessary. This solution is stable for several weeks when stored at 2-8°C.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumental Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system with UV/DAD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Gemini C18) | Provides excellent retention and selectivity for pyridine carboxylic acids.[6][7] |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (50:50, v/v) | Isocratic elution simplifies the method. Acidification ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-column interactions. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | Diode Array Detector (DAD) or UV Detector | DAD allows for peak purity assessment. |
| Detection λ | 270 nm (Monitor 250-300 nm) | Optimal absorbance for the pyridine ring chromophore. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
HPLC Workflow Diagram
References
Application Notes and Protocols for the Derivatization of 4,5,6-Trichloronicotinic Acid
Introduction
4,5,6-Trichloronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of three chlorine atoms on the pyridine ring significantly influences its chemical reactivity, making it a unique synthon for drug discovery and agrochemical research. Derivatization of the carboxylic acid moiety into esters and amides is a critical step in the molecular diversification of this scaffold, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
This comprehensive guide provides detailed, field-proven protocols for the efficient derivatization of this compound into its corresponding esters and amides. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures as needed.
Core Principle: Activation of the Carboxylic Acid
Direct esterification or amidation of a carboxylic acid is often a slow and inefficient process. Therefore, the primary strategy for the derivatization of this compound involves the initial activation of the carboxylic acid group to enhance its electrophilicity. A common and highly effective method is the conversion of the carboxylic acid to its corresponding acid chloride, 4,5,6-trichloronicotinoyl chloride. This activated intermediate readily reacts with a variety of nucleophiles, such as alcohols and amines, to yield the desired ester and amide derivatives in high yields.
Protocol 1: Synthesis of 4,5,6-Trichloronicotinoyl Chloride
The conversion of this compound to its acid chloride is a crucial first step for many derivatization reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.
Experimental Workflow
Caption: Workflow for the synthesis of 4,5,6-trichloronicotinoyl chloride.
Step-by-Step Methodology
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous inert solvent, such as toluene or dichloromethane (DCM), to the flask.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 4,5,6-trichloronicotinoyl chloride is typically a solid or oil and can often be used in the next step without further purification.
Protocol 2: Esterification via 4,5,6-Trichloronicotinoyl Chloride
With the activated acid chloride in hand, the synthesis of esters is a straightforward nucleophilic acyl substitution reaction. This protocol describes a general procedure for the esterification of 4,5,6-trichloronicotinoyl chloride with a generic alcohol (R-OH).
Experimental Workflow
Caption: General workflow for the esterification of 4,5,6-trichloronicotinoyl chloride.
Step-by-Step Methodology
-
Preparation: Dissolve the crude 4,5,6-trichloronicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the solution of the acid chloride to 0 °C using an ice bath. Slowly add the solution of the alcohol and base dropwise to the stirred acid chloride solution.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute aqueous solution of a weak base like sodium bicarbonate (to remove any remaining acid), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 4,5,6-trichloronicotinate ester.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, Toluene | Inert and aprotic to prevent reaction with the acid chloride. |
| Base | Triethylamine, DIPEA | Scavenges the HCl byproduct, driving the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and minimizes side reactions. |
| Purification | Column Chromatography | Removes unreacted starting materials and byproducts. |
Protocol 3: Amidation via 4,5,6-Trichloronicotinoyl Chloride
Similar to esterification, amidation proceeds through the reaction of the acid chloride with a primary or secondary amine. The use of a base is also necessary to neutralize the HCl generated during the reaction.
Experimental Workflow
Caption: General workflow for the amidation of 4,5,6-trichloronicotinoyl chloride.
Step-by-Step Methodology
-
Preparation: Dissolve the crude 4,5,6-trichloronicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the acid chloride solution to 0 °C. Slowly add the amine solution dropwise to the stirred acid chloride solution.
-
Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. If the product is soluble in the organic solvent, wash the organic layer with water and brine. If the product precipitates, it can be collected by filtration.
-
Drying and Concentration: If a liquid-liquid extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude amide by column chromatography or recrystallization from a suitable solvent to obtain the pure 4,5,6-trichloronicotinamide derivative. A general procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from 2,5,6-trichloronicotinoyl chloride has been reported, which involves adding a solution of the acid chloride in dioxane to ammonium hydroxide.[3]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Provides a non-reactive medium for the reaction. |
| Base | Triethylamine, DIPEA | Neutralizes the HCl formed, preventing protonation of the amine. |
| Temperature | 0 °C to Room Temperature | Ensures a controlled reaction and minimizes potential side reactions. |
| Purification | Column Chromatography/Recrystallization | Isolates the pure amide product from the reaction mixture. |
Alternative Protocol: Direct Amidation using Coupling Reagents
For sensitive substrates where the formation of an acid chloride is not desirable, direct amidation of the carboxylic acid can be achieved using coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are commonly used.[4][5][6]
Experimental Workflow
Caption: Workflow for direct amidation using EDC/HOBt.
Step-by-Step Methodology (EDC/HOBt)
-
Preparation: To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add DIPEA (2.0 eq).
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely practiced principles of organic synthesis. To ensure the successful synthesis and characterization of the target derivatives, the following validation steps are recommended:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or decomposition.
-
Spectroscopic Analysis: The identity and purity of the final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) where appropriate.
By following these protocols and validation steps, researchers can confidently synthesize and characterize a variety of this compound derivatives for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,5,6-Trichloronicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Polychlorinated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The introduction of multiple chlorine substituents onto the pyridine ring, as in 4,5,6-trichloronicotinic acid, creates a highly versatile and reactive platform for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the chlorine atoms significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while also providing multiple handles for modern cross-coupling reactions.[6][7][8]
This guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. We will delve into its synthesis, predictable reactivity, and potential applications, supported by detailed protocols for its derivatization.
Synthesis and Chemical Profile
While this compound is not as commonly commercially available as some of its isomers, its synthesis can be approached through established methods for polychlorinated pyridine derivatives. A plausible synthetic route involves the hydrolysis of a (trichloromethyl)pyridine precursor, a method patented for the synthesis of related compounds like 2,5,6-trichloronicotinic acid.[9][10]
Proposed Synthesis Pathway:
A potential synthesis could start from a corresponding 4,5,6-trichloro-3-(trichloromethyl)pyridine. This precursor can be hydrolyzed in the presence of sulfuric or phosphoric acid to yield the desired this compound.[9]
Reactivity and Functionalization: A Chemist's Guide to Derivatization
The true potential of this compound lies in its tunable reactivity at the three chlorine-substituted positions and the carboxylic acid group. The positions (4, 5, and 6) on the pyridine ring are not electronically equivalent, allowing for regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the nitrogen atom and further activated by the three chlorine atoms, making it highly susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution on chloropyridines is typically position 4 > position 2/6 > position 3/5. For this compound, this suggests that the chlorine at the 4-position is the most labile, followed by the 6-position. This allows for sequential and controlled displacement of the chlorine atoms.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides and Phenoxides
-
Thiols
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and introducing diverse aryl, heteroaryl, or alkyl groups. Polychlorinated pyridines have been shown to be effective substrates in these reactions.[11][12][13][14] Selective and exhaustive couplings can be achieved by carefully choosing the catalyst, ligands, and reaction conditions.[11][12][13]
Common Cross-Coupling Partners:
-
Arylboronic acids and esters
-
Alkylboronic acids and esters
-
Organostannanes (Stille coupling)
-
Terminal alkynes (Sonogashira coupling)
Carboxylic Acid Derivatization
The carboxylic acid group at the 3-position is a versatile handle for forming amides, esters, and other derivatives, which are common functionalities in drug molecules. Standard peptide coupling reagents can be employed for amide bond formation.
Medicinal Chemistry Applications: Building Bioactive Molecules
The this compound scaffold can be envisioned as a launchpad for the development of compound libraries targeting a wide range of diseases. By systematically varying the substituents at the 4, 5, 6, and 3-positions, chemists can explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors. The ability to introduce diverse substituents through SNAr and cross-coupling reactions allows for the exploration of interactions with the ATP-binding site of various kinases.
Antimicrobial and Antiviral Agents
Heterocyclic compounds, including pyridine derivatives, are a rich source of antimicrobial and antiviral agents. The introduction of different functional groups can modulate the compound's ability to interfere with essential microbial or viral processes.
Central Nervous System (CNS) Agents
The pyridine nucleus is present in drugs targeting CNS disorders. The polarity and hydrogen bonding capacity of the pyridine nitrogen can be crucial for crossing the blood-brain barrier and interacting with CNS targets.
Experimental Protocols
The following protocols are generalized procedures for the functionalization of this compound, based on established methods for related polychlorinated pyridines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes the selective substitution of the 4-chloro position with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents).
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol details the palladium-catalyzed coupling of an arylboronic acid, likely at the 6-position, assuming the 4-position is more sterically hindered or has been previously functionalized.
Materials:
-
This compound derivative (e.g., from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Reaction vessel with a reflux condenser and nitrogen inlet
Procedure:
-
In a reaction vessel, combine the this compound derivative (1 equivalent), arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (3 equivalents).
-
Add the 1,4-dioxane/water mixture to the vessel.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling of the Carboxylic Acid
This protocol describes the formation of an amide bond using a standard peptide coupling agent.
Materials:
-
Derivative of this compound with a free carboxylic acid
-
Amine of choice (1.2 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DMF.
-
Add the amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Synthetic Strategies
The following diagrams illustrate the potential for creating a diverse library of compounds from the this compound scaffold.
References
- 1. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Pyridines in Medicinal Ch... preview & related info | Mendeley [mendeley.com]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 10. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Exploration of 4,5,6-Trichloronicotinic Acid in Agrochemical Development
Introduction: The Nicotinic Acid Scaffold in Modern Crop Protection
Nicotinic acid and its derivatives are a cornerstone in the development of modern agrochemicals, demonstrating broad-spectrum utility as herbicides, insecticides, and fungicides.[1] The pyridine ring system is a versatile pharmacophore that allows for a wide range of structural modifications to tune biological activity and selectivity. Well-established agrochemicals such as the herbicide diflufenican and the insecticide flonicamid feature this core structure.[1] The introduction of halogen substituents onto the pyridine ring is a key strategy for modulating the physicochemical properties and biological efficacy of these compounds. Halogenation can influence factors such as metabolic stability, binding affinity to target proteins, and systemic movement within the plant.
This guide focuses on the potential of a lesser-explored derivative, 4,5,6-trichloronicotinic acid, as a novel scaffold for the discovery of next-generation agrochemicals. While direct literature on this specific molecule is scarce, its polychlorinated structure suggests significant potential for unique biological activity. These application notes provide a comprehensive framework for the synthesis, derivatization, and biological screening of this compound and its analogs, empowering researchers to explore its potential in agrochemical discovery.
PART 1: Synthesis and Derivatization of the this compound Scaffold
The synthesis of polychlorinated nicotinic acids can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution. A plausible synthetic route for this compound could be adapted from methods used for the synthesis of related polychlorinated pyridine carboxylic acids, such as 4,5,6-trichloropicolinic acid.[2] A potential strategy involves the selective dechlorination of a more heavily chlorinated precursor.
1.1: Proposed Synthesis of this compound
A hypothetical, yet plausible, synthetic pathway for this compound is outlined below. This proposed route is based on established methods for the synthesis of halogenated nicotinic acids and related heterocyclic compounds.
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of this compound via Hydrolysis of a Trichlorinated Cyanopyridine Precursor
This protocol is a hypothetical adaptation based on general principles of pyridine chemistry.
-
Chlorination of 3-Cyanopyridine: In a high-pressure reactor, treat 3-cyanopyridine with an excess of chlorine gas at elevated temperatures and pressures. The use of a Lewis acid catalyst may be necessary to facilitate the exhaustive chlorination of the pyridine ring.
-
Selective Dechlorination (if necessary): The product from the previous step may be a mixture of polychlorinated cyanopyridines. A selective dechlorination step may be required to obtain 4,5,6-trichloro-3-cyanopyridine. This can be a complex process and may involve catalytic hydrogenation or other reductive methods.
-
Hydrolysis to the Carboxylic Acid: Reflux the 4,5,6-trichloro-3-cyanopyridine intermediate with concentrated hydrochloric acid.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture and adjust the pH to precipitate the this compound. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system.
1.2: Derivatization of this compound for Bioactivity Screening
The carboxylic acid moiety of this compound is an excellent handle for further chemical modifications to create a library of derivatives for biological screening. Common derivatizations in agrochemical development include the formation of esters and amides.
Protocol 1.2.1: Synthesis of Nicotinoyl Chloride Intermediate
-
Suspend this compound in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise to the suspension at room temperature.[1][3]
-
Reflux the mixture until the reaction is complete, as indicated by the cessation of gas evolution and TLC analysis.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4,5,6-trichloronicotinoyl chloride, which can be used in the next step without further purification.
Protocol 1.2.2: Synthesis of Amide Derivatives
-
Dissolve the crude 4,5,6-trichloronicotinoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine, pyridine) dropwise.
-
Stir the reaction mixture at room temperature until completion.
-
Isolate the amide product through standard aqueous workup and purification by column chromatography or recrystallization.
Protocol 1.2.3: Synthesis of Ester Derivatives
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the esterification is complete (monitored by TLC).
-
Remove the excess alcohol and acid catalyst through an appropriate workup procedure.
-
Purify the resulting ester by column chromatography.
| Derivative Class | General Structure | Significance in Agrochemicals |
| Amides | R-CO-NR'R" | Many successful herbicides and fungicides are amides. |
| Esters | R-CO-OR' | Often used to improve the lipophilicity and plant uptake of the active ingredient. |
Table 1: Common derivatives of carboxylic acids for agrochemical screening.
PART 2: Biological Screening Protocols
The screening of novel compounds for agrochemical potential requires robust and reproducible bioassays. Given the nicotinic acid core, derivatives of this compound should be screened for both insecticidal and herbicidal activity.
2.1: Insecticidal Activity Screening
The nicotinic acid scaffold is a key component of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[4][5] This leads to overstimulation of the nervous system, paralysis, and death.[6] Therefore, initial screening should focus on pests that are susceptible to nAChR modulators.
Caption: Workflow for insecticidal activity screening.
Protocol 2.1.1: Primary Insecticidal Screen (Contact and Systemic Activity)
-
Test Organisms: Use a susceptible insect species such as the green peach aphid (Myzus persicae) or the leafhopper (Nephotettix cincticeps).
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions.
-
Contact Activity Assay:
-
Apply the test solutions to leaf discs and allow the solvent to evaporate.
-
Place a known number of insects onto the treated leaf discs.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
-
Systemic Activity Assay:
-
Apply the test solutions to the soil of potted plants.
-
Allow the plants to uptake the compound for 24-48 hours.
-
Infest the plants with a known number of insects.
-
Assess mortality at regular intervals.
-
-
Controls: Include a negative control (solvent only) and a positive control (a commercial neonicotinoid like imidacloprid).
Protocol 2.1.2: Mechanism of Action - nAChR Binding Assay
For compounds showing significant insecticidal activity, a competitive binding assay can be performed to determine if they interact with the nAChR.[7]
-
Receptor Preparation: Prepare insect neuronal membrane fractions rich in nAChRs from a suitable source (e.g., housefly heads or cultured insect cells expressing the receptor).
-
Radioligand: Use a radiolabeled ligand that binds to the nAChR, such as [³H]-imidacloprid.
-
Assay: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.
-
Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
2.2: Herbicidal Activity Screening
Nicotinic acid derivatives can also exhibit herbicidal activity. The screening process should include both pre-emergence and post-emergence assays on a panel of representative monocot and dicot weed species.
Caption: Workflow for herbicidal activity screening.
Protocol 2.2.1: Whole-Plant Herbicide Screening [8][9]
-
Plant Species: Use a diverse panel of plants, including a monocot (e.g., ryegrass, Lolium spp.) and a dicot (e.g., cress, Lepidium sativum).
-
Plant Cultivation: Grow plants from seed in pots containing a standard soil mix in a controlled environment (greenhouse or growth chamber).[8]
-
Pre-emergence Application:
-
Apply the test compound to the soil surface immediately after sowing the seeds.
-
Water the pots and observe for emergence and signs of phytotoxicity over a period of 2-3 weeks.
-
-
Post-emergence Application:
-
Apply the test compound as a foliar spray to plants at the 2-4 leaf stage.[6]
-
Include a surfactant in the spray solution to ensure good coverage.
-
Observe the plants for signs of injury (e.g., chlorosis, necrosis, stunting) over 2-3 weeks.
-
-
Evaluation: Assess the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring the reduction in fresh or dry weight compared to untreated controls.[6]
| Parameter | Pre-emergence Assay | Post-emergence Assay |
| Application | To soil surface after sowing | Foliar spray to established seedlings |
| Evaluation | Inhibition of germination and seedling growth | Visual injury, growth reduction, mortality |
| Typical Weeds | Annual grasses and broadleaf weeds | Established annual and perennial weeds |
Table 2: Comparison of pre- and post-emergence herbicide screening.
PART 3: Analytical Characterization
The unambiguous characterization of the synthesized compounds is crucial for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques should be employed.
3.1: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the position of substituents on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid, ester, or amide moieties.
3.2: Purity Determination
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the synthesized compounds.[10] A suitable reversed-phase column and a gradient elution method with a mobile phase of acetonitrile and water are commonly used.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass identification, making it a powerful tool for purity analysis and metabolite identification in later stages of development.[11]
This compound represents an intriguing and underexplored scaffold for the development of novel agrochemicals. Its polychlorinated nature suggests the potential for high biological activity. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, derivatization, and comprehensive biological and analytical evaluation of this promising class of compounds. By systematically applying these methods, researchers can effectively probe the potential of this compound derivatives as next-generation insecticides or herbicides, contributing to the ongoing need for innovative solutions in global crop protection.
References
- 1. CN114181139B - Synthesis method of 5-halogenated nicotinic acid - Google Patents [patents.google.com]
- 2. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. hracglobal.com [hracglobal.com]
- 5. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Nucleophilic Substitution on 4,5,6-Trichloronicotinic Acid
An Application Guide for Drug Development Professionals and Researchers
Abstract
4,5,6-Trichloronicotinic acid is a pivotal, highly functionalized pyridine scaffold essential for the synthesis of novel chemical entities in pharmaceutical and materials science discovery. Its three distinct chlorine atoms, activated by the electron-deficient nature of the pyridine ring and the C3-carboxylic acid, present a unique platform for regioselective nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the reaction mechanisms, critical experimental parameters, and detailed, field-tested protocols for performing selective nucleophilic substitutions on this substrate. We explore the causal factors governing regioselectivity and offer troubleshooting insights to empower researchers in synthesizing diverse libraries of substituted nicotinic acid derivatives.
Introduction: The Strategic Value of this compound
Substituted nicotinic acids are privileged structures found in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of a pre-existing nicotinic acid core is a cornerstone of modern medicinal chemistry. This compound serves as an exceptionally versatile starting material. The differential reactivity of its three chloro-substituents allows for sequential and controlled introduction of various nucleophiles, enabling the rapid generation of molecular diversity from a single, advanced intermediate. Understanding and controlling the conditions for these substitution reactions is paramount for efficient lead optimization and the development of novel molecular probes.
Mechanistic Framework: Understanding Regioselectivity in Polychlorinated Pyridines
The feasibility and regiochemical outcome of nucleophilic aromatic substitution on the pyridine ring are governed by fundamental electronic principles. The ring nitrogen acts as a potent electron-withdrawing group, polarizing the ring system and making the carbon atoms electrophilic, particularly at the positions ortho (C2, C6) and para (C4) to it.
The reaction proceeds via a two-step addition-elimination mechanism.[4][5] In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction's regioselectivity. Attack at the C4 and C6 positions of this compound is highly favored because the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom, providing significant resonance stabilization.[4][5]
Caption: General SNAr mechanism showing nucleophilic attack and stabilization.
For this compound, the primary competition is between the C4 and C6 positions.
-
Electronic Factors: Both C4 and C6 are electronically activated by the ring nitrogen. The C3-carboxylic acid group, being electron-withdrawing, further enhances the electrophilicity of the adjacent C4 position.
-
Steric Factors: The C6 position is sterically unhindered. In contrast, the C4 position is flanked by two chlorine atoms at C5 and the carboxylic acid at C3. Bulky nucleophiles may therefore show a preference for attack at the C6 position.
The choice of solvent can also significantly influence the regiochemical outcome by differentially solvating the transition states leading to the different isomers.[6]
Core Experimental Parameters: A Comparative Overview
The success of a nucleophilic substitution reaction on this compound hinges on the careful selection of the nucleophile, solvent, temperature, and base.
| Parameter | N-Nucleophiles (Amines) | O-Nucleophiles (Alkoxides) | S-Nucleophiles (Thiolates) |
| Nucleophile | Primary/Secondary Amines (e.g., Benzylamine, Morpholine) | Sodium/Potassium Alkoxides (e.g., NaOMe, KOtBu) | Thiol + Base (e.g., Thiophenol + K₂CO₃) |
| Solvent | Aprotic Polar: DMF, DMSO, NMP, Acetonitrile. Can use excess amine as solvent. | Corresponding Alcohol (e.g., MeOH for NaOMe) or Aprotic Polar (THF, Dioxane). | Aprotic Polar: DMF, DMSO, Acetonitrile. |
| Base | Excess amine or non-nucleophilic base (e.g., Et₃N, Pyridine, K₂CO₃) to scavenge HCl. | Not required (alkoxide is the base). | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate thiolate. |
| Temperature | 25 °C to 120 °C | 0 °C to 80 °C | 25 °C to 100 °C |
| Key Insights | Reaction rate is dependent on amine nucleophilicity. Sterically hindered amines react slower and may require more forcing conditions.[7] | Must be performed under anhydrous conditions to prevent hydrolysis to the corresponding hydroxy-nicotinic acid.[8] | Thiolates are exceptionally potent nucleophiles and reactions often proceed cleanly at moderate temperatures.[9][10] |
Standardized Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are corrosive and/or toxic.
Protocol 1: Amination with Benzylamine (C4/C6-Substitution)
This protocol details the reaction with a primary amine, a common transformation in library synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M). Add potassium carbonate (K₂CO₃, 2.5 eq) followed by benzylamine (1.1 eq). The base neutralizes the carboxylic acid proton and the HCl byproduct.
-
Reaction Execution: Heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (~10x the reaction volume).
-
Acidification & Isolation: Acidify the aqueous mixture to pH ~3-4 with 2M HCl. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water.
Protocol 2: Methoxylation with Sodium Methoxide (C4/C6-Substitution)
This protocol illustrates the introduction of a small alkoxy group.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 2.2 eq) dropwise over 15 minutes. The first equivalent deprotonates the carboxylic acid; the second promotes the substitution.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir vigorously and monitor by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Cool the mixture to 0 °C and carefully quench by adding water.
-
Acidification & Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH ~3-4 with 1M HCl to precipitate the product. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Thiolation with Thiophenol (C4/C6-Substitution)
This protocol leverages the high nucleophilicity of sulfur.[9][11]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous DMF (~0.2 M).
-
Reagent Addition: Add thiophenol (1.1 eq) via syringe at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction to ambient temperature and pour into ice-water.
-
Purification: Acidify to pH ~3-4 with 2M HCl. Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water to remove inorganic salts and then with hexane to remove residual thiophenol. Dry the product under vacuum.
Caption: A generalized workflow for nucleophilic substitution on this compound.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Reactivity.
-
Causality: The nucleophile may be too weak, or the temperature may be insufficient. Steric hindrance can also impede the reaction.
-
Solution: Increase the reaction temperature in 10-20 °C increments. If using a weak nucleophile (e.g., a hindered secondary amine), consider switching to a more polar, higher-boiling solvent like NMP or DMSO. Ensure the base used is strong enough, particularly for thiol reactions where full deprotonation to the thiolate is critical.
-
-
Issue: Formation of Di-substituted Products.
-
Causality: The mono-substituted product can sometimes be more reactive than the starting material, or an excess of the nucleophile was used at elevated temperatures.
-
Solution: Reduce the stoichiometry of the nucleophile to 1.0-1.05 equivalents. Lower the reaction temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed. A slow addition of the nucleophile can also favor mono-substitution.
-
-
Issue: Poor Regioselectivity (Mixture of C4 and C6 Isomers).
-
Causality: The electronic and steric preferences for attack at C4 and C6 are closely matched for the given nucleophile and conditions.
-
Solution: Varying the solvent is a powerful tool to alter regioselectivity.[6] A non-polar aprotic solvent may favor attack at the more sterically accessible C6 position, while a polar, hydrogen-bond accepting solvent like DMSO might alter the reactivity profile.[6] Changing the nucleophile's steric bulk can also decisively shift the outcome.
-
-
Issue: Difficulty with Purification.
-
Causality: The product and starting material have similar polarities, or side products are complicating the purification.
-
Solution: For acidic products, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., saturated NaHCO₃). The desired acid will move to the aqueous layer, which can then be separated, re-acidified, and extracted to isolate the pure product, leaving neutral impurities behind.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkoxide - Wikipedia [en.wikipedia.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
Application Notes and Protocols for the Synthesis of 4,5,6-Trichloronicotinic Acid Esters and Amides
Introduction: The Significance of the Polychlorinated Nicotinic Acid Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemical research, prized for its unique electronic properties and ability to engage in hydrogen bonding. The introduction of multiple chlorine atoms onto this ring, as in the case of 4,5,6-trichloronicotinic acid, creates a highly electron-deficient and sterically defined core. This modification can drastically alter the molecule's pharmacokinetic profile and binding affinities, often leading to enhanced biological activity. Derivatives such as esters and amides are crucial for modulating properties like solubility, cell permeability, and metabolic stability, making them high-value targets in the development of novel pharmaceuticals and next-generation crop protection agents.[1][2][3]
This technical guide provides a comprehensive overview of the synthetic pathways to access this compound and its subsequent conversion into versatile ester and amide derivatives. The protocols are designed for researchers and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Synthesis of the Core Intermediate: this compound
Direct, published methods for the synthesis of this compound are not readily found in the literature. However, a robust and scientifically sound pathway can be proposed based on established transformations of polychlorinated pyridines. The most logical approach involves the regioselective functionalization of a readily available precursor, 2,3,4,5-tetrachloropyridine.
The proposed strategy hinges on a metal-halogen exchange reaction, a powerful tool for creating a nucleophilic carbon center on an otherwise unreactive aryl halide, followed by carboxylation with carbon dioxide.
Caption: Proposed workflow for the synthesis of the core acid.
Expertise & Rationale: Why this Pathway?
-
Starting Material: 2,3,4,5-Tetrachloropyridine is a known compound and serves as a logical precursor.[4]
-
Regioselectivity: While lithiation of polychlorinated pyridines can be complex, metal-halogen exchange often occurs at the most acidic position or a kinetically accessible chlorine. The C-3 position is a plausible site for lithiation. The extreme cold (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
Carboxylation: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) is a classic, high-yielding method for forming a carboxylic acid. The large excess of CO₂ ensures efficient trapping of the anion.
Protocol 1: Synthesis of this compound
Materials:
-
2,3,4,5-Tetrachloropyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 2 M
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add 2,3,4,5-tetrachloropyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush a generous amount of dry ice into a fine powder. Carefully and rapidly, transfer the cold reaction mixture into the flask containing the crushed dry ice via a cannula under a positive pressure of nitrogen. Vigorous gas evolution will occur.
-
Quenching & Workup: Allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, add 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound as a solid.
Part 2: Conversion to Esters and Amides via the Acid Chloride
For an electron-deficient and potentially sterically hindered carboxylic acid like this compound, direct esterification (Fischer esterification) or amidation can be sluggish and require harsh conditions. A more reliable and versatile strategy involves a two-step process: first, activation of the carboxylic acid by converting it to the highly reactive 4,5,6-trichloronicotinoyl chloride , followed by reaction with the desired alcohol or amine nucleophile.
Caption: General workflow for ester and amide synthesis.
Protocol 2: Synthesis of 4,5,6-Trichloronicotinoyl Chloride
Expertise & Rationale:
-
Reagent Choice: Thionyl chloride (SOCl₂) is an excellent choice for this transformation. It is a liquid reagent, and the byproducts of the reaction (SO₂ and HCl) are gases, which are easily removed, simplifying purification.[5]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), place this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (5-10 eq, serving as both reagent and solvent) and a catalytic drop of DMF.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solid starting material has completely dissolved.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4,5,6-trichloronicotinoyl chloride is often a solid or high-boiling oil and can be used in the next step without further purification.
Part 3: Synthesis of this compound Esters
The reaction of the freshly prepared acid chloride with an alcohol provides a clean and efficient route to the corresponding esters. The reaction is a nucleophilic acyl substitution.
Protocol 3: General Procedure for Ester Synthesis
Expertise & Rationale:
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl that is generated during the reaction. This prevents the protonation of the alcohol and drives the reaction to completion.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), THF, or toluene is used to dissolve the reactants without participating in the reaction.
Procedure:
-
Setup: In a flask under a nitrogen atmosphere, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of crude 4,5,6-trichloronicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
| Entry | Alcohol | Base | Typical Time (h) | Expected Product |
| 1 | Methanol | Et₃N | 2-4 | Methyl 4,5,6-trichloronicotinate |
| 2 | Ethanol | Et₃N | 2-4 | Ethyl 4,5,6-trichloronicotinate |
| 3 | Isopropanol | Pyridine | 6-12 | Isopropyl 4,5,6-trichloronicotinate |
| 4 | Benzyl Alcohol | Et₃N | 4-8 | Benzyl 4,5,6-trichloronicotinate |
Part 4: Synthesis of this compound Amides
Amides are synthesized using analogous methods, either from the acid chloride or directly from the carboxylic acid using modern coupling reagents. The amide bond is of paramount importance in pharmaceuticals.[6]
Protocol 4A: Amide Synthesis from Acid Chloride
This is the most direct and often highest-yielding method.
Procedure:
-
Setup: In a flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add a solution of crude 4,5,6-trichloronicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction & Workup: Follow the same procedure as for ester synthesis (Protocol 3, steps 3-6).
| Entry | Amine | Base | Typical Time (h) | Expected Product |
| 1 | Aniline | Et₃N | 2-6 | N-phenyl-4,5,6-trichloronicotinamide |
| 2 | Diethylamine | Et₃N | 2-4 | N,N-diethyl-4,5,6-trichloronicotinamide |
| 3 | Cyclopropylamine | Et₃N | 3-6 | N-cyclopropyl-4,5,6-trichloronicotinamide |
| 4 | Morpholine | Pyridine | 4-8 | (4,5,6-trichloropyridin-3-yl)(morpholino)methanone |
Protocol 4B: Amide Synthesis via Direct Coupling
Expertise & Rationale:
-
Coupling Reagents: For sensitive substrates or when avoiding the use of SOCl₂ is desirable, direct coupling reagents are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) activate the carboxylic acid in situ to form an active ester, which is then displaced by the amine.[6] This method avoids high temperatures and harsh reagents but is less atom-economical.
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in DMF or DCM, add the amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrachloropyridine | C5HCl4N | CID 76051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
use of 4,5,6-trichloronicotinic acid as a ligand in coordination chemistry
An In-Depth Technical Guide on the Use of 4,5,6-Trichloronicotinic Acid as a Ligand in Coordination Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Highly Functionalized Ligand
In the vast landscape of coordination chemistry, the design of organic ligands is paramount to tuning the structure, reactivity, and physical properties of metal complexes. Nicotinic acid and its derivatives have long been favored building blocks due to their robust coordination capabilities, typically involving the pyridine nitrogen and the carboxylate oxygen atoms. This guide focuses on a sparsely explored yet potentially valuable derivative: this compound.
The introduction of three chloro-substituents onto the pyridine ring is expected to impart unique characteristics to the resulting metal complexes. These substituents exert strong inductive electron-withdrawing effects, which significantly decrease the basicity of the pyridine nitrogen atom. This electronic modification can alter the ligand-metal bond strength and modulate the redox potential of the metal center. Furthermore, the steric bulk of the chlorine atoms and their potential to participate in halogen bonding can direct the self-assembly of coordination polymers and influence crystal packing, leading to novel topologies and materials with unique properties.
This document serves as a predictive guide, leveraging established principles from the coordination chemistry of related pyridylcarboxylates to provide detailed application notes and protocols for researchers venturing into the use of this compound.
Section 1: The Ligand—Synthesis and Key Properties
Proposed Synthesis of this compound
While this compound is not a widely commercialized compound, a plausible synthetic route can be extrapolated from known organometallic and halogenation chemistries. One potential route involves the selective reductive dechlorination of a more accessible precursor, 3,4,5,6-tetrachloropicolinic acid, an isomer of the target compound. A patent describes a similar process for creating 4,5,6-trichloropicolinic acid, which could potentially be adapted.[1] A more general approach might involve the direct carboxylation of a tetrachloropyridine precursor.
Physicochemical Properties and Their Implications for Coordination
Electronic Effects: The three chlorine atoms are strongly electron-withdrawing, which has two major consequences:
-
Reduced Basicity: The pyridine nitrogen lone pair is significantly less available for donation to a metal center compared to unsubstituted nicotinic acid. This will result in weaker M-N bonds or may necessitate the use of more Lewis-acidic metal centers to achieve coordination.
-
Increased Acidity: The carboxylic acid proton will be more acidic, facilitating deprotonation to the carboxylate form, which is typically the coordinating species in neutral or basic media.
Steric Effects: The chlorine atoms at the 4, 5, and 6 positions create considerable steric hindrance around the pyridine nitrogen. This may inhibit the coordination of the nitrogen atom, particularly with sterically demanding metal centers or in the presence of bulky co-ligands. This steric crowding could favor coordination modes that rely solely on the carboxylate group.
Section 2: Predicted Coordination Modes and Supramolecular Interactions
Based on the extensive literature on nicotinic acid and its derivatives, this compound can be predicted to adopt several coordination modes.[2] The interplay between the electronic and steric effects discussed above will likely favor certain geometries.
-
Monodentate Coordination:
-
Via Carboxylate Oxygen: This is a highly probable coordination mode, as the carboxylate group is sterically accessible. The ligand would act as a simple carboxylate anion.
-
Via Pyridine Nitrogen: This is less likely due to the reduced basicity and high steric hindrance around the nitrogen atom. It might be observed with "soft" or highly Lewis-acidic metals under specific conditions.[3][4]
-
-
Bidentate and Bridging Coordination:
-
Chelating (N,O): Direct chelation involving both the pyridine nitrogen and a carboxylate oxygen is sterically improbable due to the formation of a strained four-membered ring.
-
Bridging (N,O): The ligand could bridge two metal centers, with one coordinating to the nitrogen and the other to the carboxylate. This is a common motif in coordination polymers of nicotinic acid.[2]
-
Bridging (O,O'): The carboxylate group itself can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.
-
Below is a diagram illustrating these potential coordination modes.
Caption: Potential coordination modes of 4,5,6-trichloronicotinate.
Section 3: Application Notes—Harnessing the Ligand's Potential
Rationale for Use in Materials and Drug Development
The unique electronic profile of this compound makes it an attractive ligand for applications where tuning the properties of a metal center is crucial.
-
Catalysis: The electron-withdrawing nature of the ligand can increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity for certain organic transformations.
-
Functional Materials: The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties for gas storage or separation, where the chlorine atoms lining the pores could create specific host-guest interactions.[5][6]
-
Drug Development: Metal complexes are known to possess a wide range of biological activities.[4] The high lipophilicity imparted by the chlorine atoms could enhance cell membrane permeability, a desirable trait in drug design.
Selection of Metal Ions and Synthesis Strategy
-
Metal Ions: Late transition metals such as Cu(II), Zn(II), Cd(II), and Ag(I) are excellent candidates as they readily form complexes with N- and O-donor ligands. Lanthanide ions could also be explored for creating luminescent materials.
-
Synthesis Strategy:
-
Self-Assembly at Room Temperature: Mixing solutions of the ligand and a metal salt in a suitable solvent can lead to the crystallization of discrete molecular complexes.
-
Hydrothermal/Solvothermal Synthesis: This is the preferred method for generating crystalline, robust coordination polymers or MOFs.[6][7] Heating the reactants in a sealed vessel promotes the formation of thermodynamically stable products.
-
Section 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Discrete Copper(II) Complex
This protocol describes a general procedure for the synthesis of a potential discrete complex, bis(4,5,6-trichloronicotinato)tetraaquacopper(II).
Materials:
-
This compound (FW: 262.44 g/mol )
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, FW: 199.65 g/mol )
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: In a 50 mL flask, dissolve 52.5 mg (0.2 mmol) of this compound in 10 mL of ethanol. Gently warm if necessary to achieve full dissolution. Add a stoichiometric amount of a weak base (e.g., 0.2 mmol of sodium hydroxide in 1 mL of water) to deprotonate the carboxylic acid.
-
Metal Salt Solution: In a separate 50 mL flask, dissolve 19.9 mg (0.1 mmol) of copper(II) acetate monohydrate in 10 mL of deionized water.
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Crystallization: A light blue precipitate may form immediately. If not, seal the flask and allow it to stand undisturbed. Slow evaporation of the solvent over several days should yield single crystals suitable for X-ray diffraction.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a 1:1 ethanol/water mixture, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a desiccator over silica gel.
Caption: Workflow for the synthesis of a discrete Cu(II) complex.
Protocol 2: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer
This protocol outlines a typical hydrothermal synthesis for a potentially porous coordination polymer.
Materials:
-
This compound (FW: 262.44 g/mol )
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, FW: 297.49 g/mol )
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reaction Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine 26.2 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc(II) nitrate hexahydrate.
-
Solvent Addition: Add 8 mL of DMF and 2 mL of deionized water to the autoclave.[7]
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Isolation: Carefully open the autoclave in a fume hood. Collect the resulting crystals by filtration.
-
Washing: Wash the product thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Activation: The porosity of the material can be activated by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the guest solvent molecules from the pores.[5]
Section 5: Characterization of the Coordination Complexes
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized materials.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal center. | The strong C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) will disappear and be replaced by two new bands for the asymmetric (ν_asym, ~1600-1650 cm⁻¹) and symmetric (ν_sym, ~1380-1420 cm⁻¹) stretching of the coordinated carboxylate. The separation (Δν = ν_asym - ν_sym) can give clues about the carboxylate coordination mode.[8] Shifts in pyridine ring vibrations (around 1400-1600 cm⁻¹) can indicate M-N coordination. |
| Single-Crystal X-ray Diffraction | To determine the precise 3D atomic structure, including bond lengths, bond angles, coordination geometry, and crystal packing.[9][10] | This is the most definitive characterization technique. It will reveal the exact coordination mode of the ligand, the coordination number and geometry of the metal ion, and how the individual complex units assemble into a larger supramolecular structure. |
| Elemental Analysis (CHN) | To verify the bulk chemical formula and purity of the synthesized complex. | The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed chemical formula within an acceptable error margin (±0.4%). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or guest solvent molecules. | A TGA curve will show weight loss at specific temperatures. Initial weight loss below ~150 °C typically corresponds to the loss of guest water or solvent molecules. A sharp weight loss at higher temperatures indicates the decomposition of the complex, providing information about its thermal stability. |
| UV-Visible Spectroscopy | To study the electronic properties of the complex, particularly for transition metals with d-electrons. | For a Cu(II) complex, a broad, low-intensity d-d transition band is expected in the visible region (typically 600-800 nm), the position of which is sensitive to the coordination geometry. Ligand-based π-π* transitions will be observed in the UV region. |
References
- 1. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest – Oriental Journal of Chemistry [orientjchem.org]
- 4. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Single-Crystal X-ray Diffraction [warwick.ac.uk]
Application Notes and Protocols for the Systematic Reactivity Profiling of 4,5,6-Trichloronicotinic Acid
Abstract
4,5,6-Trichloronicotinic acid is a densely functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The presence of three distinct chlorine atoms, a carboxylic acid, and an electron-deficient pyridine ring imparts a complex and unique reactivity profile. A thorough understanding of its chemical behavior is paramount for its effective utilization in synthetic applications. This guide provides a comprehensive experimental framework for researchers to systematically investigate the reactivity of this compound. We present detailed protocols for evaluating key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, reductive hydrodechlorination, and decarboxylation. The causality behind experimental design is emphasized, and robust analytical methods for reaction monitoring and product characterization are detailed.
Introduction: The Synthetic Potential of a Polychlorinated Pyridine
Polychlorinated N-heterocycles are privileged scaffolds in discovery chemistry. The chlorine atoms serve as versatile synthetic handles that can be selectively displaced or modified to build molecular complexity. Specifically, this compound presents four potential sites for chemical modification: the chlorine atoms at the C4, C5, and C6 positions, and the carboxylic acid at the C3 position.
The electronic landscape of the pyridine ring is heavily influenced by the electron-withdrawing nitrogen atom and the three chloro substituents, making the ring susceptible to nucleophilic attack. The relative reactivity of each C-Cl bond is not immediately intuitive and is governed by a combination of inductive and resonance effects, as well as steric hindrance. For instance, in many polychlorinated N-heteroarenes, halides adjacent to the nitrogen (the α-position, C6 in this case) or para to it (the γ-position, C4) are often the most reactive towards nucleophiles[1]. However, the interplay of three adjacent chlorines and a carboxyl group necessitates a systematic empirical investigation. This document outlines a logical workflow to deconstruct and map this reactivity.
Pre-analytical Characterization & Safety
Prior to initiating reactivity studies, it is critical to confirm the identity and purity of the starting material and to establish safe handling protocols.
Material Verification
A sample of this compound should be characterized to confirm its structure and assess its purity.
| Parameter | Method | Expected Result/Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Data consistent with the proposed structure. |
| Purity | HPLC-UV, LC-MS | ≥95% purity is recommended for reactivity screening. |
| Physical State | Visual Inspection | Typically a solid at room temperature. |
| Melting Point | Melting Point Apparatus | Provides a baseline for thermal stability. |
Mandatory Safety Protocols
Chlorinated organic acids require careful handling. Based on safety data for analogous compounds like 4-chloronicotinic acid and other polychlorinated pyridines, the following precautions are mandatory[2][3].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[4].
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow for Reactivity Profiling
We propose a multi-pathway investigation to build a comprehensive reactivity map. The following diagram outlines the overall experimental strategy. Each pathway should be investigated systematically.
Figure 1: General workflow for the systematic study of this compound reactivity.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The electron-deficient pyridine ring is highly activated towards nucleophilic attack. This protocol aims to determine the relative reactivity of the C4, C5, and C6 positions and to synthesize functionalized derivatives. The general mechanism proceeds through a Meisenheimer intermediate, and the rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity[5][6].
Step-by-Step Protocol: Screening with a Primary Amine (e.g., Benzylamine)
-
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), a suitable base (e.g., K₂CO₃ or Et₃N, 2.5 equiv.), and a solvent (e.g., DMF, NMP, or DMSO, 0.2 M concentration).
-
Add the nucleophile, benzylamine (1.2 equiv.), via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (start with a screening temperature of 80 °C).
-
Monitor the reaction progress at set time intervals (e.g., 1, 4, 12, 24 hours) by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and LC-MS.
-
Upon completion or at the final time point, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~3-4 to protonate any unreacted starting material and the product's carboxyl group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the product(s).
-
Characterize the isolated product(s) by NMR and MS to determine the site of substitution. The appearance of regioisomers (mono-, di-, or tri-substituted) will inform the selectivity.
Experimental Design for SNAr Screening
A systematic screening approach is recommended to identify optimal conditions and understand reactivity patterns.
| Variable | Conditions to Screen | Rationale |
| Nucleophile | Benzylamine, Morpholine, Sodium Methoxide | Probes reactivity with N- (primary, secondary) and O-nucleophiles of varying steric bulk and nucleophilicity. |
| Solvent | DMF, NMP, DMSO, Acetonitrile | Polar aprotic solvents are required to solvate the intermediates and reagents.[7] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | A base is needed to neutralize the HCl byproduct and, in some cases, deprotonate the nucleophile. |
| Temperature | 60 °C, 80 °C, 100 °C, 120 °C | Temperature influences reaction rate; higher temperatures may be needed to overcome activation barriers but can lead to side products. |
Protocol 2: Palladium-Catalyzed Cross-Coupling
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[8][9] This protocol aims to explore the feasibility of selectively coupling arylboronic acids (Suzuki-Miyaura reaction) at one of the C-Cl positions. Challenges can include catalyst inhibition by the pyridine nitrogen, requiring careful selection of ligands and conditions[10].
Step-by-Step Protocol: Suzuki-Miyaura Coupling Screening
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water (4:1), toluene, 0.1 M).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC and LC-MS as described in Protocol 1.
-
Upon completion, cool the reaction, dilute with water, and perform an acidic workup as described in Protocol 4.1.
-
Purify the crude material via column chromatography.
-
Characterize the product(s) to determine the position and extent of coupling.
Causality in Component Selection
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling unreactive aryl chlorides because they promote the oxidative addition step and stabilize the active Pd(0) species[11].
-
Base & Solvent: The base is crucial for the transmetalation step of the catalytic cycle. An aqueous base in a solvent like dioxane is a common and effective system for Suzuki couplings[10].
Protocol 3: Reductive Hydrodechlorination
Rationale: Catalytic hydrodechlorination (HDC) is a method to replace C-Cl bonds with C-H bonds using a hydrogen source and a metal catalyst. This can be a useful transformation for removing chlorine atoms selectively or completely. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose[12][13][14].
Step-by-Step Protocol: Catalytic Hydrogenation
-
To a high-pressure reaction vessel, add this compound (1.0 equiv.), a solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), and a base (e.g., NaOAc or Et₃N, 1.1 equiv. per Cl to be removed) to neutralize the HCl byproduct.
-
Carefully add the catalyst, 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor hydrogen uptake and analyze aliquots by LC-MS to track the disappearance of the starting material and the appearance of partially or fully dechlorinated products.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate and analyze the crude product mixture by NMR and MS to identify the products and determine the selectivity of dechlorination.
Protocol 4: Decarboxylation & Carboxyl Group Derivatization
Rationale: The carboxylic acid group may be thermally or catalytically labile. Understanding its stability is crucial. Furthermore, its conversion to other functional groups (esters, amides) is a fundamental transformation.
Thermal Decarboxylation
-
Place a sample of this compound in a reaction vial with a high-boiling point solvent (e.g., quinoline or NMP).
-
Heat the mixture to a high temperature (e.g., 150-200 °C) and monitor for the evolution of CO₂ gas.
-
Analyze the reaction mixture by LC-MS to check for the formation of 2,3,4-trichloropyridine. The use of copper-based catalysts can facilitate this transformation at lower temperatures[15].
Derivatization to an Ester (Fischer Esterification)
-
Suspend this compound in a large excess of an alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution), and extract the ester product with an organic solvent.
-
Purify by standard methods. This confirms the carboxyl group can undergo standard transformations without affecting the C-Cl bonds under these conditions.
Analytical Methods for Monitoring and Characterization
Robust analytical techniques are essential for obtaining reliable data.
| Technique | Purpose | Typical Conditions & Notes |
| TLC | Rapid, qualitative reaction monitoring. | Mobile Phase: Hexanes/Ethyl Acetate +/- 1% Acetic Acid. Acetic acid is often needed to get well-defined spots for carboxylic acids. |
| HPLC / LC-MS | Quantitative reaction monitoring, purity assessment, and product identification. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or trifluoroacetic acid. Mass spectrometry provides molecular weight confirmation of reactants and products.[16] |
| GC-MS | Analysis of volatile products, especially after decarboxylation or for certain derivatives. | Requires derivatization (e.g., to a methyl ester) for the non-volatile carboxylic acid. Useful for separating regioisomers.[17] |
| NMR (¹H, ¹³C) | Unambiguous structure elucidation of isolated products. | Provides definitive information on the position of substitution. The disappearance of a specific C-Cl signal in the ¹³C spectrum or changes in proton chemical shifts confirms the reaction site. |
Conclusion
The experimental framework detailed in these application notes provides a systematic and logical approach to characterizing the reactivity of this compound. By methodically exploring nucleophilic substitution, cross-coupling, dechlorination, and decarboxylation reactions, researchers can build a comprehensive understanding of this molecule's behavior. This knowledge is crucial for unlocking its potential as a valuable building block for creating new molecules with applications in drug discovery and materials science. The emphasis on understanding the causality behind experimental choices and employing robust analytical validation ensures the generation of high-quality, reliable data.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Decarboxylation [organic-chemistry.org]
- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,5,6-Trichloronicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for the purification of crude 4,5,6-trichloronicotinic acid. The methodologies outlined here are grounded in established chemical principles and aim to equip you with the knowledge to overcome common purification challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as a precursor trichloromethylpyridine compound.[1][2]
-
By-products from the synthesis: This could include isomers with different chlorination patterns or incompletely hydrolyzed intermediates.
-
Residual solvents: Solvents used in the synthesis or initial work-up may be present.[3]
-
Degradation products: Halogenated aromatic compounds can be susceptible to degradation, especially under harsh conditions.[3][4][5]
-
Colored impurities: Crude nicotinic acid and its derivatives can sometimes have a yellow or tan color that needs to be removed.[6]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification techniques for solid organic acids like this compound are:
-
Recrystallization: This is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[7][8][9][10][11]
-
Acid-Base Extraction: This liquid-liquid extraction method takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[12][13]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, and is useful for removing closely related impurities.[14][15]
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
For removing small amounts of soluble and insoluble impurities from a solid product, recrystallization is often the most efficient method.[9][16]
-
If your crude product contains significant amounts of neutral or basic impurities, acid-base extraction is an excellent first step to isolate the acidic product.[13]
-
When dealing with a mixture of structurally similar acidic compounds that are difficult to separate by other means, column chromatography may be necessary.[15]
Troubleshooting Guides
Recrystallization
Problem: My this compound does not crystallize upon cooling.
-
Cause: Too much solvent was added, and the solution is not saturated.[7]
-
Solution:
-
Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute.
-
Allow the solution to cool again slowly.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Adding a "seed" crystal of pure this compound can also initiate crystallization.[16]
-
Problem: The yield from recrystallization is very low.
-
Cause 1: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Solution 1: Select a different solvent or a mixed solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.[7][16] A systematic solvent screening is recommended.
-
Cause 2: The solution was cooled too quickly, trapping impurities and preventing the formation of pure crystals.[16]
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling generally results in larger and purer crystals.[8]
-
Cause 3: Too much solvent was used to wash the crystals during filtration.
-
Solution 3: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[7]
Problem: The recrystallized product is still colored.
-
Cause: The colored impurities have similar solubility properties to the desired product.
-
Solution:
-
Before cooling the hot, dissolved solution, add a small amount of activated carbon (charcoal) to adsorb the colored impurities.[6]
-
Heat the solution with the activated carbon for a few minutes.
-
Perform a hot filtration to remove the activated carbon.[16]
-
Allow the filtrate to cool and crystallize as usual.
-
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile, toluene, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[7][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[6]
-
(Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[7]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Acid-Base Extraction
Problem: The product does not precipitate when I re-acidify the basic aqueous layer.
-
Cause 1: Insufficient acid has been added to lower the pH enough to protonate the carboxylate salt.
-
Solution 1: Continue adding a strong acid (e.g., concentrated HCl) dropwise while monitoring the pH with pH paper or a pH meter. Ensure the pH is well into the acidic range (e.g., pH 1-2).
-
Cause 2: The compound is somewhat soluble in the acidic aqueous solution.
-
Solution 2: After acidification, cool the solution in an ice bath to decrease the solubility and promote precipitation. If precipitation is still minimal, you may need to extract the acidified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.[13]
Problem: An emulsion forms between the organic and aqueous layers.
-
Cause: Vigorous shaking can lead to the formation of a stable emulsion.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Caption: Workflow for purifying this compound via acid-base extraction.
Column Chromatography
Problem: The compound is not moving down the silica gel column.
-
Cause: The mobile phase (eluent) is not polar enough to displace the highly polar acidic compound from the silica gel. Carboxylic acids can interact strongly with the acidic silanol groups on silica.[3]
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.5-1%), to the eluent. This will protonate the silanol groups and reduce the strong interaction with your acidic product, allowing it to elute more effectively.
-
Problem: The peaks for my product and a key impurity are overlapping.
-
Cause: The chosen mobile phase does not provide sufficient resolution.
-
Solution:
-
Optimize the mobile phase composition through trial and error using Thin Layer Chromatography (TLC) first.[13]
-
Try a different solvent system.
-
Consider using a different stationary phase. For separating halogenated aromatic compounds, a phenyl-hexyl or PFP (pentafluorophenyl) column in HPLC might provide better separation due to different pi-pi interactions.[15]
-
Data Summary
| Technique | Primary Application | Key Advantages | Common Challenges |
| Recrystallization | Removal of minor impurities from a solid product. | High purity achievable, scalable. | Solvent selection can be tedious, potential for low yield.[7] |
| Acid-Base Extraction | Separation of acidic products from neutral/basic impurities. | Fast, efficient for bulk separation. | Emulsion formation, product may be soluble in the aqueous phase. |
| Column Chromatography | Separation of structurally similar compounds. | High resolution for complex mixtures. | Can be time-consuming, requires solvent optimization, potential for product loss on the column.[3] |
References
- 1. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 2. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 16. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Synthesis of 4,5,6-Trichloronicotinic Acid
Welcome to the technical support guide for the synthesis of 4,5,6-trichloronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind impurity formation, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Plausible Synthetic Pathways & Associated Impurities
The synthesis of polychlorinated pyridine derivatives is often challenging due to issues with regioselectivity and the potential for over- or under-chlorination. A common and logical strategy for preparing this compound involves the multi-step chlorination of a suitable precursor followed by the oxidation of a methyl group or hydrolysis of a trichloromethyl group.
A plausible pathway starts with 3-methylpyridine, proceeds through a chlorinated intermediate, and culminates in oxidation to the desired carboxylic acid. This process, while effective, can generate a profile of related impurities that must be controlled.
Technical Support Center: Synthesis of 4,5,6-Trichloronicotinic Acid
Welcome to the technical support center for the synthesis of 4,5,6-trichloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the success of this multi-step process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound is not a trivial one-step process. It typically involves a multi-step sequence that can be broadly categorized into two main strategies:
-
Chlorination of a Pyridine Precursor followed by Functional Group Manipulation: This is a common approach where a substituted pyridine is first subjected to exhaustive chlorination to install the required chlorine atoms. The functional group at the 3-position is then converted to a carboxylic acid. A plausible pathway involves the hydrolysis of a precursor like methyl 4,5,6-trichloronicotinate.
-
Selective Dechlorination: This strategy starts with a more heavily chlorinated precursor, such as a tetrachlorinated pyridine derivative, and selectively removes a specific chlorine atom to yield the desired product. For instance, a related compound, 4,5,6-trichloropicolinic acid, can be prepared by the selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid.[1]
Q2: Which stage of the synthesis is most critical for maximizing the final yield?
The most critical stage is typically the initial polychlorination step. Achieving the precise 4,5,6-trichloro substitution pattern without forming under-chlorinated (dichloro-) or over-chlorinated (tetrachloro-) species is paramount. These byproducts are often difficult to separate and will significantly reduce the yield of the desired intermediate, which directly impacts the overall yield of the final carboxylic acid.
Q3: How can I effectively monitor the progress of the hydrolysis step?
The hydrolysis of the precursor (e.g., methyl 4,5,6-trichloronicotinate) to the final acid can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to resolve the more nonpolar ester starting material from the more polar carboxylic acid product. The product will have a lower Rf value.
-
HPLC: A reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% trifluoroacetic or formic acid) will provide excellent separation. The retention time of the carboxylic acid will be shorter than that of its corresponding methyl ester.
Q4: What are the best practices for purifying the final this compound?
Purification can be challenging due to the nature of the compound. The primary methods are:
-
Acid-Base Extraction: After hydrolysis, the product can be isolated by acidifying the reaction mixture to a low pH (pH 1-2), causing the carboxylic acid to precipitate. This effectively separates it from neutral organic impurities.
-
Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or an organic solvent mixture) is recommended. Sometimes, treatment with activated carbon can help remove colored impurities.[2]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield and Complex Product Mixture After Chlorination
Q: My chlorination step resulted in a low yield of the desired trichloro-intermediate and a complex mixture of products by GC-MS. What went wrong and how can I fix it?
A: This is a classic issue of poor reaction control. A complex mixture indicates that the reaction produced a range of chlorinated species.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent or Reaction Time: This leads to incomplete chlorination, leaving di- and mono-chlorinated pyridines.
-
Solution: Increase the equivalents of the chlorinating agent (e.g., Cl₂) or use a stronger system. Extend the reaction time and monitor by GC-MS until the starting material is consumed.
-
-
Excessive Temperature or Overly Aggressive Conditions: This can lead to the formation of tetrachlorinated byproducts or even ring degradation.
-
Solution: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. The use of a Lewis acid catalyst can promote chlorination under milder conditions than thermal methods alone.[3]
-
-
Poor Substrate Quality: Impurities in your starting material can interfere with the reaction.
-
Solution: Ensure your starting pyridine derivative is of high purity before beginning the chlorination sequence.
-
Experimental Workflow: Controlled Chlorination
Below is a diagram illustrating a logical workflow for optimizing the chlorination step.
Caption: Workflow for optimizing the chlorination step.
Issue 2: Slow or Incomplete Hydrolysis of the Ester Precursor
Q: I am trying to hydrolyze methyl 4,5,6-trichloronicotinate to the acid, but the reaction is extremely slow, even after 24 hours at reflux. Why is this happening?
A: The hydrolysis of this specific ester is challenging due to significant steric hindrance. The two chlorine atoms at the 5- and 6-positions flank the ester group, impeding the approach of a nucleophile (like hydroxide) to the carbonyl carbon. This slows down the standard bimolecular acyl-oxygen cleavage (BAc2) mechanism.[4]
Potential Causes & Solutions:
-
Steric Hindrance (Most Likely Cause): The bulky chlorine atoms physically block the reaction center.
-
Solution 1 (Harsh Conditions): Employ more forcing conditions. Increase the concentration of your acid or base (e.g., use 6M H₂SO₄ or 20% NaOH) and increase the temperature. Be aware that this can sometimes lead to decomposition.
-
Solution 2 (Alternative Mechanism): For a methyl ester specifically, you can favor the bimolecular alkyl-oxygen cleavage (BAl2) mechanism. This involves the nucleophile attacking the methyl group instead of the carbonyl carbon. This SN2-type reaction is less sterically hindered. Use a strong nucleophile in a solvent that promotes SN2 reactions (e.g., sodium iodide in DMF followed by hydrolysis, or lithium iodide in pyridine).[4]
-
Solution 3 (Phase-Transfer Catalysis): Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate in a biphasic system by carrying the hydroxide ion into the organic phase, increasing its effective concentration near the substrate.
-
Data Table: Comparison of Hydrolysis Conditions
| Method | Reagents | Temperature (°C) | Typical Time | Mechanistic Advantage | Potential Drawbacks |
| Standard Basic | 10% NaOH (aq), Methanol | Reflux (65-80) | > 24 hrs | Simple setup | Very slow due to steric hindrance (BAc2) |
| Forced Basic | 25% NaOH (aq), Dioxane | Reflux (~100) | 12-18 hrs | Overcomes some steric hindrance | Risk of decomposition, byproduct formation |
| Forced Acidic | 50% H₂SO₄ (aq) | 100-120 | 8-12 hrs | Effective for hindered esters | Harsh, potential for sulfonation or charring |
| BAl2 Promotion | LiI, Pyridine | Reflux (~115) | 4-8 hrs | Bypasses carbonyl steric hindrance | More expensive reagents, anhydrous conditions |
Issue 3: Product is Difficult to Isolate After Acidification
Q: After hydrolyzing with NaOH and acidifying with HCl, my product oiled out or formed a very fine, difficult-to-filter precipitate. How can I achieve a clean, crystalline solid?
A: This is a common precipitation problem, often referred to as "oiling out," which occurs when the product comes out of solution faster than it can form an ordered crystal lattice.
Potential Causes & Solutions:
-
Precipitation is Too Rapid: Adding concentrated acid quickly to a hot or concentrated solution causes the product's solubility limit to be exceeded rapidly.
-
Solution: Cool the basic solution in an ice bath before and during acidification. Add the acid slowly and with vigorous stirring to maintain a uniform pH and temperature, allowing time for crystals to nucleate and grow.
-
-
Presence of Impurities: Impurities can inhibit crystallization and promote oiling out.
-
Solution: After acidification, if an oil forms, try extracting the entire mixture with an organic solvent (like ethyl acetate). Wash the organic layer with brine, dry it, and evaporate the solvent. The resulting crude solid can then be subjected to recrystallization.
-
-
Solvent Choice: The aqueous environment may not be ideal for crystallization.
-
Solution: Try a "salting out" approach. Add sodium chloride to the aqueous solution to decrease the solubility of your organic product, which can sometimes promote precipitation. Alternatively, pursue the extraction method described above.
-
Troubleshooting Logic for Product Isolation
Caption: Decision tree for troubleshooting product isolation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4,5,6-trichloronicotinate (Hypothetical Precursor)
This protocol is a representative procedure based on common organic synthesis techniques for related molecules.[5][6] Researchers should adapt it based on their specific starting materials.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add the starting material (e.g., methyl 6-hydroxynicotinate, 1.0 eq) and a suitable high-boiling solvent (e.g., sulfolane).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the mixture. Slowly and carefully, add phosphorus pentachloride (PCl₅, 3.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step. Neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~7-8.
-
Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl 4,5,6-trichloronicotinate.
Protocol 2: Hydrolysis to this compound
This protocol utilizes a forced acidic hydrolysis method, which is often effective for sterically hindered esters.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4,5,6-trichloronicotinate (1.0 eq).
-
Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 8-12 hours. The heterogeneous mixture should become homogeneous as the reaction proceeds. Monitor by TLC or HPLC until the starting ester is no longer visible.
-
Isolation: Cool the reaction mixture in an ice bath. Slowly pour the cooled solution into a beaker containing a large amount of crushed ice with stirring. A white precipitate should form.
-
Filtration: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the white solid in a vacuum oven at 50-60 °C to a constant weight to yield the final this compound.
References
- 1. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4,5,6-Trichloronicotinic Acid Reactions
Welcome to the technical support center for 4,5,6-trichloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound can be a multi-step process, often starting from simpler pyridine precursors. Common challenges include incomplete reactions, formation of isomers, and difficulty in purification.
Question 1: My chlorination of a pyridine precursor is sluggish and results in a mixture of under-chlorinated products. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete chlorination is a frequent issue when synthesizing polychlorinated pyridines. Several factors can contribute to this problem:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient stoichiometric excess of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, PCl₅). For exhaustive chlorination, a significant excess may be required, often in combination with a catalyst.
-
Inadequate Reaction Temperature: High temperatures are often necessary to achieve polychlorination of the pyridine ring. Reactions may need to be heated to at least 160°C or higher.[1]
-
Catalyst Deactivation or Absence: For liquid-phase chlorination, catalysts are often employed to enhance the reaction rate.[1] Ensure your catalyst is active and used in the correct proportion.
-
Reaction Medium: The choice of solvent can be critical. While chlorinated solvents have been traditionally used, their reactivity with chlorinating agents should be considered.[2] In some cases, performing the reaction neat or in a high-boiling inert solvent is preferable.
Troubleshooting Steps:
-
Increase Stoichiometry of Chlorinating Agent: Incrementally increase the molar ratio of your chlorinating agent to the pyridine substrate.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature, monitoring for decomposition of your starting material or product.
-
Optimize Catalyst: If using a catalyst, screen different options and concentrations.
-
Solvent Selection: If the reaction is sluggish in a particular solvent, consider switching to a higher-boiling, inert alternative.
Question 2: I am attempting to introduce the carboxylic acid group at the 3-position of a polychlorinated pyridine, but I am observing low yields and significant side products. What are the common pitfalls?
Answer:
Introducing a carboxylic acid group onto a heavily chlorinated pyridine ring can be challenging due to the electron-withdrawing nature of the chlorine atoms, which deactivates the ring towards certain reactions. Common methods include the hydrolysis of a trichloromethyl group or a nitrile, or through lithiation followed by carboxylation.
-
Hydrolysis of a Trichloromethyl Group: This is a common route, often requiring strong acidic conditions (e.g., sulfuric acid).[3] Incomplete hydrolysis can be an issue. To drive the reaction to completion, ensure a sufficiently high concentration of a strong acid and adequate reaction time and temperature. Over-hydrolysis or decomposition can occur under harsh conditions. A two-step process where the trichloromethyl group is first converted to the acid chloride and then hydrolyzed can offer better control.[3]
-
Lithiation and Carboxylation: This method involves the deprotonation of the pyridine ring with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide.[4] Potential issues include:
-
Incorrect Lithiation Site: The position of lithiation is directed by the substituents on the ring. For polychlorinated pyridines, predicting the site of deprotonation can be complex.
-
Low Temperatures are Crucial: These reactions must be maintained at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the lithiated intermediate.[4]
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Rigorously dry conditions are essential for success.
-
Question 3: During the work-up and purification of this compound, I am experiencing significant product loss. What are the best practices for isolation and purification?
Answer:
The purification of polychlorinated heterocyclic compounds can be challenging due to their often-high crystallinity and potentially limited solubility in common organic solvents.
-
Crystallization: This is a primary method for purification.[5][6] Finding a suitable solvent system is key. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Consider solvent mixtures to fine-tune solubility.
-
Acid-Base Extraction: As a carboxylic acid, this compound can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to separate it from neutral or basic impurities. The product can then be precipitated by acidifying the aqueous layer. Be mindful that the pKa of the acid will be influenced by the electron-withdrawing chloro groups.
-
Chromatography: While less common for bulk purification of such crystalline compounds, column chromatography can be effective for removing closely related impurities.[5][6] Due to the acidic nature of the compound, silica gel chromatography may require the addition of a small amount of acid (e.g., acetic acid) to the eluent to prevent tailing.
| Purification Technique | Advantages | Disadvantages | Key Considerations |
| Crystallization | High purity achievable, scalable. | Can be time-consuming, requires finding a suitable solvent. | Screen a variety of solvents and solvent mixtures. |
| Acid-Base Extraction | Effective for removing non-acidic impurities. | May not remove other acidic impurities. | The pKa of the acid will be lower than nicotinic acid. |
| Column Chromatography | Good for separating closely related impurities. | Can be material and time-intensive for large scales. | Use of an acidic modifier in the eluent may be necessary. |
II. Reactions of this compound: Troubleshooting and FAQs
The reactivity of this compound is dominated by the chemistry of the carboxylic acid group and the susceptibility of the chlorinated pyridine ring to nucleophilic aromatic substitution.
Question 4: I am trying to perform a nucleophilic aromatic substitution (SNA_r_) on this compound, but the reaction is not proceeding as expected. Which chlorine is most likely to be displaced, and what conditions should I use?
Answer:
In polychlorinated pyridines, the positions most susceptible to nucleophilic attack are typically the 2- and 4- (or 6-) positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the ring nitrogen.
-
Regioselectivity: For this compound, the chlorine atoms at the 4- and 6-positions are activated by the pyridine nitrogen. The chlorine at the 5-position is generally less reactive towards nucleophilic substitution. The electronic effect of the carboxylic acid group at the 3-position will also influence the reactivity. In many cases, the 4- and 6-positions are the most likely sites of substitution.[7][8]
-
Reaction Conditions:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate SNAr reactions.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the reaction.
-
Caption: Potential degradation pathways for this compound.
References
- 1. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 2. hovione.com [hovione.com]
- 3. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]
- 4. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Parameters for 4,5,6-Trichloronicotinic Acid Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the functionalization of 4,5,6-trichloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when working with this versatile but complex building block. The inherent electronic properties and multiple reactive sites of this compound present unique optimization challenges. This document provides a structured approach to overcoming these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is showing little to no product formation. What are the primary causes and how can I fix this?
A: Low or no yield in palladium-catalyzed cross-couplings is a common issue that can almost always be traced back to a few key areas. A systematic check is the most effective troubleshooting approach.[1]
Initial Checks & Causality:
-
Integrity of the Catalytic Cycle: The reaction's success hinges on the efficient generation and regeneration of the active Pd(0) species.[2] If your precatalyst (typically Pd(II)) is not being reduced to Pd(0), the catalytic cycle cannot begin.[2]
-
Solution: Ensure your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3][4] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Thoroughly degas your solvents (including water if used in the solvent system) via sparging with inert gas or through freeze-pump-thaw cycles.[4]
-
-
Catalyst and Ligand Choice: The electron-deficient nature of the trichloropyridine ring makes oxidative addition, a critical step in the catalytic cycle, more challenging.[5] The ligand's role is to stabilize the palladium center and facilitate this key step.[5]
-
Solution: For electron-deficient substrates like this, electron-rich and sterically bulky phosphine ligands are often required. For Suzuki-Miyaura couplings, ligands like XPhos, SPhos, or dtbpf are excellent starting points.[4] For Buchwald-Hartwig aminations, ligands such as Xantphos or XPhos are commonly employed.[2][6] Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more readily and reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][7]
-
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility can dramatically impact the reaction rate.
-
Solution: For Suzuki couplings, a common starting point is an aqueous solution of K₂CO₃ or K₃PO₄.[4][8] If you observe significant protodeboronation (hydrolysis of your boronic acid), switching to anhydrous conditions with a base like K₃PO₄ in a solvent like 1,4-dioxane or 2-MeTHF may be beneficial.[4][9] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often necessary.[2] The poor solubility of inorganic bases can also be a problem; ensure vigorous stirring to maximize interfacial contact.[2][4]
-
-
Reagent Quality: The purity of your starting materials, especially the boronic acid or amine, is paramount. Boronic acids can dehydrate to form unreactive boroxines over time.
-
Solution: Use freshly purchased or properly stored reagents. If in doubt about a boronic acid's quality, consider its purity via NMR or recrystallize it before use. Ensure amines are pure and solvents are of high quality and anhydrous.[1]
-
Issue 2: Significant Byproduct Formation
Q: My reaction is proceeding, but I'm isolating significant amounts of byproducts like homocoupled starting material or protodeboronated/dehalogenated arenes. What causes this and how can I improve selectivity?
A: Byproduct formation indicates that undesired reaction pathways are competing with your desired cross-coupling.
Common Byproducts and Solutions:
-
Protodeboronation (Suzuki-Miyaura): This is the hydrolysis of the boronic acid back to the corresponding arene.[4]
-
Cause: Often caused by excessive water, high temperatures, or prolonged reaction times, especially with stronger bases.
-
Solution:
-
-
Homocoupling of Boronic Acid: Formation of a biaryl from two molecules of your boronic acid.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling pathway.[4]
-
Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective solution.[4] Using a slight excess of the halide partner can also disfavor this side reaction.
-
-
Decarboxylation: Loss of the CO₂H group from the nicotinic acid backbone.
-
Cause: The carboxylic acid group can be labile under certain conditions, particularly at high temperatures or with specific catalyst systems designed for decarboxylative coupling.[10][11]
-
Solution:
-
Keep the reaction temperature as low as possible while still achieving a reasonable rate. Screen temperatures starting from 80 °C and increasing only if necessary.[6]
-
Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This modification increases solubility and removes the risk of decarboxylation entirely. The ester can be hydrolyzed back to the acid in a subsequent step.[12]
-
-
Issue 3: Difficulty in Product Purification
Q: I have successfully formed my product, but I am struggling to separate it from residual catalyst, ligands, and other impurities. What are some effective purification strategies?
A: Purification of functionalized pyridine derivatives can be challenging due to their polarity and potential to chelate to metal residues.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is the first step. If your product is an acid, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then extract your product into a mild aqueous base (e.g., saturated NaHCO₃). The aqueous layer can then be re-acidified and the pure product extracted back into an organic solvent.
-
Filtration: To remove palladium residues, you can pass a solution of your crude product through a plug of silica gel, celite, or a specialized metal scavenger resin.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[13] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chromatography: Column chromatography is a powerful tool, but can be difficult with polar pyridines.
-
Tip: To prevent streaking on silica gel columns, consider adding a small amount (0.5-1%) of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) to your eluent system. This can significantly improve peak shape and separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which of the three chlorine atoms on this compound is the most reactive in a typical cross-coupling reaction?
A1: The relative reactivity of the chloro-substituents is dictated by both electronic and steric effects. In many palladium-catalyzed cross-coupling reactions of polychlorinated pyridines, the C4 position is often the most susceptible to oxidative addition due to its electronic activation by the ring nitrogen. However, regioselectivity is not always guaranteed and can be highly dependent on the specific ligand, catalyst, and reaction conditions used. A small-scale screening experiment is often necessary to determine the selectivity for your specific transformation.
Q2: Should I protect the carboxylic acid group as an ester before attempting the functionalization?
A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. There are two primary advantages:
-
Prevents Side Reactions: It completely eliminates the possibility of decarboxylation and prevents the acidic proton from interfering with basic reagents in the reaction.[11]
-
Improves Solubility: this compound has limited solubility in many common organic solvents used for cross-coupling (like toluene or dioxane).[13][14] The corresponding ester is typically much more soluble, leading to a more homogeneous reaction mixture and often improving reaction rates and reproducibility. The ester can be easily hydrolyzed back to the carboxylic acid post-functionalization using standard procedures like aqueous LiOH or NaOH.[15][16]
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A robust set of starting conditions to screen would be to use the ester-protected version of the substrate (e.g., methyl 4,5,6-trichloronicotinate).
| Parameter | Recommended Starting Condition | Rationale |
| Substrate | Methyl 4,5,6-trichloronicotinate | Improved solubility and stability. |
| Aryl Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion. |
| Pd Precatalyst | XPhos Pd G3 (2-5 mol%) | Highly active and reliable for challenging substrates.[9] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base often used in challenging couplings.[8] |
| Solvent | 1,4-Dioxane or 2-MeTHF / H₂O (10:1) | Good balance of polarity and ability to dissolve reagents.[8][9] |
| Temperature | 80 - 100 °C | A good starting range for many cross-coupling reactions.[6] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[3] |
Q4: Are there alternatives to Palladium-catalyzed reactions for functionalizing this scaffold?
A4: Yes. While palladium catalysis is the most common, other methods can be effective. Decarboxylative cross-coupling, where the carboxylic acid itself is replaced, is a powerful modern technique.[11][17] This can be achieved using copper or nickel catalysis, often under photoredox conditions, to generate an aryl radical that can be trapped by a coupling partner.[10][17] Additionally, for certain nucleophiles, direct nucleophilic aromatic substitution (SₙAr) can occur, typically at the C4 or C6 positions, though this often requires harsh conditions (high temperatures and strong nucleophiles).
Section 3: Visualizations and Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical progression for troubleshooting low-yielding cross-coupling reactions.
Caption: A step-by-step workflow for diagnosing low reaction yields.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the key steps of the catalytic cycle is crucial for effective troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Section 4: Standardized Experimental Protocol
General Protocol for Suzuki-Miyaura Coupling of Methyl 4,5,6-trichloronicotinate
This is a general starting protocol and should be optimized for each specific substrate combination.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add methyl 4,5,6-trichloronicotinate (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) to achieve a substrate concentration of 0.1-0.2 M.
-
Degassing: Seal the vessel and sparge the reaction mixture with argon or nitrogen for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or crystallization to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 13. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 14. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. savemyexams.com [savemyexams.com]
- 17. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4,5,6-Trichloronicotinic Acid
Welcome to the technical support center for 4,5,6-trichloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile but challenging molecule. Here, we address common issues and provide troubleshooting strategies in a direct question-and-answer format to help you avoid potential side reactions and optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a highly functionalized pyridine derivative. Its chemical behavior is dominated by two key features: the electron-deficient pyridine ring, substituted with three chlorine atoms, and the carboxylic acid group at the 3-position. The three electron-withdrawing chlorine atoms significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), while also influencing the acidity and reactivity of the carboxyl group. Understanding the interplay of these factors is crucial for successful synthesis.
This guide will walk you through the most common challenges encountered when working with this compound, explaining the underlying chemical principles and offering practical solutions.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of this compound is highly electrophilic, making it susceptible to attack by nucleophiles. However, the regioselectivity of this attack and the potential for multiple substitutions can be a significant challenge.
Q1: I am trying to perform a nucleophilic substitution on this compound with an amine. Which chlorine is most likely to be displaced, and how can I control the reaction to achieve monosubstitution?
A1: The regioselectivity of nucleophilic attack on the pyridine ring is governed by electronic effects. Nucleophilic attack is generally favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]
For this compound, the situation is complex due to multiple chlorine substituents. Based on general principles of SNAr on pyridine systems, the chlorine atoms at the C4 and C6 positions are the most likely sites for nucleophilic attack . The C6 position is ortho to the nitrogen, and the C4 position is para. Both positions provide good stabilization for the negatively charged intermediate. The C5 chlorine is in a meta-like position relative to the nitrogen and is therefore significantly less reactive.[1][2]
Between the C4 and C6 positions, the C6 position may exhibit slightly higher reactivity due to the adjacent electron-withdrawing carboxylic acid group further activating this position. However, steric hindrance from the C5 chlorine and the incoming nucleophile can also play a role.
Troubleshooting & Control for Monosubstitution:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the nucleophile to the substrate. An excess of the nucleophile will favor di- and tri-substitution.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Higher temperatures increase the reaction rate but can lead to over-reaction.
-
Nucleophile Strength: A less reactive nucleophile will be more selective. If you are observing multiple substitutions, consider using a less basic or more sterically hindered amine.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired monosubstituted product is the major component.
Q2: I am observing the formation of a hydroxypyridine byproduct during my substitution reaction. How can I prevent this?
A2: The formation of a hydroxypyridine (which exists in equilibrium with its pyridone tautomer) is a result of a competing SNAr reaction where hydroxide ions (OH⁻) act as the nucleophile, displacing a chlorine atom. This is a common side reaction, especially under basic conditions.
Sources of Hydroxide and Preventative Measures:
| Source of Hydroxide | Troubleshooting Strategy |
| Water in Solvents/Reagents | Ensure all solvents (e.g., DMF, DMSO, acetonitrile) and reagents are anhydrous. Dry solvents using appropriate methods and handle them under an inert atmosphere (N₂ or Ar). |
| Use of Hydroxide Bases | Avoid using strong hydroxide bases like NaOH or KOH. Opt for non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere to prevent moisture from the air from entering the reaction vessel. |
Experimental Protocol: General Procedure for Monosubstitution with an Amine
-
To a dry, three-necked flask under an inert atmosphere, add this compound (1.0 eq) and a dry, aprotic solvent (e.g., anhydrous DMF).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the amine nucleophile (1.0-1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed and the desired monosubstituted product is maximized, quench the reaction with water and proceed with extraction and purification.
Caption: Key reaction pathways in the nucleophilic substitution of this compound.
Section 2: Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical transformations such as esterification and amide coupling. However, the electron-deficient nature of the pyridine ring and potential steric hindrance can influence these reactions.
Q3: I am having difficulty forming an amide from this compound using standard coupling reagents. What are the likely issues and how can I improve my yield?
A3: Amide bond formation from electron-deficient carboxylic acids can be challenging. The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen increases the acidity of the carboxylic acid, but can also make the carbonyl carbon less susceptible to activation by some coupling reagents. Furthermore, sterically hindered amines may react slowly.[3][4]
Common Problems and Solutions for Amide Coupling:
| Problem | Explanation & Solution |
| Poor Activation of Carboxylic Acid | Standard coupling reagents might not be efficient. A more robust activation method is to first convert the carboxylic acid to the more reactive acyl chloride . This can be achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[5][6] |
| Use of Inappropriate Coupling Reagents | For direct coupling, use highly efficient reagents suitable for electron-deficient acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective. The addition of DMAP (4-Dimethylaminopyridine) can also catalyze the reaction, but be mindful of potential side reactions.[7][8] |
| Steric Hindrance | If using a sterically hindered amine, the reaction may require higher temperatures and longer reaction times. Ensure the use of a potent activation method (like conversion to the acyl chloride) to maximize the reactivity of the electrophile. |
| Side Reactions with Coupling Reagents | Some coupling reagents can react with the pyridine nitrogen, leading to undesired byproducts. Using a two-step approach via the acyl chloride can circumvent this issue. |
Experimental Protocol: Two-Step Amide Formation via Acyl Chloride
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq). Stir at room temperature or gently heat until the evolution of gas ceases and a clear solution is formed. Remove the excess reagent and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C and slowly add the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chempanda.com [chempanda.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4,5,6-Trichloronicotinic Acid
Welcome to the technical support center for the synthesis of 4,5,6-trichloronicotinic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Synthetic Strategy Overview
The industrial synthesis of this compound is a multi-step process fraught with challenges related to selectivity, reaction control, and purification. A common and logical pathway begins with the chlorination of a suitable pyridine precursor, followed by hydrolysis to form the desired carboxylic acid. The primary challenge lies in achieving the specific 4,5,6-trichloro substitution pattern on the pyridine ring, which often requires harsh conditions and can lead to a mixture of isomers.
A plausible synthetic route involves the exhaustive chlorination of a 3-(trichloromethyl)pyridine intermediate, followed by selective hydrolysis.
Caption: Plausible synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing polychlorinated nicotinic acids?
A1: The most prevalent routes involve the aggressive chlorination of pyridine derivatives followed by the conversion of a side group into a carboxylic acid. A key method is the hydrolysis of a trichloromethyl (-CCl₃) group, which can be introduced by the photochlorination of a methyl group (picoline).[1][2] For instance, 2,3-dichloro-5-(trichloromethyl)pyridine is a known precursor for related compounds.[1][3] Another approach involves the selective dechlorination of a more highly chlorinated precursor, such as the conversion of 3,4,5,6-tetrachloropicolinic acid to 4,5,6-trichloropicolinic acid using a nickel-bipyridine catalyst system with zinc.[4] While this applies to the picolinic acid isomer, similar principles of selective reduction could be explored.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary hazards involve handling highly corrosive and toxic reagents at elevated temperatures and pressures.
-
Gaseous Chlorine (Cl₂): Used extensively for both side-chain and ring chlorination. Requires a closed system, robust ventilation, and emergency scrubbing protocols.
-
Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅): Often used as chlorinating agents and dehydrating agents. They react violently with water and are highly corrosive.
-
High Temperatures & Pressures: Ring chlorination reactions can be run at temperatures exceeding 160°C.[5] Hydrolysis steps using concentrated mineral acids are also highly exothermic. Both require reactors rated for the specific operating conditions.
-
By-products: The formation of hydrogen chloride (HCl) gas is continuous during chlorination and requires an off-gas management system.[5]
Q3: Why is controlling isomer formation so difficult during the ring chlorination step?
A3: Controlling isomerism is the central challenge. The pyridine ring is deactivated towards electrophilic substitution, requiring harsh conditions (high temperature, strong Lewis acid catalysts) for chlorination.[2][5] These aggressive conditions are inherently non-selective and tend to produce a complex mixture of isomers (e.g., di-, tri-, and tetrachlorinated pyridines). The final distribution is a kinetic and thermodynamic balance that is difficult to control on a large scale, leading to significant purification challenges.
Q4: What are typical yields and purity levels to expect for the final product?
A4: Due to the aggressive nature of the synthesis and purification losses, overall yields can be modest. While specific data for this compound is scarce in public literature, related processes for other polychlorinated pyridines report yields for individual steps ranging from 65% to over 90%.[3][6] However, the yield of the desired isomer from a complex mixture can be much lower. Purity is paramount for pharmaceutical applications. Achieving >99% purity typically requires multiple recrystallization or chromatographic steps, which further reduces the overall yield.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during scale-up.
Part 1: Ring Chlorination
Q: The ring chlorination of my precursor is slow, and conversion is low, even at high temperatures. What is the root cause?
A: This issue typically points to catalyst deactivation or insufficient mass transfer of chlorine gas.
-
Causality: Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are essential to polarize the Cl-Cl bond, making chlorine a more potent electrophile for attacking the electron-deficient pyridine ring. These catalysts are extremely sensitive to moisture, which hydrolyzes them into inactive oxides and hydroxides. On a large scale, ensuring completely anhydrous conditions is critical.
-
Troubleshooting Steps:
-
Verify Raw Material Quality: Use freshly opened, anhydrous grade Lewis acid catalyst. Ensure the pyridine precursor and any solvent are rigorously dried (<50 ppm water).
-
Improve Chlorine Dispersion: In a large reactor, simply bubbling chlorine through the liquid may be insufficient. The gas-liquid mass transfer is often the rate-limiting step. Use a gas-sparging dip tube with a fine frit and ensure vigorous agitation to maximize the interfacial surface area.
-
Monitor Catalyst Activity: If possible, take a small sample during the reaction. If adding a small amount of fresh, anhydrous catalyst restarts a stalled reaction, it confirms catalyst deactivation was the issue.
-
Increase Chlorine Molar Excess: A continuous flow of excess chlorine gas not only drives the reaction forward but also helps to remove the HCl by-product, which can sometimes interfere with the catalyst.[5]
-
Q: My chlorination reaction produces an intractable tar-like substance, leading to a difficult work-up and low yield. How can this be prevented?
A: Tar formation is a classic sign of runaway polymerization or decomposition reactions, typically caused by excessive temperatures or localized "hot spots" in the reactor.
-
Causality: While high temperatures are needed to overcome the activation energy for chlorination, they can also initiate undesirable side reactions. Hot spots, caused by poor mixing or a highly exothermic reaction phase, can elevate the localized temperature far beyond the setpoint, leading to decomposition.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure the reactor's heating/cooling jacket has sufficient capacity. For highly exothermic steps, consider adding the reagents more slowly or using a semi-batch process to control the rate of heat generation.
-
Optimize Agitation: Ensure the agitator design provides top-to-bottom mixing to prevent stratification and eliminate hot spots. Baffles within the reactor are crucial for achieving turbulent flow.
-
Temperature Control Strategy: Program a staged temperature profile. Start at a lower temperature (e.g., 150-160°C) to initiate the reaction under control and only ramp up to the final temperature (e.g., 175°C) once the initial exotherm has subsided.[2]
-
Caption: Decision tree for troubleshooting ring chlorination.
Part 2: Hydrolysis of the -CCl₃ Group
Q: My hydrolysis reaction is incomplete, leaving significant amounts of the trichloromethyl intermediate even after prolonged heating.
A: Incomplete hydrolysis is usually an issue of insufficient acid strength or phase transfer limitations.
-
Causality: The hydrolysis of the sterically hindered and electron-poor -CCl₃ group on the polychlorinated ring is difficult and requires a strong mineral acid, typically concentrated or fuming sulfuric acid.[7] The reaction likely proceeds through a protonated intermediate, and water is the nucleophile. In highly concentrated acid, the activity of water is very low, which can slow the reaction. Furthermore, the organic starting material may have poor solubility in the aqueous acid phase.
-
Troubleshooting Steps:
-
Optimize Acid Concentration: Systematically evaluate the concentration of sulfuric acid. While 98% H₂SO₄ is common, sometimes a slightly lower concentration (e.g., 90-95%) can increase the water activity and improve the rate without significantly reducing the acid strength.[7]
-
Increase Reaction Temperature: Carefully increase the reaction temperature in 5-10°C increments. A common range for this type of hydrolysis is 80-130°C.[4][7] Monitor for the onset of decomposition or decarboxylation.
-
Consider a Phase-Transfer Catalyst (PTC): While not commonly cited in older patents, for a biphasic system, a suitable PTC could facilitate the transfer of hydroxide or water to the organic substrate, potentially allowing for milder conditions. This would require significant process development.
-
Part 3: Product Purification
Q: My final product has a persistent yellow or brown discoloration, and standard recrystallization is not removing it.
A: Discoloration often arises from trace metallic impurities from the chlorination catalyst or from minor, highly colored organic by-products formed through oxidation or side reactions.
-
Causality: Iron salts are notoriously difficult to remove and can impart color. Additionally, minor impurities can become trapped within the crystal lattice of the product during crystallization.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude product in a suitable solvent (e.g., methanol, toluene) and treat it with 1-5% (w/w) activated carbon. Heat the slurry for 30-60 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.
-
Chelating Agent Wash: During the aqueous work-up, consider adding a small amount of a chelating agent like EDTA to the wash water to sequester residual metal ions.
-
Optimize Recrystallization Solvent: Experiment with different solvent systems. A mixed solvent system (e.g., methanol/water, ethanol/heptane) often provides better purification than a single solvent by altering the solubility profile of the impurities versus the product.[8]
-
Experimental Protocol: Scale-Up Hydrolysis
This protocol provides a representative methodology for the hydrolysis of a hypothetical 4,5,6-trichloro-3-(trichloromethyl)pyridine precursor at a 1 kg scale. Warning: This procedure involves highly corrosive materials at high temperatures and must be performed in an appropriate glass-lined or Hastelloy reactor with full engineering controls and personal protective equipment.
Protocol 1: Hydrolysis of 4,5,6-Trichloro-3-(trichloromethyl)pyridine
-
Reactor Preparation: Ensure the 20L reactor is clean, dry, and inerted with a slow nitrogen bleed.
-
Charge Sulfuric Acid: Carefully charge 5.0 L (approx. 9.2 kg) of 98% sulfuric acid to the reactor.
-
Charge Substrate: With vigorous stirring, slowly add 1.0 kg of 4,5,6-trichloro-3-(trichloromethyl)pyridine to the sulfuric acid. The addition is endothermic initially but can become exothermic. Maintain the batch temperature below 40°C during the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture slowly to 110-120°C.[7] Hold at this temperature, monitoring the reaction progress by HPLC (quenching a small sample in ice water and extracting with ethyl acetate). The reaction is typically complete in 4-8 hours.
-
Quenching: Cool the reaction mixture to room temperature (<30°C). In a separate vessel, prepare 20 kg of crushed ice/water. Very slowly and carefully, transfer the reaction mixture onto the ice with powerful agitation, ensuring the quench temperature does not exceed 50°C. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH > 5).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. Expected crude yield: ~85-90%.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or a toluene/heptane mixture.[8]
Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for the key hydrolysis step, based on analogous transformations described in the literature.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Challenge in Scale-Up |
| Substrate | 10 g | 1.0 kg | Material handling and charging |
| Sulfuric Acid (98%) | 50 mL | 5.0 L | Heat of mixing during addition |
| Reaction Temp. | 110°C | 110-120°C | Hot spot prevention, thermal control |
| Reaction Time | 4 hours | 4-8 hours | Mixing efficiency, reaction monitoring |
| Work-up | Quench in ice bath | Controlled reverse quench | Extreme Exotherm Management |
| Expected Yield (Crude) | 90% | 85-90% | Physical losses during transfer/filtration |
| Purity (Crude) | ~95% | ~92-95% | Potential for increased by-products |
References
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 [chemicalbook.com]
- 4. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 5. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 6. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
stability issues of 4,5,6-trichloronicotinic acid under different conditions
Technical Support Center: 4,5,6-Trichloronicotinic Acid
A Guide to Understanding and Troubleshooting Stability
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that ensuring the stability and integrity of your starting materials is paramount to the success of your research and development projects. The highly functionalized nature of this compound, with its electron-deficient pyridine ring and carboxylic acid moiety, presents unique stability considerations.
This guide is designed to move beyond simple storage instructions. It provides a framework for proactively assessing the stability of this compound under various experimental conditions. We will explore the chemical principles behind potential degradation pathways and offer detailed troubleshooting protocols to help you identify and mitigate stability-related issues in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal shelf-life, the compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated place.[1] Based on the reactivity profile of similar chlorinated pyridine compounds, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric oxygen.[2] Protect from light.
Q2: My reaction yield is unexpectedly low, and I suspect my starting material is the issue. How can I quickly assess its purity?
The first step is to obtain a baseline analytical profile of a new or trusted batch. We recommend using a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A loss of purity will manifest as a decrease in the main peak area percentage and the appearance of new impurity peaks. Comparing the chromatogram of your suspect material to the reference standard will provide a clear indication of any degradation.
Q3: I'm observing new, unidentified peaks in my LC-MS analysis of a reaction mixture. Could these be degradation products of this compound?
This is a strong possibility. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially under basic or even neutral aqueous conditions.[3] Furthermore, thermal stress can lead to decomposition.[4] These degradation products will have different retention times and mass-to-charge ratios. We recommend performing forced degradation studies, as outlined in Part 2, to intentionally generate and identify these potential impurities. This will help you confirm if the unexpected peaks in your experimental runs correspond to known degradants.
Q4: What common laboratory reagents are incompatible with this compound?
Based on its structure and data from related compounds, you should avoid:
-
Strong Bases: Reagents like sodium hydroxide or potassium hydroxide can readily promote alkaline hydrolysis, leading to the substitution of chlorine atoms with hydroxyl groups.[1][5]
-
Strong Oxidizing Agents: These can lead to the formation of N-oxides or other oxidative degradation products.[6][7]
-
Nucleophiles: Amines, thiols, and even alcohols (under certain conditions) can potentially displace the chlorine atoms via nucleophilic aromatic substitution (SNAr).[3][8]
Part 2: Troubleshooting Guide - Designing a Forced Degradation Study
Forced degradation studies are essential for understanding a molecule's intrinsic stability.[9][10] They involve intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing.[11] The goal is to generate degradation products to a target level of 5-20%, which helps develop stability-indicating analytical methods and elucidate degradation pathways.[10]
The following sections provide a framework and step-by-step protocols for conducting a comprehensive forced degradation study on this compound.
Hydrolytic Stability: The Effect of pH
Question: How is the stability of this compound influenced by acidic, neutral, and basic aqueous conditions?
Scientific Rationale: The three electron-withdrawing chlorine atoms make the pyridine ring highly susceptible to nucleophilic attack by water or hydroxide ions, a process known as hydrolysis.[5] This reactivity is expected to be significantly pH-dependent, with degradation rates increasing dramatically under alkaline conditions.[12] Acidic conditions are generally expected to be more stable, though catalysis of other reactions is possible.
Experimental Protocol: Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent where it is stable (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation:
-
Acidic: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.
-
Neutral: Add an aliquot of the stock solution to purified water (HPLC grade) to the same final concentration.
-
Basic: Add an aliquot of the stock solution to 0.1 M NaOH to the same final concentration.
-
-
Incubation: Store the three samples at a controlled temperature (e.g., 60°C) and protect them from light.[9]
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by a validated RP-HPLC method.
Thermal Stability
Question: Does this compound degrade upon exposure to heat in solid or solution form?
Scientific Rationale: Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions. For carboxylic acids, a primary concern is decarboxylation (loss of CO2). The stability of nicotinic acid itself has been studied at elevated temperatures, and while it is relatively stable, the addition of three chloro-substituents can alter its degradation profile.[4][13]
Experimental Protocol: Thermal Stress Study
-
Solid State:
-
Place a small amount (~5-10 mg) of the solid compound in a clear glass vial.
-
Expose the sample to a controlled high temperature (e.g., 80°C) in a stability chamber or oven.[14]
-
At designated time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound (~100 µg/mL) in a stable solvent (e.g., acetonitrile or water, based on hydrolysis results).
-
Store the solution at a controlled elevated temperature (e.g., 60°C), protected from light.
-
Analyze aliquots at specified time points as described in the hydrolysis protocol.
-
Photostability
Question: Is this compound susceptible to degradation when exposed to light?
Scientific Rationale: Drug molecules that can absorb light, particularly in the UV range, may undergo photodegradation.[15] While a related compound, 6-chloronicotinic acid, showed no degradation under direct UVA photolysis, it did degrade in the presence of a photocatalyst (TiO₂).[16] This indicates a potential for indirect photodegradation. A standard photostability study as per ICH Q1B guidelines is necessary to determine sensitivity.[17][18]
Experimental Protocol: Photostability Study
-
Sample Preparation:
-
Prepare samples of both the solid drug substance and a solution in a suitable solvent.
-
For each form, prepare two identical samples. One will be exposed to light, and the other will be the "dark control," wrapped completely in aluminum foil.
-
-
Exposure Conditions (ICH Q1B Option 2):
-
Place the exposed sample and the dark control in a validated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17] The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.[17]
-
-
Analysis: After the exposure period, prepare all samples (exposed and dark controls) for analysis.
-
Evaluation: Analyze by HPLC. Compare the chromatograms of the exposed samples to the dark controls. Significant formation of new peaks or a decrease in the main peak area in the exposed sample indicates photosensitivity.[15]
Oxidative Stability
Question: How does this compound react in the presence of an oxidizing agent?
Scientific Rationale: The pyridine nitrogen is susceptible to oxidation, which would form an N-oxide. While the electron-withdrawing nature of the chlorine atoms may decrease the electron density on the nitrogen, its susceptibility to strong oxidizing agents like hydrogen peroxide should still be evaluated.[19]
Experimental Protocol: Oxidative Stress Study
-
Sample Preparation: Prepare a solution of this compound (~100 µg/mL) in a suitable solvent.
-
Stress Condition: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution. The reaction is typically conducted at room temperature.[19]
-
Time Points: Monitor the reaction by taking aliquots at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Recommended Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Evaluates stability in acidic environments, common in formulations or processing. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Expected to be the most significant degradation pathway due to SNAr.[5] |
| Neutral Hydrolysis | Purified Water at 60°C | Assesses stability in aqueous solutions near neutral pH. |
| Oxidation | 3% H₂O₂ at Room Temp | Tests susceptibility of the pyridine nitrogen and other potential sites to oxidation.[19] |
| Thermal (Solid) | 80°C | Determines the intrinsic stability of the solid drug substance to heat. |
| Photostability | ICH Q1B Option 2 | Assesses degradation from light exposure, crucial for handling and packaging.[17] |
Part 3: Analytical & Visual Guides
Analytical Workflow for Stability Assessment
A robust analytical method is the cornerstone of any stability study. The following workflow outlines the critical steps from sample analysis to data interpretation.
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to troubleshooting. The diagram below illustrates the most probable degradation pathways for this compound based on chemical principles.
Caption: Predicted degradation pathways under hydrolytic and thermal stress.
By following this comprehensive guide, researchers, scientists, and drug development professionals can systematically evaluate the stability of this compound, ensuring the integrity of their materials and the reliability of their experimental outcomes.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Nucleophile - Wikipedia [en.wikipedia.org]
- 4. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. q1scientific.com [q1scientific.com]
- 16. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ijrpp.com [ijrpp.com]
refining analytical methods for trace-level detection of 4,5,6-trichloronicotinic acid
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the trace-level detection of 4,5,6-trichloronicotinic acid. As Senior Application Scientists, we have structured this guide to move from general principles to specific, hands-on solutions, ensuring both scientific integrity and practical applicability in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of this compound, providing foundational knowledge for method development and refinement.
Q1: What is this compound and in what context is it typically analyzed?
A1: this compound is a chlorinated derivative of nicotinic acid (a form of vitamin B3). Its structural similarity to metabolites of certain pesticides, such as neonicotinoids, makes it a compound of interest in environmental monitoring, food safety, and toxicology studies.[1][2][3][4] Trace-level detection is critical for assessing environmental contamination and exposure.
Q2: Which analytical technique is most suitable for trace-level detection of this compound?
A2: For trace-level quantification of polar, non-volatile compounds like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6] This technique offers superior sensitivity and selectivity compared to High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2][3] Electrospray ionization (ESI) in negative ion mode is typically effective for acidic compounds, though positive ion mode can also be explored.[6][7]
Q3: What are "matrix effects" and why are they a major concern in this analysis?
A3: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5][8] These effects can cause signal suppression or enhancement, leading to inaccurate quantification.[8][9] In trace analysis, where the analyte concentration is low, even minor matrix effects can significantly impact the accuracy, precision, and detection capability of the method.[9][10][11]
Q4: How can I proactively minimize matrix effects during method development?
A4: Minimizing matrix effects is crucial. Key strategies include:
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) removes many interfering components before analysis.[12]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components is vital.
-
Dilution: Simple dilution of the sample extract can reduce the concentration of interfering substances, though this may compromise detection limits.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for consistent matrix effects.[9]
-
Use of Internal Standards: The most robust approach is the use of a stable isotope-labeled (SIL) internal standard, which co-elutes and experiences similar matrix effects to the analyte, allowing for accurate correction.
Troubleshooting Guide: Chromatography Issues
This guide provides solutions to common chromatographic problems encountered during the analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions between the acidic analyte and active silanol groups on the silica-based column packing.[13] 2. Contamination at the column inlet. | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3 with formic acid) will suppress the ionization of silanol groups, reducing secondary interactions.[13] 2. Use a High-Purity Column: Modern, high-purity silica columns ("Type-B") have fewer accessible silanol groups.[13] 3. Install a Guard Column: A guard column acts as a disposable filter, protecting the analytical column from strongly retained contaminants.[14] |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase, causing the analyte band to spread. 2. Column overloading. | 1. Match Sample Solvent: Dissolve the final sample extract in the initial mobile phase or a weaker solvent.[15] 2. Reduce Injection Mass: Dilute the sample or reduce the injection volume to ensure the amount of analyte does not exceed the column's capacity.[15] |
| Drifting Retention Times | 1. Inconsistent mobile phase composition due to poor mixing or proportioning valve issues.[14] 2. Fluctuations in column temperature. 3. Column degradation or equilibration issues. | 1. Prepare Mobile Phase Manually: Premix solvents to eliminate variability from the pump's mixer.[14] Ensure mobile phases are thoroughly degassed. 2. Use a Column Oven: A stable column temperature is critical for reproducible chromatography.[15] 3. Ensure Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections, especially in gradient methods. |
| Low Sensitivity / No Peak | 1. Analyte is not being retained or is eluting too early. 2. Incorrect MS/MS parameters (e.g., wrong MRM transition). 3. Issues with the ionization source. | 1. Strengthen Retention: Decrease the percentage of the organic solvent in the mobile phase. Ensure the mobile phase pH is appropriate for retaining an acidic compound in reversed-phase (a lower pH increases retention). 2. Optimize MS Parameters: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters like collision energy and to confirm the correct precursor and product ions. |
Troubleshooting Guide: Mass Spectrometry Issues
This guide focuses on resolving problems specific to the MS detector.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives. 2. Leaks in the LC system introducing air or contaminants. 3. Dirty ion source or mass spectrometer optics. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate).[16] 2. Check System Integrity: Perform a leak check on the LC system. 3. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ESI probe, capillary, and source optics. |
| Inconsistent Signal / Poor Reproducibility | 1. Fluctuating ionization efficiency due to variable matrix effects.[8] 2. Unstable spray in the ESI source. 3. Clogged or partially blocked ESI needle. | 1. Improve Sample Cleanup: Re-evaluate the sample preparation method to remove more interferences. Consider using a more robust cleanup cartridge. 2. Optimize Source Parameters: Adjust gas flows (nebulizer, drying gas) and source temperatures to ensure a stable spray. 3. Clean/Replace Needle: Inspect and clean the ESI needle; replace it if it appears damaged or corroded. |
Experimental Workflows & Protocols
General Analytical Workflow
The overall process from sample collection to final data reporting follows a structured path to ensure data quality and integrity.
References
- 1. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrends.net [researchtrends.net]
- 7. mdpi.com [mdpi.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
strategies for selective functionalization of the pyridine ring in 4,5,6-trichloronicotinic acid
Welcome to the technical support center for the synthetic chemistry of 4,5,6-trichloronicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this highly functionalized pyridine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The inherent electronic properties of the pyridine ring, combined with the steric and electronic effects of three chlorine atoms and a carboxylic acid, present unique challenges in achieving regioselective functionalization. This guide addresses common issues in a question-and-answer format, providing field-tested insights and solutions.
Troubleshooting Guide: Common Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction with an alkoxide nucleophile is yielding a mixture of 4- and 6-substituted products with poor selectivity. How can I favor substitution at a single position?
Answer: This is a classic regioselectivity challenge with polychlorinated pyridines. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly acidifies the ring protons and activates the ring for nucleophilic attack.[1] This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, making them the most electron-deficient and thus the primary sites for SNAr.[2]
Causality and Troubleshooting:
-
Electronic Activation: Both the C-4 and C-6 positions are electronically activated. The negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.[2][3][4] Substitution at C-5 is generally disfavored as it lacks this resonance stabilization.
-
Steric Hindrance: The C-6 position is adjacent to the bulky C-5 chlorine, while the C-4 position is flanked by two chlorine atoms (C-3 and C-5). The relative steric hindrance can influence the outcome, often favoring the more accessible C-6 position for smaller nucleophiles.
-
Temperature Control: SNAr reactions are often kinetically controlled. Lowering the reaction temperature can amplify the small energetic differences between the transition states leading to the C-4 and C-6 isomers, often enhancing selectivity. Start at 0 °C or even -20 °C and allow the reaction to warm slowly.
-
Nucleophile Choice: Harder, more reactive nucleophiles (e.g., MeO⁻) tend to be less selective. Using a softer, bulkier, or less reactive nucleophile (e.g., t-BuO⁻, phenoxides) can increase selectivity for the sterically less hindered position.
Troubleshooting Flowchart: Poor SNAr Regioselectivity
Caption: Troubleshooting poor SNAr regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling with an arylboronic acid is failing. I'm either recovering starting material or observing significant decomposition (dechlorination/protodeborylation). What's going wrong?
Answer: Palladium-catalyzed cross-couplings on electron-deficient polychloro-heterocycles are notoriously challenging. The high reactivity can lead to side reactions, while the C-Cl bonds can be difficult to activate.
Causality and Troubleshooting:
-
Oxidative Addition is Rate-Limiting: The first and often rate-determining step in the catalytic cycle is the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[5] Aryl chlorides are less reactive than bromides or iodides. For an electron-deficient ring like this, the C-Cl bonds are stronger and harder to break.
-
Base Sensitivity: The base is crucial for activating the boronic acid for transmetalation but can also cause problems.[8] Strong bases (e.g., NaOH, K₂CO₃ in water) can promote competitive SNAr reactions or hydrolysis of the ester protecting group (if present).
-
Solution: Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). These bases are effective in the transmetalation step without promoting unwanted side reactions.
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.
-
Solution: Using bulky ligands helps to create a coordinatively saturated palladium center that is less susceptible to inhibition by the substrate's nitrogen atom.
-
-
Protodeborylation: The boronic acid can be cleaved by water or protic solvents, especially under basic conditions, before it has a chance to couple.
-
Solution: Use rigorously anhydrous solvents (e.g., dioxane, toluene) and reagents. Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.
-
Table 1: Troubleshooting Common Cross-Coupling Issues
| Problem Observed | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inefficient oxidative addition of Pd(0) into the C-Cl bond. | Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos). |
| Decomposition / Dechlorination | Reaction temperature is too high, or the base is too harsh. | Lower the temperature (80-100 °C is a good starting point). Use a milder base like K₃PO₄. |
| Hydrolysis of Ester Group | Aqueous or protic conditions with a strong base. | Use anhydrous conditions and a non-nucleophilic base like CsF or K₃PO₄. |
| Low Yield of Desired Product | Catalyst poisoning by pyridine nitrogen. | Increase catalyst loading slightly (from 1-2 mol% to 3-5 mol%). Ensure a high ligand-to-palladium ratio (~2:1). |
Question: I want to perform a Sonogashira or Buchwald-Hartwig amination. Which chlorine is most likely to react?
Answer: The reactivity order in palladium-catalyzed cross-coupling reactions generally follows the ease of oxidative addition, which is influenced by both electronics and sterics. For this compound, the order of reactivity is typically C-6 > C-4 > C-5 .
-
C-6: This position is ortho to the nitrogen, making it highly electron-deficient and primed for oxidative addition. It is often the most reactive site.
-
C-4: The para position is also highly activated but can be sterically more hindered than C-6.
-
C-5: This position is meta to the nitrogen and is the least electronically activated, making it the most difficult to functionalize via cross-coupling. Selective reaction at this site usually requires that the C-4 and C-6 positions are already substituted or blocked.
This predictable reactivity allows for sequential functionalization, where the most reactive site (C-6) can be addressed first under milder conditions, followed by the C-4 position under more forcing conditions.[9]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group during my experiments?
Yes, in most cases, protection is essential. The acidic proton of the carboxylic acid is incompatible with many organometallic reagents (e.g., organolithiums, Grignards) and strong bases used in cross-coupling reactions.[10] The carboxylate anion can also interfere with the catalyst.
-
Recommended Strategy: Convert the carboxylic acid to a methyl or ethyl ester. This is a robust protecting group that is stable to most cross-coupling conditions but can be easily hydrolyzed back to the acid at the end of the synthesis.[11][12]
Q2: I'm observing decarboxylation at high temperatures. How can I avoid this?
Nicotinic acids are susceptible to thermal decarboxylation, a reaction that can be accelerated by transition metals, particularly copper.[13][14] This is a significant concern in reactions that require high heat, such as some cross-couplings or SNAr reactions.
-
Mitigation Strategies:
-
Use Milder Conditions: Whenever possible, use modern, highly active catalyst systems that allow reactions to proceed at lower temperatures (e.g., < 100 °C).
-
Avoid Copper: For Sonogashira couplings, consider using a copper-free protocol.[15][16] While often requiring different ligands or conditions, this completely removes a known decarboxylation catalyst.
-
Protect as an Ester: Esters are significantly more stable to decarboxylation than the free carboxylic acid. This provides another strong reason to use a protecting group strategy.
-
Q3: How can I achieve functionalization at the C-2 position, which seems unreactive?
The C-2 position is electronically activated, but it is sterically shielded by the adjacent carboxylic acid (or ester) and the C-6 chlorine. It is generally unreactive towards SNAr and standard cross-coupling. The most reliable method for functionalizing this site is through directed ortho-lithiation (DoM) .
-
Mechanism: The carboxylic acid (or a directing group derived from it, like an amide) can coordinate to a strong, hindered lithium base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This brings the base into proximity with the C-2 proton, facilitating selective deprotonation to form an organolithium species.[17][18][19] This nucleophilic intermediate can then be trapped with a suitable electrophile (e.g., I₂, DMF, aldehydes). This strategy has been successfully used to functionalize the position adjacent to a directing group on pyridine rings.[20]
Decision-Making Workflow for Regioselective Functionalization
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. agroipm.cn [agroipm.cn]
- 12. jocpr.com [jocpr.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4,5,6-Trichloronicotinic Acid and Other Chlorinated Pyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, chlorinated pyridines represent a class of intermediates prized for their versatility and tunable reactivity. This guide provides an in-depth comparative analysis of 4,5,6-trichloronicotinic acid, a highly functionalized pyridine derivative, with other chlorinated pyridines. By examining their physicochemical properties, reactivity in key synthetic transformations, and biological relevance, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Chlorinated Pyridines in Drug Discovery
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of chlorine atoms to the pyridine scaffold further enhances its utility by providing handles for synthetic modification and by modulating the electronic properties of the ring.
Chlorinated pyridines serve as versatile building blocks in the synthesis of complex molecules, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The number and position of chlorine atoms on the pyridine ring dictate its reactivity, allowing for a high degree of control in synthetic design.[2] This guide focuses on this compound, a molecule featuring a highly chlorinated pyridine core with a carboxylic acid functionality, and compares its anticipated properties and reactivity with other chlorinated pyridines of interest to the drug discovery professional.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule, such as its acidity, solubility, and lipophilicity, are critical parameters that influence its behavior in both chemical reactions and biological systems. The introduction of multiple chlorine atoms and a carboxylic acid group to the pyridine ring, as in this compound, is expected to significantly impact these properties.
| Property | This compound (Predicted) | 2-Chloronicotinic Acid[3] | 6-Chloronicotinic Acid[4] | 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)[5] |
| Molecular Weight ( g/mol ) | 226.44 | 157.55 | 157.55 | 241.46 |
| Melting Point (°C) | Likely high, due to high substitution and potential for intermolecular interactions. | 188-190 | 190-192 (dec.) | 218-219 (dec.) |
| pKa | Expected to be a relatively strong acid due to the inductive effect of the three chlorine atoms. | ~2-3 | ~3.24 | 3.6 |
| Solubility | Predicted to have low solubility in non-polar organic solvents and moderate solubility in polar protic solvents and aqueous base. | Soluble in hot water, alcohol. | Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO.[6] | Slightly soluble in water (430 mg/L at 25 °C).[7] |
Causality Behind Property Differences:
The presence of three electron-withdrawing chlorine atoms on the pyridine ring in this compound is predicted to have a pronounced effect on its pKa. The inductive effect of the halogens will withdraw electron density from the ring and the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the carboxylic acid compared to less chlorinated analogues like 2- and 6-chloronicotinic acid.
The high degree of chlorination and the presence of a polar carboxylic acid group suggest that this compound will exhibit limited solubility in non-polar solvents. However, the carboxylic acid functionality should allow for solubility in basic aqueous solutions through the formation of the corresponding carboxylate salt.
Reactivity Analysis: A Head-to-Head Comparison
The synthetic utility of chlorinated pyridines is largely defined by their reactivity in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the number and position of chlorine substituents, governs the susceptibility of the C-Cl bonds to cleavage.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[2]
Predicted Reactivity Order for SNAr:
Highly activated polychlorinated pyridines > Dichloropyridines (2,4- and 2,6-) > Monochloropyridines (2- and 4-) > 3-Chloropyridine
In this compound, the chlorine atoms at the 4- and 6-positions are expected to be the most susceptible to nucleophilic displacement due to the strong activating effect of the ring nitrogen. The chlorine at the 5-position is meta to the nitrogen and is therefore significantly less activated. The carboxylic acid group, being electron-withdrawing, will further activate the ring towards nucleophilic attack.
Experimental Protocol: Comparative SNAr with a Common Nucleophile
This protocol provides a standardized method to compare the reactivity of different chlorinated pyridines in an SNAr reaction with a common nucleophile, such as morpholine.
Materials:
-
Chlorinated pyridine substrate (e.g., this compound, 2,4-dichloropyridine, 2-chloropyridine)
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Reaction vials, stir bars, heating block
-
TLC plates, HPLC or GC-MS for analysis
Procedure:
-
To a reaction vial containing a stir bar, add the chlorinated pyridine (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or by taking aliquots for HPLC or GC-MS analysis at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Analysis:
By comparing the reaction times and yields for different chlorinated pyridine substrates, a relative reactivity profile can be established.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively, and are widely used in drug discovery. The reactivity of aryl chlorides in these reactions is generally lower than that of the corresponding bromides or iodides, often requiring more specialized catalyst systems.[8]
Predicted Reactivity in Cross-Coupling:
The reactivity of the C-Cl bonds in this compound in palladium-catalyzed cross-coupling reactions will depend on the specific position of the chlorine atom and the reaction conditions. Generally, oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-limiting step. The electron-deficient nature of the pyridine ring can facilitate this step. It is anticipated that the chlorine atoms at the 4- and 6-positions will be more reactive than the one at the 5-position.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of different chlorinated pyridines in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
Chlorinated pyridine substrate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vials, stir bars, heating block
Procedure:
-
In a glovebox, to a reaction vial containing a stir bar, add the chlorinated pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Biological Activity and Applications in Drug Development
The high degree of chlorination in this compound may impart interesting biological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[12] The presence of three chlorine atoms could potentially lead to compounds with enhanced potency or altered selectivity profiles.
For example, the related compound, 4-amino-3,5,6-trichloropicolinic acid (picloram), is a systemic herbicide.[5] This highlights that highly chlorinated pyridine carboxylic acids can possess potent biological activity.
The synthetic versatility of this compound, allowing for the selective functionalization of the C-Cl bonds and modification of the carboxylic acid group, makes it a potentially valuable scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.
Synthesis of this compound
The synthesis of highly substituted pyridines can be challenging. A plausible synthetic route to a close isomer, 4,5,6-trichloropicolinic acid, has been reported via the selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid.[2] This suggests a similar approach could be employed for the synthesis of this compound from a suitable tetrachlorinated precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
This pathway leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for the selective removal of the chlorine at the 3-position.
Spectroscopic Analysis
While a full experimental spectroscopic dataset for this compound is not available, data for related compounds can provide valuable insights for characterization.
-
1H NMR: For the closely related 4,5,6-trichloropicolinic acid, a single proton signal is observed at 8.21 ppm (in DMSO-d6).[2] A similar downfield singlet would be expected for the single proton on the pyridine ring of this compound.
-
13C NMR: The 13C NMR spectrum of 4,5,6-trichloropicolinic acid shows signals at 163.4, 148.9, 146.5, 144.4, 131.6, and 125.7 ppm.[2] The spectrum of this compound would be expected to show a similar pattern of signals for the pyridine carbons and the carbonyl carbon.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm-1), the C=O stretch of the carboxylic acid (~1700 cm-1), and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (225.9 g/mol for the most abundant isotopes), with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Conclusion and Future Outlook
This compound represents a highly functionalized and potentially versatile building block for drug discovery. While direct experimental data for this specific compound is limited, a comparative analysis based on the known reactivity of other chlorinated pyridines and theoretical principles suggests that it will be a reactive substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, particularly at the 4- and 6-positions. Its high degree of chlorination is likely to impart distinct physicochemical and biological properties.
The development of robust synthetic routes to this compound and a thorough investigation of its reactivity and biological activity are warranted. Such studies will undoubtedly expand the toolbox of medicinal chemists and contribute to the discovery of novel therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNP0053394.0 - COCONUT [coconut.naturalproducts.net]
- 6. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of 4,5,6-Trichloronicotinic Acid: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, polychlorinated pyridine derivatives hold significant importance as versatile intermediates. This guide provides an in-depth validation of a new synthetic route for 4,5,6-trichloronicotinic acid, a key building block for various bioactive molecules. We will objectively compare its performance against a plausible, established synthesis, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound
Polychlorinated nicotinic acid derivatives are crucial precursors in the development of novel pharmaceuticals and agrochemicals due to the unique electronic and steric properties imparted by the chlorine substituents. These properties can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This compound, with its specific substitution pattern, offers a unique scaffold for further chemical elaboration, making efficient and scalable synthetic access a priority for researchers in the field.
Established Synthetic Route: A Multi-Step Approach
A traditional and plausible, though not widely documented, approach to the synthesis of this compound would likely involve a multi-step sequence starting from a more readily available pyridine derivative. A logical pathway would be the chlorination of a suitable precursor followed by the introduction of the carboxylic acid functionality. One such conceptualized "established" route is outlined below.
Proposed Established Synthesis Pathway
This established route commences with the oxidation of 3-methylpyridine (β-picoline) to nicotinic acid, followed by a series of chlorination and functional group manipulations.
A Comparative Guide to the Biological Activity of 4,5,6-Trichloronicotinic Acid and Its Isomers: A Deep Dive into Structure-Activity Relationships
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The substitution pattern of atoms on a core chemical scaffold can dramatically alter its efficacy, mechanism of action, and specificity. This guide provides a comprehensive comparison of the biological activity of 4,5,6-trichloronicotinic acid and its isomers, leveraging experimental data from closely related compounds to illuminate the critical role of isomeric positioning.
While direct comparative studies on the full spectrum of trichloronicotinic acid isomers are not extensively documented in publicly available literature, a wealth of information on structurally analogous compounds, particularly chlorinated picolinic acids, provides a robust framework for understanding their potential biological activities. This guide will synthesize this information to offer valuable insights into the anticipated properties of these molecules.
The Landscape of Chlorinated Pyridine Carboxylic Acids: Herbicidal Action and Beyond
Chlorinated derivatives of pyridine carboxylic acids, the parent structures of nicotinic and picolinic acids, are renowned for their potent biological effects, most notably as herbicides.[1][2] These synthetic compounds often mimic the action of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. This "auxin-like" activity is a cornerstone of modern agriculture for broadleaf weed control.[3][4]
The efficacy of these herbicides is profoundly influenced by the number and position of chlorine atoms on the pyridine ring, as well as the position of the carboxylic acid group (nicotinic vs. picolinic acid). These structural variations dictate the molecule's ability to bind to and activate auxin receptors, its metabolic stability within the plant, and its translocation to sites of action.[5][6]
Core Compound of Interest: this compound
At the heart of our investigation is this compound. Nicotinic acid, or pyridine-3-carboxylic acid, is a fundamental biological molecule, a form of vitamin B3. However, the addition of three chlorine atoms to the pyridine ring at the 4, 5, and 6 positions is expected to drastically alter its biological profile, steering it away from its vitamin function and towards potent herbicidal or other bioactivities.
Comparative Analysis: Insights from Isomeric Analogs
Due to the limited direct experimental data on this compound, we will draw comparisons from its close and well-studied isomers, particularly the chlorinated picolinic acids. Picolinic acid is an isomer of nicotinic acid where the carboxylic acid group is at the 2-position of the pyridine ring.
One of the most extensively studied compounds in this class is Picloram , the common name for 4-amino-3,5,6-trichloropicolinic acid.[1][2] The structural similarities between Picloram and this compound (both having chlorine atoms at the 5 and 6 positions) make it an excellent reference for predicting biological activity.
Key Biological Activities and the Influence of Isomerism:
1. Herbicidal and Auxin-like Activity:
The primary anticipated biological activity of this compound and its isomers is herbicidal action mediated through an auxin-like mechanism.[3][7] Synthetic auxins disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways.[6]
-
Mechanism of Action: Synthetic auxins bind to the TIR1/AFB family of auxin co-receptors, promoting the degradation of Aux/IAA transcriptional repressors. This leads to the unregulated expression of auxin-responsive genes, causing a cascade of detrimental physiological effects.[6][7]
-
Influence of Isomerism: The precise arrangement of chlorine atoms and the position of the carboxylic acid group are critical for effective binding to the auxin receptor pocket. Studies on various auxin herbicides have shown that different TIR1/AFB receptors exhibit selectivity for different chemical classes of auxins. For instance, the AFB5 receptor shows a preference for picolinate-type auxins like picloram.[6] It is plausible that the different trichloronicotinic acid isomers would exhibit varying affinities for different auxin receptors, leading to differences in their herbicidal potency and weed control spectrum.
Table 1: Comparative Biological Data of Picloram (a Picolinic Acid Isomer)
| Compound | Target Weeds | Mechanism of Action | Key Findings |
| Picloram (4-amino-3,5,6-trichloropicolinic acid) | Broadleaf weeds, woody plants | Synthetic Auxin | Systemically absorbed by roots and leaves; persistent with long residual activity.[1][2] Induces cell wall loosening, stem curvature, and inhibits root growth.[3] |
2. Other Potential Biological Activities:
While the focus is often on herbicidal effects, derivatives of nicotinic acid have been explored for a range of other biological activities, including antibacterial, antifungal, and even anticancer properties. The specific substitution pattern of the trichloronicotinic acid isomers could potentially unlock or enhance these other activities. However, without specific experimental data, these remain speculative but important areas for future research.
Experimental Protocols for Evaluating Biological Activity
To empirically determine and compare the biological activities of this compound and its isomers, a series of well-established bioassays would be required.
Protocol 1: Root Elongation Inhibition Assay (Auxin Activity)
This assay is a classic method to quantify the auxin-like activity of a compound.
Methodology:
-
Plant Material: Seeds of a model plant, such as Arabidopsis thaliana or cress (Lepidium sativum), are surface-sterilized.
-
Growth Medium: Prepare an agar-based growth medium in petri dishes.
-
Compound Application: The test compounds (this compound and its isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at a range of concentrations. A solvent-only control is also prepared.
-
Sowing: Sterilized seeds are sown on the surface of the solidified agar.
-
Incubation: The plates are incubated vertically in a growth chamber with controlled light and temperature for a defined period (e.g., 5-7 days).
-
Data Collection: The length of the primary root of each seedling is measured.
-
Analysis: The root length in the presence of the test compounds is compared to the control. The concentration that causes 50% inhibition of root growth (IC50) is calculated to determine the potency of each isomer.
Protocol 2: Whole-Plant Herbicide Efficacy Assay
This assay assesses the herbicidal effectiveness of the compounds on whole plants.
Methodology:
-
Plant Cultivation: Target weed species (e.g., a broadleaf weed like Amaranthus retroflexus) are grown in pots under greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Compound Formulation: The test compounds are formulated with appropriate adjuvants to ensure proper uptake by the plants.
-
Application: The formulated compounds are applied to the plants as a foliar spray at various application rates. A control group is sprayed with the formulation blank.
-
Evaluation: The plants are observed over a period of time (e.g., 14-21 days), and herbicidal injury is visually assessed on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: The effective dose required to achieve a certain level of control (e.g., ED50 or ED90) is determined for each isomer.
Visualizing the Mechanism: The Auxin Signaling Pathway
The herbicidal action of auxin-like compounds is initiated through their interaction with the auxin signaling pathway. The following diagram illustrates this key mechanism.
Caption: The Auxin Signaling Pathway and the Action of Synthetic Auxins.
Conclusion and Future Directions
The biological activity of this compound and its isomers is predicted to be predominantly herbicidal, functioning through the disruption of auxin homeostasis. The precise positioning of the three chlorine atoms on the nicotinic acid scaffold is expected to be a critical determinant of the potency and selectivity of each isomer.
While direct comparative data remains a knowledge gap, the extensive research on related chlorinated picolinic acids, such as Picloram, provides a strong foundation for inferring structure-activity relationships. Future research should focus on the synthesis and systematic biological evaluation of all trichloronicotinic acid isomers to fully elucidate their individual properties. Such studies would not only contribute to the development of novel herbicides but also deepen our fundamental understanding of how subtle changes in molecular architecture can profoundly impact biological function.
References
- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Efficacy in the Synthesis of a Key Synthetic Intermediate
An In-Depth Guide to the Catalytic Synthesis of 4,5,6-Trichloronicotinic Acid
Introduction: The Significance of this compound
This compound, a polychlorinated derivative of the pyridine carboxylic acid family, serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its chlorine substituents makes it a high-value intermediate, but also presents a significant synthetic challenge. The efficacy, selectivity, and scalability of its production are paramount for drug development and manufacturing pipelines. This guide provides an in-depth comparison of catalytic strategies for its synthesis, focusing on a highly effective and selective method: the reductive dechlorination of a readily available precursor.
Synthetic Landscape: The Challenge of Regioselectivity
The synthesis of specifically substituted polychlorinated pyridines is notoriously difficult. Traditional approaches involving direct, sequential chlorination of nicotinic acid or its derivatives often lead to a mixture of isomers, posing significant purification challenges and resulting in low yields of the desired product.
A more refined and elegant strategy involves starting with a more heavily chlorinated, symmetrical precursor and selectively removing a single chlorine atom. This approach transforms the problem from one of controlling the site of addition to controlling the site of removal. For the synthesis of this compound, the most effective pathway is the position-selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid (a synonym for 3,4,5,6-tetrachloropyridine-2-carboxylic acid)[1][2]. This method hinges on the use of a sophisticated catalytic system capable of differentiating between the four C-Cl bonds on the pyridine ring.
The Premier Catalytic System: Nickel/Zinc-Mediated Reductive Dechlorination
Recent advancements have identified a robust catalytic system for the selective removal of the chlorine atom at the 3-position of 3,4,5,6-tetrachloropicolinic acid. This process is distinguished by its high selectivity and good yields, making it a superior method for producing this compound[1].
Core Components of the Catalytic System
The efficacy of this transformation relies on the synergistic action of three key components:
-
Nickel Compound (Catalyst): A Nickel(II) source, such as anhydrous nickel(II) chloride (NiCl₂) or its dimethoxyethane adduct ((DME)NiCl₂), serves as the catalyst precursor. In situ, this is reduced to a highly reactive Ni(0) species which is the active catalyst.
-
Bidentate Ligand (Catalyst Modifier): A ligand such as 2,2'-bipyridine is crucial. It coordinates to the nickel center, modifying its electronic properties and steric environment. This modification is key to achieving the high positional selectivity, steering the catalyst to preferentially activate the C-Cl bond at the 3-position.
-
Zinc Powder (Reductant): Zinc metal, typically as a fine powder, acts as the stoichiometric reductant. It is responsible for reducing the Ni(II) precursor to the active Ni(0) catalyst and for the subsequent reductive cleavage of the carbon-chlorine bond. An excess of zinc is typically used to drive the reaction to completion[1].
Rationale Behind Experimental Choices and Selectivity
The choice of this multi-component system is a deliberate one, grounded in the principles of organometallic catalysis. The reaction is believed to proceed via an oxidative addition-reductive elimination cycle. The highly reactive Ni(0) species, stabilized by the 2,2'-bipyridine ligand, selectively undergoes oxidative addition into the C-Cl bond at the 3-position of the tetrachloropicolinic acid substrate. The resulting organonickel(II) intermediate is then reduced, ultimately leading to the cleaved product and regeneration of the active Ni(0) catalyst. The selectivity for the 3-position is likely influenced by a combination of electronic and steric factors on the pyridine ring, which the tailored Ni-bipyridine complex is uniquely suited to exploit. The use of a polar solvent system, such as a mixture of dimethylformamide (DMF) and water, is essential for solubilizing the picolinic acid salt and facilitating the interaction between the organic substrate and the metallic catalyst components[1].
Comparative Performance Data
The following table summarizes experimental data for the synthesis of 4,5,6-trichloropicolinic acid via this catalytic method, demonstrating its performance under specified conditions.
| Run | Catalyst System | Reductant | Solvent | Reaction Time | Yield | Purity (by HPLC) | Reference |
| 1 | NiCl₂ / 2,2'-bipyridine | Zinc Powder | 9:1 DMF/Water | 3 h | 35.8% | 94% | [1] |
| 2 | (DME)NiCl₂ / 2,2'-bipyridine | Zinc Powder | 9:1 DMF/Water | 3 h | Not specified, but product confirmed | 84% (16% starting material remained) | [1] |
Note: Yields can be optimized by adjusting reaction conditions and stoichiometry. A yield of at least 30% is reported, with potential for up to 50% at 70% conversion.[1]
Detailed Experimental Protocol & Workflow
This protocol is a self-validating system, providing a clear methodology for synthesis and subsequent analysis to confirm product identity and purity.
Experimental Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for Nickel/Zinc catalyzed synthesis.
Step-by-Step Methodology
This protocol is adapted from the procedure outlined in patent KR20170038818A.[1]
-
Inert Atmosphere Setup: Equip a reaction vessel with a magnetic stirrer and purge with an inert atmosphere (e.g., nitrogen).
-
Catalyst Preparation:
-
To the vessel, add 9:1 dimethylformamide (DMF)/water (10 mL).
-
Add anhydrous nickel(II) chloride (NiCl₂, 77 mg, 0.596 mmol) and 2,2'-bipyridine (186 mg, 1.19 mmol).
-
Stir the mixture under nitrogen. A bright blue solution should form within approximately 10 minutes, indicating the formation of the nickel-ligand complex.
-
-
Addition of Reagents:
-
Add zinc powder (3.32 g, 50.7 mmol) to the solution.
-
Follow with the addition of solid 3,4,5,6-tetrachloropicolinic acid (1.556 g, 5.96 mmol).
-
-
Reaction:
-
Stir the reaction mixture at ambient temperature for 3 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC.
-
-
Workup and Isolation:
-
Upon completion, add water to the reaction mixture.
-
Filter the mixture to remove the excess zinc powder and other insoluble solids. Wash the collected solids with additional water (e.g., 100 mL) to ensure complete recovery of the product from the filter cake.
-
Combine the aqueous filtrates.
-
Acidify the filtrate to pH 1 by the careful addition of concentrated hydrochloric acid. A white solid (the desired product) will precipitate out of the solution.
-
Isolate the white solid by filtration.
-
Wash the isolated solid with cold water to remove any remaining inorganic salts.
-
-
Drying and Analysis:
-
Dry the product under vacuum to yield 4,5,6-trichloropicolinic acid.
-
Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ should show a singlet at approximately 8.21 ppm[1].
-
Conclusion
For the synthesis of this compound, the catalytic reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid stands out as a highly effective and selective method. The Nickel/Zinc system, modulated by a bidentate ligand like 2,2'-bipyridine, provides a reliable pathway to the target molecule with good yields and high purity. This approach elegantly overcomes the regioselectivity challenges associated with direct chlorination methods. The detailed protocol and mechanistic rationale provided in this guide offer researchers and drug development professionals a robust foundation for the practical application of this advanced catalytic synthesis.
References
A Comparative Guide to the Structure-Activity Relationships of 4,5,6-Trichloronicotinic Acid Derivatives in Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical innovation, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 4,5,6-trichloronicotinic acid derivatives, a class of compounds with significant potential in the development of novel herbicides and fungicides. While direct literature on the 4,5,6-trichloro substitution pattern is sparse, this guide synthesizes findings from closely related chlorinated nicotinic acid analogues to provide a robust predictive framework for their structure-activity relationships (SAR).
The pyridine ring, a core component of nicotinic acid (also known as niacin or vitamin B3), is a privileged scaffold in agrochemical design, appearing in numerous commercial pesticides.[1] Chlorination of this ring is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological efficacy and spectrum of activity. This guide will delve into the critical structural modifications of the this compound backbone and their projected impact on herbicidal and fungicidal performance, supported by experimental data from analogous compounds.
The Influence of the Carboxylic Acid Moiety: Amides vs. Esters
The carboxylic acid group at the 3-position of the pyridine ring is a primary site for chemical modification, most commonly through the formation of amides and esters. This modification significantly impacts the compound's physicochemical properties and its interaction with biological targets.
Amide Derivatives: Enhancing Herbicidal Efficacy
The conversion of the carboxylic acid to an amide can profoundly influence herbicidal activity. SAR studies on related chlorinated nicotinamides reveal that the nature of the N-substituent is a critical determinant of potency.
For instance, in a study of N-(arylmethoxy)-2-chloronicotinamides, the substitution pattern on the aryl ring of the arylmethoxy group was found to be crucial for herbicidal activity.[2] This suggests that for this compound amides, the choice of the amine component will be a key factor in optimizing herbicidal effects. It is hypothesized that lipophilic and electronically distinct substituents on the amide nitrogen can enhance membrane permeability and target site binding.
Key Insight: The introduction of an N-(arylmethoxy) group, particularly with dichloro-substitution on the benzyl ring, has been shown to yield excellent herbicidal activity against monocotyledonous weeds.[3][4] This suggests a promising avenue for the derivatization of this compound.
Ester Derivatives: Exploring Fungicidal Potential
Esterification of the carboxylic acid group offers another route to modulate biological activity. In the realm of fungicides, specific ester functionalities can enhance the compound's ability to penetrate fungal cell walls and interact with target enzymes.
For example, studies on niacinamide derivatives have demonstrated that the introduction of a chiral flexible chain as an ester can lead to significant fungicidal activity.[5] The stereochemistry and the nature of the ester group were found to be critical for the observed efficacy. This highlights the importance of exploring a diverse range of alcohol moieties for the esterification of this compound to unlock its fungicidal potential.
The Impact of Pyridine Ring Substitution: A Focus on Chlorination
The presence and position of chlorine atoms on the pyridine ring are fundamental to the biological activity of these compounds. The 4,5,6-trichloro substitution pattern imparts a high degree of lipophilicity and electron-withdrawing character to the pyridine ring, which is expected to significantly influence its herbicidal and fungicidal properties.
Pyridine carboxylic acid herbicides are known to mimic the plant growth hormone auxin, leading to unregulated growth and eventual plant death.[6] The specific chlorination pattern can affect the binding affinity of these molecules to auxin receptors.
Comparative Analysis of Chlorinated Nicotinamide Derivatives
| Compound Scaffold | Substitution Pattern | Primary Activity | Key Findings | Reference |
| N-(arylmethoxy)-nicotinamide | 2-Chloro | Herbicidal | 3,4-Dichlorobenzyl group on the oxyamide moiety significantly increased activity against duckweed. | [2] |
| N-(2-(phenylamino)phenyl)nicotinamide | 6-Chloro | Fungicidal | Displayed good in vivo activity against Botrytis cinerea, acting as a succinate dehydrogenase inhibitor. | [7] |
| Chiral Niacinamide Derivatives | 2-Chloro | Fungicidal | (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate showed potent inhibition of Botryosphaeria berengriana. | [5] |
Experimental Protocols
To ensure the rigorous evaluation of novel this compound derivatives, standardized experimental protocols are essential. The following provides a detailed methodology for assessing herbicidal and fungicidal activity.
Protocol 1: Whole-Plant Bioassay for Herbicidal Activity Screening
This protocol is adapted from established methods for testing herbicide resistance and efficacy.[8]
1. Seed Germination and Seedling Preparation:
- Select weed species of interest (e.g., Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed)).[2]
- Germinate seeds in a controlled environment (e.g., germination cabinet) on a suitable substrate.
- Transplant seedlings at a consistent growth stage (e.g., 2-3 leaf stage) into pots containing a standardized soil mixture.
2. Herbicide Application:
- Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
- Dilute the stock solutions to the desired test concentrations with water containing a surfactant (e.g., Tween-80).
- Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage. Include a vehicle control (solvent and surfactant only) and a positive control (a commercial herbicide).
3. Evaluation of Herbicidal Effect:
- Maintain the treated plants in a greenhouse under controlled conditions of temperature, light, and humidity.
- Visually assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).
- For quantitative assessment, measure plant biomass (fresh or dry weight) at the end of the experiment.
- Calculate the IC50 value (the concentration that causes 50% inhibition of growth) for each compound.
Protocol 2: In Vitro Assay for Fungicidal Activity
This protocol is based on standard methods for evaluating the efficacy of antifungal compounds.
1. Fungal Culture Preparation:
- Select fungal pathogens of interest (e.g., Botrytis cinerea, Botryosphaeria berengriana).[5][7]
- Culture the fungi on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.
2. Preparation of Test Plates:
- Prepare PDA medium and autoclave.
- While the medium is still molten, add the test compounds (dissolved in a minimal amount of solvent) to achieve the desired final concentrations.
- Pour the amended agar into sterile Petri dishes.
3. Inoculation and Incubation:
- Once the agar has solidified, place a mycelial plug (of a standard diameter) from the actively growing edge of the stock fungal culture onto the center of each test plate.
- Incubate the plates at an optimal temperature for the specific fungus in the dark.
4. Evaluation of Fungicidal Effect:
- Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of growth inhibition for each compound concentration compared to the solvent control.
- Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) outline the general structure of the derivatives and a typical experimental workflow.
Caption: General derivatization of the this compound core.
Caption: A typical workflow for SAR studies of novel agrochemicals.
Conclusion and Future Directions
The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel herbicides and fungicides. Based on the structure-activity relationships observed in analogous chlorinated nicotinic acid compounds, it is evident that strategic modification of the carboxylic acid group into various amides and esters is a promising approach. The high degree of chlorination on the pyridine ring is anticipated to contribute to enhanced biological activity and metabolic stability.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound amides and esters. Particular attention should be paid to the introduction of varied N-substituents in the amides and diverse alcohol moieties in the esters to comprehensively map the SAR landscape. By combining rational design with robust biological evaluation, the full potential of this chemical scaffold in addressing the ongoing challenges in agriculture and crop protection can be realized.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4,5,6-Trichloronicotinic Acid-Based Materials for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Polychlorination in Nicotinic Acid Scaffolds
Nicotinic acid, a fundamental pyridinecarboxylic acid, is a well-established scaffold in medicinal and agricultural chemistry.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine ring dramatically alters the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. While monochlorinated and dichlorinated nicotinic acids are common intermediates, the strategic use of trichlorinated analogues like 4,5,6-trichloronicotinic acid offers a unique combination of attributes for creating novel, high-performance materials.
The dense chlorine substitution on the pyridine ring serves multiple purposes:
-
Steric Hindrance and Conformational Restriction: The bulky chlorine atoms can lock the molecule into specific conformations, which can be crucial for targeted binding to biological receptors.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms significantly influences the reactivity of the carboxylic acid group and the pyridine ring, opening up unique avenues for synthetic transformations.
-
Enhanced Lipophilicity: Increased chlorination generally leads to higher lipophilicity, which can improve membrane permeability—a critical factor in the bioavailability of drug candidates.[2]
-
Metabolic Stability: The chlorine atoms can block sites of metabolic oxidation, leading to a longer biological half-life.
This guide will focus on the performance of this compound as a versatile synthon, with a particular emphasis on its potential in agrochemical and pharmaceutical research, drawing comparisons with less-chlorinated analogues and other heterocyclic building blocks.
Performance Benchmarking: this compound vs. Alternatives
The true performance of a building block is measured by its ability to impart desirable properties to the final product and its versatility in chemical synthesis. Given the limited direct literature on this compound, we will benchmark its inferred performance based on the well-documented activities of its isomers and related polychlorinated pyridines. A prime example is the potent herbicidal activity of 4-amino-3,5,6-trichloropicolinic acid (picloram), an isomer of a derivative of our target molecule.[3][4] This strongly suggests that the trichlorinated pyridine core is a powerful toxophore in certain applications.
Physicochemical Properties
The degree of chlorination significantly impacts the fundamental properties of the nicotinic acid scaffold.
| Property | Nicotinic Acid | 6-Chloronicotinic Acid | 2,5,6-Trichloronicotinic Acid | 4,5,6-Trichloropicolinic Acid (Isomer) |
| Molecular Weight ( g/mol ) | 123.11 | 157.55 | 226.45 | 226.45 |
| Melting Point (°C) | 237 | 198-200 | 166.2-166.6 | Decomposes >200 |
| Calculated logP | 0.36 | 1.34 | 2.74 | ~2.5 (estimated) |
| Water Solubility | High | Moderate | Low | Low |
Data compiled from various sources. LogP and solubility are estimates for trichlorinated compounds based on general principles of increasing halogenation.[2]
The trend is clear: increasing chlorination leads to a higher molecular weight, a decrease in melting point (potentially due to altered crystal packing), and a significant increase in lipophilicity (logP) with a corresponding decrease in water solubility. This shift towards lipophilicity can be advantageous for applications requiring transport across biological membranes.
Synthetic Utility and Reactivity
The performance of this compound as a synthon is dictated by the reactivity of its functional groups. The three chlorine atoms are not equivalent in their susceptibility to nucleophilic substitution, and the carboxylic acid provides a handle for a wide range of transformations.
Comparison of Reactivity in Cross-Coupling Reactions:
| Building Block | Key Reactive Sites | Common Coupling Partners | Advantages | Disadvantages |
| Nicotinic Acid | Carboxylic acid | Alcohols, amines | Readily available, low cost | Limited reactivity of the pyridine ring |
| 6-Chloronicotinic Acid | Carboxylic acid, C-Cl bond | Alcohols, amines, boronic acids | C-Cl bond allows for Suzuki, Buchwald-Hartwig, and other cross-couplings | Ring activation is moderate |
| This compound | Carboxylic acid, multiple C-Cl bonds | Alcohols, amines, boronic acids, organometallics | Multiple sites for functionalization, highly activated ring | Potential for multiple side reactions, requires careful control of regioselectivity |
| Alternative: Brominated Pyridines | C-Br bond | Boronic acids, amines, alcohols | Generally more reactive in cross-coupling than chlorides | Higher cost, potential for debromination |
The multiple chlorine atoms in this compound make it a highly versatile platform for creating complex molecules through sequential, site-selective cross-coupling reactions. However, this increased reactivity also presents a challenge in controlling the selectivity of these transformations.
Experimental Protocols
Synthesis of 4,5,6-Trichloropicolinic Acid (as a proxy for Trichloronicotinic Acid Synthesis)
Reaction Scheme:
Caption: Reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid.
Step-by-Step Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine a nickel (II) salt (e.g., (dme)NiCl₂) and a bidentate ligand (e.g., 2,2'-bipyridine) in a polar aprotic solvent such as DMF/water. Stir until a homogenous solution is formed.
-
Reduction: Add zinc powder to the catalyst solution.
-
Substrate Addition: Add solid 3,4,5,6-tetrachloropicolinic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by HPLC.
-
Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and acidify with a strong acid (e.g., HCl) to a pH of 1.
-
Isolation: The product, 4,5,6-trichloropicolinic acid, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.
Rationale: This method leverages the difference in reactivity of the chlorine atoms on the pyridine ring. The chlorine at the 3-position is more susceptible to reductive removal, leading to the desired trichlorinated product. The choice of a nickel catalyst with a bidentate ligand is crucial for achieving this selectivity.
Representative Cross-Coupling Reaction: Suzuki-Miyaura Coupling
The C-Cl bonds of this compound can be functionalized using modern cross-coupling techniques. The following is a general protocol for a Suzuki-Miyaura coupling, which would need to be optimized for this specific substrate.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., dioxane/water).
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated nicotinic acid derivative.
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. For a polychlorinated substrate, careful optimization is necessary to control which C-Cl bond reacts.
Conclusion and Future Outlook
This compound represents a highly functionalized and versatile building block for the synthesis of complex organic molecules. While direct performance data is limited, the known properties of its isomers and other polychlorinated pyridines strongly suggest its potential in the development of novel herbicides, pesticides, and pharmaceuticals. Its unique combination of steric and electronic properties, coupled with multiple sites for functionalization, makes it an attractive scaffold for creating materials with enhanced biological activity and metabolic stability.
Future research should focus on developing selective and high-yielding synthetic routes to this compound and exploring the regioselectivity of its functionalization. A deeper understanding of its reactivity in a broader range of cross-coupling reactions will unlock its full potential as a valuable tool for chemists in both industry and academia.
References
- 1. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]
- 4. oasishealth.app [oasishealth.app]
- 5. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
Assessing the Environmental Impact of 4,5,6-Trichloronicotinic Acid Synthesis: A Comparative Guide to Synthetic Pathways
Introduction
4,5,6-Trichloronicotinic acid is a highly substituted pyridine derivative with significant potential as a scaffold in the development of novel agrochemicals and pharmaceuticals. The precise arrangement of chlorine atoms and the carboxylic acid functional group on the pyridine ring can impart unique biological activities. However, the synthesis of such polychlorinated heterocyclic compounds often involves processes with considerable environmental footprints. In an era where sustainable and green chemistry principles are paramount, a thorough assessment of the environmental impact of any synthetic route is not just a regulatory hurdle but a scientific and ethical necessity.[1]
This guide provides an in-depth, objective comparison of two distinct synthetic approaches to this compound. We will juxtapose a "traditional" synthesis, characterized by its reliance on harsh reagents and multi-step transformations, with a conceptual "greener" alternative designed around the principles of atom economy and waste minimization.[2][3] Through a combination of quantitative green chemistry metrics, a qualitative life cycle assessment, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make more environmentally conscious decisions in their synthetic endeavors.
Part 1: The "Perchlorination/Selective Dechlorination" Pathway: A Traditional Approach
This synthetic strategy is predicated on the exhaustive chlorination of a simple, readily available starting material, followed by the selective removal of chlorine atoms to achieve the desired substitution pattern. While often effective in producing the target molecule, this approach can be resource-intensive and generate significant waste streams.
Conceptual Overview
The logic behind this pathway is to first create a polychlorinated intermediate that is easier to synthesize than the target molecule itself, and then to "chisel away" the excess chlorine atoms. This method is common in the synthesis of certain chlorinated pyridines used as pesticides.[4] Our proposed route starts with 3-picoline (3-methylpyridine), proceeds through a high-temperature chlorination, followed by oxidation and then a selective dechlorination step.
Detailed Synthetic Steps
-
Exhaustive Chlorination of 3-Picoline: 3-Picoline is subjected to high-temperature, vapor-phase chlorination to yield a mixture of polychlorinated picolines, with 2,3,5,6-tetrachloro-3-(trichloromethyl)pyridine as a key intermediate. This process often requires a catalyst and results in the formation of significant amounts of HCl and other chlorinated byproducts.[5][6]
-
Oxidation to the Nicotinic Acid: The trichloromethyl group of the intermediate is then hydrolyzed and oxidized to a carboxylic acid. This is typically achieved using strong acids or oxidizing agents.[7]
-
Selective Dechlorination: The resulting polychlorinated nicotinic acid is then selectively dechlorinated at the 2-position. This can be accomplished using reducing agents such as zinc powder in an acidic medium.[8]
Caption: The "Perchlorination/Selective Dechlorination" pathway.
Environmental Hotspots
This traditional route presents several environmental challenges:
-
High Energy Input: Vapor-phase chlorination requires significant energy to maintain high reaction temperatures.
-
Hazardous Reagents: The use of large quantities of chlorine gas poses significant safety and environmental risks. Strong acids like sulfuric acid are also employed.
-
Waste Generation: The process generates substantial amounts of HCl as a byproduct, which must be scrubbed and neutralized. The formation of a complex mixture of chlorinated byproducts, some of which may be persistent organic pollutants (POPs), complicates waste disposal.[9] The use of stoichiometric amounts of zinc in the dechlorination step results in metal-containing waste streams.
Part 2: A Greener Alternative: De Novo Synthesis via Multi-Component Reaction
In contrast to the traditional approach, a greener synthesis would aim to construct the target molecule from simpler precursors in a more direct and atom-economical manner. This often involves the use of catalytic methods and designing reactions where most of the atoms from the reactants are incorporated into the final product.[1][10]
Conceptual Overview
This conceptual pathway is based on a multi-component reaction (MCR) to assemble the pyridine ring with the desired functionalities already in place or easily accessible. MCRs are a cornerstone of green chemistry as they can significantly reduce the number of synthetic steps, thereby minimizing waste and energy consumption.
Proposed Greener Pathway
-
One-Pot Multi-Component Reaction: A one-pot reaction between an enamine, a 1,3-dicarbonyl compound, and a cyanating agent in the presence of a catalyst could, in principle, be designed to form a highly substituted dihydropyridine intermediate.
-
Aromatization and Hydrolysis: The dihydropyridine intermediate would then be aromatized, and the cyano group hydrolyzed to the carboxylic acid. This two-step sequence could potentially be carried out in a single pot, further improving the process efficiency.
Caption: A conceptual "Greener" de novo synthesis pathway.
Potential Environmental Advantages
-
Higher Atom Economy: By design, MCRs aim for high atom economy, incorporating a larger percentage of reactant atoms into the final product.[11]
-
Reduced Number of Steps: A convergent synthesis with fewer steps typically leads to a lower Process Mass Intensity (PMI).[12][13]
-
Catalytic Reagents: The use of catalysts, which can be recycled, is preferable to stoichiometric reagents that are consumed in the reaction and end up as waste.[14]
-
Milder Conditions: MCRs can often be conducted under milder temperature and pressure conditions, reducing energy consumption.
Part 3: Comparative Environmental Impact Assessment
To objectively compare these two pathways, we can employ both quantitative green chemistry metrics and a qualitative Life Cycle Assessment (LCA).[15][16]
Quantitative Analysis: Green Chemistry Metrics
The following table provides an estimated comparison of the two routes based on key green chemistry metrics. Note that values for the "Greener Pathway" are theoretical and based on ideal reaction conditions.
| Metric | Traditional Pathway (Estimated) | Greener Pathway (Theoretical) | Significance |
| Atom Economy | < 20% | > 60% | A higher percentage indicates that more of the reactants' atoms are in the final product.[17] |
| E-Factor | > 25 | < 5 | A lower E-Factor signifies less waste generated per kilogram of product.[18] |
| Process Mass Intensity (PMI) | > 50 | < 10 | A lower PMI indicates a more efficient process with less overall mass input. |
Qualitative Analysis: Life Cycle Assessment (LCA)
A "cradle-to-gate" LCA considers the environmental impact from raw material extraction to the synthesized product.
Caption: A simplified workflow for a "cradle-to-gate" LCA.
-
Traditional Pathway LCA: The life cycle of this route is heavily impacted by the energy-intensive production of chlorine and the fossil-fuel origins of 3-picoline.[19][20][21] The disposal of chlorinated waste and metal-containing sludge from the dechlorination step are significant environmental burdens.[22][23][24][25]
-
Greener Pathway LCA: While the precursors for the MCR would also likely have petrochemical origins, the reduced number of steps and higher efficiency would lead to a lower cumulative energy demand. The use of recyclable catalysts and benign solvents would further reduce the life cycle impact.
Hazard Assessment of Reagents and Byproducts
| Substance | Role in Synthesis | Key Hazards |
| 3-Picoline | Starting Material (Traditional) | Flammable, toxic, potential for liver damage.[26][27] |
| Chlorine Gas (Cl₂) | Reagent (Traditional) | Highly toxic, corrosive, respiratory irritant. |
| Polychlorinated Pyridines | Intermediates/Byproducts (Traditional) | Persistent in the environment, potential for bioaccumulation, suspected carcinogens.[28][29][30] |
| Zinc (Zn) | Reagent (Traditional) | Ecotoxic to aquatic life. |
| Benign Solvents (e.g., Ethanol) | Solvent (Greener) | Flammable, but readily biodegradable. |
| Catalysts (e.g., Iron-based) | Catalyst (Greener) | Generally lower toxicity than heavy metal reagents.[14] |
Part 4: Experimental Protocols
The following protocols are illustrative and would require optimization and safety assessment before implementation.
Protocol 1: Selective Dechlorination of 2,3,5,6-Tetrachloronicotinic Acid (Traditional Pathway, Step 3)
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3,5,6-tetrachloronicotinic acid (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by the portion-wise addition of activated zinc dust (2.5 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove excess zinc. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Catalytic Multi-Component Synthesis of a Dihydropyridine Intermediate (Greener Pathway, Step 1)
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the chosen catalyst (e.g., an iron salt, 5 mol%).
-
Reagent Addition: Add the enamine (1.0 eq), 1,3-dicarbonyl compound (1.0 eq), and cyanating agent (1.1 eq) in a suitable green solvent (e.g., ethanol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring for the formation of the dihydropyridine intermediate.
-
Work-up: Upon completion, the catalyst may be filtered off for recycling. The solvent is removed in vacuo.
-
Purification: The crude intermediate is carried forward to the next step, or purified if necessary.
Conclusion
This guide has compared two synthetic pathways to this compound, highlighting the significant environmental advantages of a green chemistry-based approach. The traditional "perchlorination/selective dechlorination" route, while synthetically plausible, is fraught with environmental challenges, including high energy consumption, the use of hazardous reagents, and the generation of substantial waste streams. In contrast, a conceptual "greener" pathway based on a multi-component reaction offers the potential for a more sustainable process with higher atom economy, lower waste generation, and milder reaction conditions.
As the chemical industry continues to evolve, the principles of green chemistry and life cycle assessment are becoming integral to the design of new synthetic routes. By prioritizing these principles from the outset, researchers and drug development professionals can create innovative molecules like this compound in a manner that is not only scientifically elegant but also environmentally responsible.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 7. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 8. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 9. rand.org [rand.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 12. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. p6technologies.com [p6technologies.com]
- 16. Life- cycle assessment in pesticide product development: methods and case study on two plant-growth regulators from different product generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chembam.com [chembam.com]
- 19. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 22. wattbarind.com [wattbarind.com]
- 23. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 24. dtsc.ca.gov [dtsc.ca.gov]
- 25. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Trichloronicotinic Acid Isomers: Synthesis, Properties, and Applications
Introduction
Nicotinic acid, a pyridine-3-carboxylic acid, serves as a fundamental scaffold in numerous biologically active molecules. The strategic placement of substituents on its pyridine ring can dramatically alter its physicochemical properties and, consequently, its applications. This guide provides an in-depth comparison of trichloronicotinic acid isomers, focusing on how the positional differences of the three chlorine atoms dictate their utility as key intermediates in the agrochemical and pharmaceutical industries.
Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, is a critical concept in chemical and biological sciences.[1][2] For chlorinated nicotinic acids, this is not merely an academic distinction. The specific substitution pattern of chlorine atoms—powerful electron-withdrawing groups—profoundly influences the molecule's reactivity, lipophilicity, and ability to bind to target proteins.[3] This guide will dissect the synthesis, properties, and primary applications of two key isomers, 2,5,6-trichloronicotinic acid and 2,4,6-trichloronicotinic acid, providing researchers with the foundational knowledge to select the appropriate building block for their synthetic endeavors.
Section 1: The Isomers - A Physicochemical Comparison
The location of the three chlorine atoms on the pyridine ring defines the distinct properties and reactivity of each trichloronicotinic acid isomer. The table below summarizes the key physicochemical data for the most commercially significant isomers. The differences in melting and boiling points, though seemingly subtle, reflect variations in crystal lattice energy and intermolecular forces stemming from the distinct chlorine substitution patterns.
| Property | 2,5,6-Trichloronicotinic Acid | 2,4,6-Trichloronicotinic Acid |
| Structure | See Diagram 1 | See Diagram 1 |
| CAS Number | 54718-39-7 | 69422-72-6 |
| Molecular Formula | C₆H₂Cl₃NO₂ | C₆H₂Cl₃NO₂ |
| Molecular Weight | 226.45 g/mol | 226.44 g/mol |
| Appearance | White to off-white solid | White to faint yellow solid |
| Melting Point | 158-161 °C | Data not readily available |
| Boiling Point | 359.1 °C (Predicted) | 357.4 °C (Predicted) |
Diagram 1: Chemical structures of key trichloronicotinic acid isomers.
Section 2: Applications in Agrochemicals
The primary application of chlorinated nicotinic acid derivatives in agriculture is in the development of herbicides. The specific isomeric form is crucial, as it dictates the molecule's ability to bind to a target enzyme or receptor in the weed, often with one isomer being highly active while others are inert.[4]
2,5,6-Trichloronicotinic Acid: A Precursor to Systemic Herbicides
2,5,6-Trichloronicotinic acid is a pivotal intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[5] Its structure is foundational for creating systemic herbicides that mimic plant growth hormones like auxin. A prominent example of a herbicide derived from a related trichloropyridine structure is Triclopyr, or [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid.[6] While not directly synthesized from 2,5,6-trichloronicotinic acid, its structure highlights the herbicidal potential of the 3,5,6-trichloropyridine core. These synthetic auxins induce uncontrolled and distorted growth in broadleaf plants, leading to their eventual death, while leaving grasses largely unaffected.[7]
The general workflow for developing a pyridine-based herbicide involves using the chlorinated pyridine scaffold as a starting point for further functionalization. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the attachment of side chains that are critical for biological activity.
Diagram 2: Generalized workflow for herbicide synthesis.
Section 3: Applications in Pharmaceuticals and Medicinal Chemistry
The heavily chlorinated pyridine ring is an exceptionally versatile scaffold for drug development. The strong electron-withdrawing nature of the chlorine atoms significantly modulates the electronic properties of the ring, and they serve as excellent leaving groups for introducing diverse functionalities through nucleophilic substitution.[5]
2,4,6-Trichloronicotinic Acid: A Versatile Pharmaceutical Building Block
2,4,6-Trichloronicotinic acid is a key precursor for a wide array of functionalized pyridine derivatives used in medicinal chemistry.[5] Its reactivity allows for the sequential and regioselective replacement of its chlorine atoms, enabling the construction of complex molecules with potential therapeutic activities. The synthesis often proceeds by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or aldehyde, which can then undergo further transformations.[5]
Experimental Protocol: Conversion of 2,4,6-Trichloronicotinic Acid to 2,4,6-Trichloronicotinaldehyde
This protocol details the conversion of the acid to the corresponding aldehyde, a crucial intermediate for subsequent condensation and substitution reactions in drug synthesis.[5] The process involves two main steps: activation of the carboxylic acid to an acyl chloride, followed by a controlled reduction.
Part A: Synthesis of 2,4,6-Trichloronicotinoyl Chloride [5]
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and easily removed, driving the reaction to completion. A catalytic amount of N,N-Dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate.
-
Materials:
-
2,4,6-Trichloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend 2,4,6-trichloronicotinic acid in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,4,6-trichloronicotinoyl chloride is typically used in the next step without further purification.
-
Part B: Reduction to 2,4,6-Trichloronicotinaldehyde [5]
-
Rationale: A selective reduction of the acyl chloride to an aldehyde is required. A Rosenmund reduction, using a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur), is the classic method for this transformation. The "poison" deactivates the catalyst just enough to prevent over-reduction of the aldehyde to an alcohol.
-
Materials:
-
Crude 2,4,6-trichloronicotinoyl chloride (from Part A)
-
Anhydrous Toluene
-
Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (5%)
-
Quinoline-sulfur poison
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, add the Pd/BaSO₄ catalyst and the quinoline-sulfur poison.
-
Add a solution of the crude 2,4,6-trichloronicotinoyl chloride in anhydrous toluene.
-
Connect the flask to a hydrogenation apparatus. Purge the system thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the system with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake.
-
Once hydrogen uptake ceases, vent the system and purge with nitrogen.
-
Remove the catalyst by filtration through a pad of celite.
-
The filtrate contains the desired 2,4,6-trichloronicotinaldehyde. It can be purified further by chromatography or crystallization as needed.
-
Diagram 3: Experimental workflow for the synthesis of 2,4,6-trichloronicotinaldehyde.
Section 4: Comparative Synthesis Protocols
The synthetic routes to these isomers often start from simpler, more readily available pyridine derivatives. The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern.
Synthesis of 2,4,6-Trichloronicotinic Acid
This isomer is typically synthesized from 3-methylpyridine (3-picoline) through a two-step process involving high-temperature chlorination followed by oxidation.[5]
Diagram 4: Synthesis of 2,4,6-Trichloronicotinic Acid from 3-Methylpyridine.
Experimental Protocol: Oxidation of 2,4,6-Trichloro-3-methylpyridine [5]
-
Rationale: This step converts the relatively inert methyl group into a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄), under acidic conditions. The reaction temperature is carefully controlled initially to manage the exothermicity of the oxidation.
-
Materials:
-
2,4,6-Trichloro-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (aqueous solution)
-
Sodium bisulfite (NaHSO₃)
-
Ice bath
-
-
Procedure:
-
Prepare a solution of 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid in a flask placed in an ice bath.
-
Portion-wise, add solid potassium permanganate, ensuring the internal temperature does not exceed 50°C.
-
After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 2-3 hours. The reaction is complete when the characteristic purple color of the permanganate has disappeared, indicating it has been consumed.
-
Cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Carefully add a solution of sodium bisulfite to quench the excess oxidizing agent and dissolve the manganese dioxide precipitate, resulting in a clearer solution.
-
The desired 2,4,6-trichloronicotinic acid will precipitate from the acidic solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Conclusion
The positional isomerism of trichloronicotinic acids is a determining factor in their chemical utility. The 2,5,6-isomer is a recognized precursor in the agrochemical field, lending its structure to the development of potent herbicides. In contrast, the 2,4,6-isomer serves as a versatile and highly reactive building block in medicinal chemistry, enabling the synthesis of complex pharmaceutical compounds through sequential manipulation of its chlorine substituents. Understanding these structure-application relationships is paramount for researchers in organic synthesis, allowing for the logical selection of the correct isomer to achieve specific synthetic goals in both crop protection and drug discovery.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Triclopyr - Wikipedia [en.wikipedia.org]
- 7. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4,5,6-Trichloronicotinic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 4,5,6-Trichloronicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are based on established principles of chemical safety and hazardous waste management for halogenated organic compounds.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the first step in managing its disposal. As a chlorinated derivative of nicotinic acid, it belongs to a class of compounds that requires special handling due to its potential for environmental persistence and toxicity.
Chemical and Physical Properties
While specific experimental data for this compound is not broadly published, its properties can be inferred from its structure and data on similar chlorinated pyridine carboxylic acids.[1][2][3][4][5][6]
| Property | Inferred Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₆H₂Cl₃NO₂ | The presence of three chlorine atoms on the pyridine ring significantly influences its reactivity and environmental fate. |
| Appearance | Likely a white to off-white crystalline solid. | Similar to other chloronicotinic acids.[6] As a solid, the primary exposure risks are inhalation of dust and direct skin contact. |
| Hazard Class | Corrosive (Acidic), Irritant | The carboxylic acid group makes it acidic. It is expected to cause skin and serious eye irritation.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | Reaction with strong bases can cause a vigorous acid-base reaction. Reaction with strong oxidizers is also possible.[1] |
| Environmental Hazard | Assumed to be toxic to aquatic life. | Chlorinated organic compounds are often persistent and can be harmful to ecosystems. Disposal into drains or the environment is strictly prohibited.[7][8] |
| Primary Disposal Route | High-Temperature Incineration | This is the standard and required method for halogenated organic wastes to ensure complete destruction.[3][7][9] |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory steps for accumulating and preparing this compound for final disposal. This system is designed to be self-validating, ensuring that waste is handled safely and in compliance with regulations from the moment it is generated.
Experimental Protocol: Waste Accumulation
-
Segregation at the Source:
-
Action: Immediately designate this compound and any materials heavily contaminated with it (e.g., weighing papers, gloves, disposable labware) as "Halogenated Organic Waste." [9]
-
Causality: Halogenated organic wastes require a specific disposal pathway—high-temperature incineration with flue gas scrubbing—which is different and more costly than for non-halogenated solvents.[7][9] Mixing waste streams leads to regulatory violations and can create dangerous, unknown chemical mixtures. Never mix this waste with non-halogenated organic solvents, aqueous waste, or strong acids/bases.[9][10]
-
-
Proper Containerization:
-
Action: Collect waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[11][12]
-
Causality: The container must not react with or be degraded by the acidic and chlorinated waste. A secure cap is critical to prevent the release of vapors or spills. The container should be stored in a designated Satellite Accumulation Area (SAA).
-
-
Accurate and Comprehensive Labeling:
-
Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The words "Hazardous Waste."
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The date accumulation began.
-
-
Causality: Proper labeling is a legal requirement and is essential for the safety of everyone who handles the container. Emergency responders and waste disposal technicians rely on this information to manage risks appropriately.[11][12]
-
-
Safe Storage:
-
Action: Keep the waste container closed at all times, except when adding waste. Store the container in a secondary containment bin to control any potential leaks.[12] Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[2][3]
-
Causality: Keeping containers closed minimizes exposure to personnel and prevents the release of chemical vapors. Secondary containment ensures that any failure of the primary container does not result in a major spill.
-
Part 3: Final Disposition and Prohibited Methods
The Only Acceptable Disposal Method: Incineration
For chlorinated organic compounds like this compound, the only environmentally sound and regulatory-compliant disposal method is high-temperature incineration in a specialized hazardous waste facility.[7][9]
-
Mechanism: This process utilizes extremely high temperatures to break the stable carbon-chlorine and aromatic ring bonds. The organic structure is decomposed into simpler, gaseous byproducts, primarily carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[7] The facility's exhaust treatment system then "scrubs" the gas stream, neutralizing the acidic HCl before release.[3]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: This is strictly forbidden. The compound is an environmental toxin, and as an acid, it can damage plumbing infrastructure. The U.S. Environmental Protection Agency (EPA) has a strict ban on the sewering of hazardous waste pharmaceuticals, a principle that extends to all hazardous chemical waste.[11][13][14]
-
Landfill/Regular Trash: Disposing of this chemical in a standard landfill is illegal and environmentally irresponsible.[7] Its persistence means it will not readily biodegrade and can leach into soil and groundwater.[7]
-
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a disposal method and is a violation of environmental regulations.[12]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. web.mit.edu [web.mit.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ashp.org [ashp.org]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
